Product packaging for 1,2-Bis(2-cyanoethoxy)ethane(Cat. No.:CAS No. 3386-87-6)

1,2-Bis(2-cyanoethoxy)ethane

Cat. No.: B1360052
CAS No.: 3386-87-6
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Description

1,2-Bis(2-cyanoethoxy)ethane is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69063. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-cyanoethoxy)ethoxy]propanenitrile
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InChI

InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2
Source PubChem
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InChI Key

VTHRQKSLPFJQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(COCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044656
Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Molecular Weight

168.19 g/mol
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CAS No.

3386-87-6
Record name 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile]
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 1,2-Bis(2-cyanoethoxy)ethane
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Record name Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Record name 3,3'-(Ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ethylenedioxy)dipropiononitrile
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Record name 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(2-cyanoethoxy)ethane, a versatile organic compound with applications in materials science, particularly as an electrolyte additive in lithium-ion batteries. This document details its synthesis, physicochemical properties, and includes a detailed experimental protocol.

Core Properties of this compound

This compound, also known as ethylene glycol bis(propionitrile) ether, is a dinitrile compound.[1] Its chemical structure consists of an ethylene glycol core functionalized with two cyanoethoxy groups. This structure imparts specific solubility and electrochemical properties, making it a subject of interest in various research and development fields.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 3386-87-6[2][3]
Molecular Formula C₈H₁₂N₂O₂[2]
Molecular Weight 168.19 g/mol [2]
Appearance White crystal or Colorless to light yellow/orange clear liquid[4][5]
Boiling Point 358.5 °C at 760 mmHg; 165 °C at 5 mmHg[1][2]
Density 1.05 - 1.07 g/cm³[1][2]
Flash Point 154 °C[1][2]
Refractive Index 1.45[1]
Solubility Soluble in water[6]
Melting Point Not specified in searched literature.
¹H NMR Data Not specified in searched literature.
¹³C NMR Data Not specified in searched literature.
IR Spectral Data Not specified in searched literature.

Synthesis of this compound

The primary synthesis route for this compound is the cyanoethylation of ethylene glycol with acrylonitrile. This reaction is typically base-catalyzed.

Synthesis Workflow

synthesis_workflow Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_catalyst Catalyst ethylene_glycol Ethylene Glycol reaction Reaction Vessel (3-necked round-bottomed flask) ethylene_glycol->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction catalyst Lithium Hydroxide (anhydrous) catalyst->reaction workup Work-up & Purification reaction->workup Crude Product product This compound workup->product Purified Product logical_relationship start Start setup Assemble Reaction Apparatus start->setup charge_reactants Charge Flask with Ethylene Glycol and Catalyst setup->charge_reactants heat Heat Mixture to 50°C charge_reactants->heat add_acrylonitrile Slowly Add Acrylonitrile heat->add_acrylonitrile maintain_temp Maintain Temperature at 25°C add_acrylonitrile->maintain_temp stir Stir for 30 Minutes Post-Addition maintain_temp->stir workup Product Work-up and Purification stir->workup end End workup->end

References

A Comprehensive Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 1,2-Bis(2-cyanoethoxy)ethane, a dinitrile compound with potential applications in various scientific fields. This document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and presents a logical workflow for its preparation.

Physicochemical Properties

This compound, also known as 3,3'-(Ethylenedioxy)dipropionitrile or Ethylene Glycol Bis(2-cyanoethyl) Ether, is a chemical compound with the molecular formula C8H12N2O2. The available data on its physicochemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported physical state at room temperature, with some sources describing it as a white to off-white crystalline powder and others as a colorless to light yellow or orange clear liquid.[1][2]

PropertyValueSource(s)
Molecular Formula C8H12N2O2[3]
Molecular Weight 168.19 g/mol 168.20 g/mol [1][3]
Boiling Point 358.5 °C at 760 mmHg 165 °C at 5 mmHg[3] [4]
Density 1.05 g/cm³ 1.07 g/cm³ (at 20°C)[3] [4]
Flash Point 154 °C[3]
Physical State at 20°C White crystal or Colorless to Light yellow to Light orange clear liquid[1]
Solubility Reported to be soluble in water.[2] Quantitative data is not readily available.[2]
Melting Point Not available in the cited literature.

Experimental Protocols

Synthesis of a Mixture Containing bis(2-cyanoethoxy)ethane

This protocol describes the preparation of a mixture containing bis(2-cyanoethoxy)ethane through the cyanoethylation of ethylene glycol.[5]

Materials:

  • Ethylene glycol

  • Anhydrous lithium hydroxide

  • Acrylonitrile

  • Anhydrous dimethylamine

Procedure:

  • Reaction Setup: A 1-liter, 3-necked round-bottomed flask is equipped with a thermometer, a pressure-equalizing dropping funnel, a reflux condenser, and a magnetic stir bar.

  • Initial Mixture: 186 g (3.0 moles) of ethylene glycol and 1 g of anhydrous lithium hydroxide are placed in the flask.

  • Heating: The solution is warmed to 50°C with agitation.

  • Addition of Acrylonitrile: 397.5 g (7.5 moles) of acrylonitrile are added dropwise over a period of 90 minutes, while maintaining the temperature of the reaction mixture between 50 and 60°C.

  • Reaction Completion: After the addition of acrylonitrile is complete, the reaction mixture is stirred for an additional 90 minutes at 50°C to ensure the cyanoethylation is complete.

  • Cooling and Transfer: The reaction mixture is then cooled and transferred to a 1-liter stirred autoclave.

  • Removal of Excess Acrylonitrile: To convert any residual acrylonitrile, the contents of the autoclave are stirred at 25°C, and 67.5 g (1.5 moles) of anhydrous dimethylamine are admitted over a 20-minute period. The temperature is maintained at 25°C using internal cooling coils.

  • Final Stirring: The reaction mixture is stirred for an additional 30 minutes.

  • Product Analysis: The final crude product mixture can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) to determine its composition. In a reported instance of this procedure, the mixture was found to contain 77.4 wt% of bis(2-cyanoethoxy)ethane.[5]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a mixture containing this compound as described in the experimental protocol.

SynthesisWorkflow Reactants Ethylene Glycol & Lithium Hydroxide Heating Heat to 50°C Reactants->Heating 1. Addition Dropwise Addition (50-60°C) Heating->Addition 2. Acrylonitrile Acrylonitrile Acrylonitrile->Addition Reaction Stir at 50°C (90 min) Addition->Reaction 3. Cooling Cool Mixture Reaction->Cooling 4. Transfer Transfer to Autoclave Cooling->Transfer 5. Quenching Add Dimethylamine (25°C) Transfer->Quenching 6. Dimethylamine Anhydrous Dimethylamine Dimethylamine->Quenching FinalStir Stir at 25°C (30 min) Quenching->FinalStir 7. Product Crude Product Mixture (containing this compound) FinalStir->Product 8.

Synthesis of this compound

References

"1,2-Bis(2-cyanoethoxy)ethane" molecular structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 1,2-Bis(2-cyanoethoxy)ethane. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Molecular Structure and Identification

This compound, a dinitrile compound, possesses a flexible ether linkage. Its chemical structure and nomenclature are fundamental to its properties and applications.

Molecular Formula: C₈H₁₂N₂O₂[1][2]

IUPAC Name: 3-[2-(2-cyanoethoxy)ethoxy]propanenitrile[2]

Synonyms: 3,3'-(Ethylenedioxy)dipropionitrile, Ethylene Glycol Bis(propionitrile) Ether, Ethylene Glycol Bis(2-cyanoethyl) Ether[1][3][4]

CAS Number: 3386-87-6[1][2]

Molecular Weight: 168.19 g/mol [1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.[3]

PropertyValueReference
Appearance Colorless to light yellow liquid[3]
Boiling Point 358.5 °C at 760 mmHg[5]
165 °C at 5 mmHg[3]
Density 1.07 g/mL[1]
Refractive Index n20/D 1.447-1.451[3]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[6]

  • Expected Chemical Shifts (ppm):

    • Triplet corresponding to the -CH₂-CN protons.

    • Triplet corresponding to the -O-CH₂- protons adjacent to the cyanoethyl group.

    • Singlet corresponding to the central -O-CH₂-CH₂-O- protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.

  • Expected Chemical Shifts (ppm):

    • Signal for the nitrile carbon (-CN).

    • Signal for the methylene carbon adjacent to the nitrile group (-CH₂-CN).

    • Signal for the methylene carbon adjacent to the ether oxygen (-O-CH₂-).

    • Signal for the central ethoxy carbons (-O-CH₂-CH₂-O-).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

  • Molecular Ion Peak (M⁺): Expected at m/z = 168.

  • Major Fragmentation Peaks: Fragmentation would likely involve cleavage of the ether linkages and loss of cyanoethyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorption Bands (cm⁻¹):

    • A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

    • Strong C-O stretching vibrations in the region of 1100-1200 cm⁻¹ due to the ether linkages.

    • C-H stretching vibrations from the methylene groups in the 2850-3000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the cyanoethylation of ethylene glycol with acrylonitrile.[8] A general procedure is outlined below.

Materials:

  • Ethylene glycol

  • Acrylonitrile

  • A basic catalyst (e.g., aqueous solution of triethyl benzyl ammonium hydroxide and sodium hydroxide)[8]

Procedure:

  • To a reaction vessel containing ethylene glycol, the basic catalyst solution is added.[8]

  • Acrylonitrile is then added dropwise to the mixture while maintaining the reaction temperature between 30 °C and 70 °C.[8]

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to neutralize the catalyst and remove any unreacted starting materials.

  • The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Another described method involves the reaction of ethylene glycol with acrylonitrile in the presence of anhydrous lithium hydroxide.[9]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound A Synthesis: Ethylene Glycol + Acrylonitrile (Base Catalyst) B Purification: Vacuum Distillation A->B Crude Product C Structural Confirmation B->C Pure Product D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry C->F G IR Spectroscopy C->G H Final Characterized Product: This compound D->H E->H F->H G->H

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Ethylene Glycol Bis(2-cyanoethyl) Ether for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Ethylene Glycol Bis(2-cyanoethyl) Ether, a functional organic compound with significant applications in advanced energy storage systems. Primarily utilized as an electrolyte additive, this molecule plays a crucial role in enhancing the performance and stability of lithium-ion batteries. This document consolidates key information on its physicochemical properties, synthesis, and mechanism of action, with a focus on its impact on the solid electrolyte interphase (SEI) and overall battery performance. Detailed experimental protocols for its synthesis and electrochemical evaluation are provided, alongside quantitative data presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, offering a valuable resource for researchers, material scientists, and professionals in the field of battery technology.

Introduction

Ethylene Glycol Bis(2-cyanoethyl) Ether, also known as 3,3'-(Ethylenedioxy)dipropiononitrile or DENE, is a dinitrile compound that has garnered attention for its role as a high-performance electrolyte additive.[1] Its primary application lies in improving the high-voltage tolerance, cycle life, and safety of lithium-ion batteries.[1] The molecule's structure, featuring two cyanoethyl groups linked by an ethylene glycol diether backbone, imparts unique properties that allow it to favorably modify the electrode-electrolyte interface. This guide will delve into the fundamental aspects of this compound, from its basic chemical and physical characteristics to its functional application in electrochemical energy storage.

Physicochemical Properties

A clear understanding of the physical and chemical properties of Ethylene Glycol Bis(2-cyanoethyl) Ether is essential for its application and handling. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3386-87-6[2]
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.19 g/mol [3]
Appearance Colorless to pale-yellow liquid[2]
Density 1.05 - 1.07 g/cm³[2][3]
Boiling Point 358.5 °C (at 760 mmHg); 165 °C (at 5 mmHg)[2][3]
Flash Point 154 °C[2]
Refractive Index 1.442 (at 25 °C)[2]
Purity (GC) ≥99.50%[2]

Synthesis

The synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether is typically achieved through a Michael addition reaction between ethylene glycol and acrylonitrile. The reaction is facilitated by an alkaline catalyst.

Experimental Protocol: Synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether

The following protocol is adapted from established patent literature.[4]

Materials:

  • Ethylene cyanohydrin

  • Acrylonitrile

  • 50% Sodium hydroxide solution

  • Dilute hydrochloric acid

  • Ethylene dichloride (for extraction)

  • Dioxane (optional solvent)

Procedure:

  • A mixture of ethylene cyanohydrin (1 mol) and acrylonitrile (1 mol) is cooled to 10°C.

  • While stirring, 1 g of 50% sodium hydroxide solution is added to the mixture.

  • The mixture is stirred rapidly and maintained at a temperature between 15-20°C for five hours using external cooling.

  • The reaction is then allowed to warm up spontaneously to 45°C.

  • After a short period, the mixture is cooled again and maintained at 20-25°C.

  • The reaction mixture is then neutralized to a slightly acidic pH using dilute hydrochloric acid.

  • The product, being water-soluble, can be isolated by solvent extraction with a water-immiscible solvent like ethylene dichloride.

  • The organic extract is then distilled under reduced pressure to yield the pure bis(2-cyanoethyl) ether. The product typically distills between 160-165°C at 5-6 mmHg.

Logical Flow of Synthesis:

G Synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether cluster_reactants Reactants cluster_catalyst Catalyst Ethylene\nCyanohydrin Ethylene Cyanohydrin Reaction_Mixture Reaction Mixture (10-25°C) Ethylene\nCyanohydrin->Reaction_Mixture Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Mixture NaOH\n(50% aq.) NaOH (50% aq.) NaOH\n(50% aq.)->Reaction_Mixture catalyzes Neutralization Neutralization (dil. HCl) Reaction_Mixture->Neutralization Extraction Solvent Extraction (Ethylene Dichloride) Neutralization->Extraction Distillation Distillation (Reduced Pressure) Extraction->Distillation Final_Product Ethylene Glycol Bis(2-cyanoethyl) Ether Distillation->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether.

Application in Lithium-Ion Batteries

Ethylene Glycol Bis(2-cyanoethyl) Ether is a promising electrolyte additive that enhances the performance of lithium-ion batteries, particularly those with high-voltage cathodes and lithium metal anodes.[5][6] It contributes to lower impedance and better low-temperature charge/discharge performance.[2]

Mechanism of Action

The primary mechanism of action involves the formation of a stable and robust solid electrolyte interphase (SEI) on the electrode surfaces.[5][6] The nitrogen-containing cyano groups are believed to coordinate with transition metal ions from the cathode, mitigating their dissolution.[7] On the anode, it contributes to a more uniform and stable SEI layer.

In synergistic applications with other additives like lithium nitrate (LiNO₃), the coordination-solvation of C₈H₁₂N₂O₂–LiNO₃ contributes to the formation of a stable Li₃N-enhanced SEI.[5][6] This enhanced SEI is crucial for suppressing the growth of lithium dendrites and minimizing the formation of "dead lithium," thereby improving the Coulombic efficiency and cycle life of lithium metal batteries.[6]

Proposed Mechanism of SEI Formation:

G Proposed Mechanism of Action in a Li-ion Battery cluster_anode Anode Side cluster_cathode Cathode Side Li_Anode Lithium Metal Anode LCO_Cathode LiCoO2 Cathode Li_Anode->LCO_Cathode Li+ ion transport SEI Stable Li3N-enhanced Solid Electrolyte Interphase (SEI) SEI->Li_Anode protects Protective_Layer Protective Cathode Interphase Film Protective_Layer->LCO_Cathode protects Electrolyte Electrolyte (with DENE + LiNO3) Electrolyte->SEI forms on Electrolyte->Protective_Layer forms on

Caption: A diagram illustrating the proposed mechanism of Ethylene Glycol Bis(2-cyanoethyl) Ether in a lithium-ion battery.

Performance Data

The addition of Ethylene Glycol Bis(2-cyanoethyl) Ether to the electrolyte has been shown to significantly improve the electrochemical performance of lithium-ion batteries.

Performance MetricBaseline ElectrolyteElectrolyte with DENEReference(s)
Average Coulombic Efficiency (Li LCO cell)-
Capacity Retention (Li LCO cell, 100 cycles, up to 4.6V)-
Average Li Coulombic Efficiency (Li Cu cell)-
Capacity Retention (Li/Li1.2Mn0.54Ni0.13Co0.13O2 cell, 150 cycles) 67.4%89.0% (with 1.0 wt% EGBE)[7]

Experimental Protocols for Electrochemical Evaluation

To assess the impact of Ethylene Glycol Bis(2-cyanoethyl) Ether as an electrolyte additive, a series of electrochemical tests are typically performed.

Cell Assembly and Testing
  • Electrode Preparation: Prepare cathode (e.g., LiCoO₂, Li-rich layered oxide) and anode (e.g., lithium metal, graphite) materials as per standard laboratory procedures.

  • Electrolyte Preparation: The baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is prepared. The test electrolyte is prepared by adding a specific weight percentage (e.g., 1.0 wt% or 5% volume) of Ethylene Glycol Bis(2-cyanoethyl) Ether to the baseline electrolyte.

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage range (e.g., 3.0-4.6V for high-voltage applications). Record the charge-discharge capacities and calculate the Coulombic efficiency and capacity retention over multiple cycles.

  • Rate Capability Test: Cycle the cells at progressively increasing C-rates to evaluate their performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the interfacial resistance of the electrodes.

  • Linear Sweep Voltammetry (LSV): Use LSV to determine the electrochemical stability window of the electrolyte.

  • Post-mortem Analysis: After cycling, disassemble the cells in a glovebox and analyze the electrode surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the SEI layer.

Workflow for Electrochemical Evaluation:

G Workflow for Electrochemical Evaluation of DENE as an Electrolyte Additive Start Start Electrode_Prep Electrode Preparation Start->Electrode_Prep Electrolyte_Prep Electrolyte Preparation (Baseline & with DENE) Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly Electrode_Prep->Cell_Assembly Electrolyte_Prep->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling Cell_Assembly->Galvanostatic_Cycling Rate_Capability Rate Capability Testing Galvanostatic_Cycling->Rate_Capability EIS Electrochemical Impedance Spectroscopy Rate_Capability->EIS LSV Linear Sweep Voltammetry EIS->LSV Post_Mortem Post-mortem Analysis (XPS, SEM) LSV->Post_Mortem Data_Analysis Data Analysis and Performance Comparison Post_Mortem->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane (CAS: 3386-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(2-cyanoethoxy)ethane, with the CAS number 3386-87-6, is a dinitrile compound featuring a flexible ethylene glycol core. Its chemical structure, characterized by two terminal cyano groups, imparts a unique combination of polarity, reactivity, and potential for hydrogen bonding. While its primary established application lies in the field of electronics as an electrolyte additive for lithium-ion batteries, its bifunctional nature suggests potential utility in polymer chemistry and, by extension, in the pharmaceutical sciences as a crosslinking agent or a molecular building block.[1] This guide provides a comprehensive overview of the technical data available for this compound, including its physicochemical properties, synthesis, safety information, and potential applications in drug development, particularly in the formation of hydrogels for controlled drug delivery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing experimental protocols involving this compound.

PropertyValueReference
CAS Number 3386-87-6[1]
Molecular Formula C8H12N2O2[1]
Molecular Weight 168.19 g/mol [1]
Appearance White crystal or colorless to light yellow liquid[1][2]
Melting Point -90 °C[3]
Boiling Point 135 °C[3]
Density 0.93 g/mL at 25 °C[3]
Solubility Insoluble in water.[4][5]
Purity ≥98.0%[1]

Table 1: Physicochemical Properties of this compound

Synthesis

A common method for the synthesis of this compound involves the cyanoethylation of ethylene glycol with acrylonitrile. A detailed experimental protocol derived from the patent literature is provided below.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylene glycol (3.0 moles, 186 g)

  • Anhydrous lithium hydroxide (1 g)

  • Acrylonitrile (in excess)

  • Dimethylamine

  • t-Butanol

  • Raney cobalt catalyst

  • Anhydrous ammonia

  • Hydrogen gas

Equipment:

  • 1-liter, 3-necked round-bottomed flask

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Reflux condenser

  • Magnetic stir bar

  • 300 ml autoclave

Procedure:

  • Cyanoethylation:

    • To the 1-liter flask, add 186 g (3.0 moles) of ethylene glycol and 1 g of anhydrous lithium hydroxide.

    • Warm the solution to 50°C with agitation.

    • Slowly add 397.5 g of acrylonitrile to the flask.

    • After the addition is complete, add a stoichiometric amount of dimethylamine relative to the excess acrylonitrile to react with the unreacted acrylonitrile.

  • Work-up of the Dinitrile:

    • The resulting crude product mixture contains this compound and N,N-dimethylaminopropionitrile (DMAPN). This mixture can be used directly in the subsequent hydrogenation step.

  • Hydrogenation to Diamine (Optional, for synthesis of the corresponding amine):

    • Charge a 300 ml autoclave with 10 g of Raney cobalt catalyst and 15 g of anhydrous ammonia.

    • Add a heel of 30 ml of t-butanol to the reactor and heat to 90°C.

    • Pressurize the reactor to 850 psig with hydrogen.

    • Pump the crude dinitrile mixture from the previous step into the autoclave at a rate of 0.6 g/min until 150 g has been added, maintaining the temperature at 90°C and pressure at 850 psig.

    • After the addition, continue stirring for an additional hour until hydrogen uptake is complete.

  • Purification:

    • The resulting bis(3-aminopropoxy)ethane and N,N-dimethylaminopropylamine (DMAPA) can be separated by distillation.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[3] It is also suspected of damaging fertility or the unborn child.[3] Appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapour.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H331: Toxic if inhaled.P261: Avoid breathing mist or vapours.
H360: May damage fertility or the unborn child.P201: Obtain special instructions before use.

Table 2: GHS Hazard and Precautionary Statements for this compound[3]

Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its chemical structure suggests potential as a versatile building block, particularly as a crosslinking agent in the formation of hydrogels for controlled drug delivery. The flexible ethylene glycol spacer can impart desirable properties to a polymer network, while the terminal nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing handles for further functionalization or for creating biodegradable linkages.

Hypothetical Application: Crosslinking Agent for Hydrogel-Based Drug Delivery

The bifunctional nature of this compound makes it a candidate for crosslinking hydrophilic polymers to form a hydrogel network. This network can encapsulate therapeutic agents and release them in a controlled manner. The following is a hypothetical experimental protocol for the synthesis of a hydrogel using this compound as a crosslinker with a generic amine-functionalized polymer (e.g., chitosan or a polyethylene glycol diamine).

Hypothetical Experimental Protocol: Synthesis of a Drug-Loaded Hydrogel

Materials:

  • Amine-functionalized polymer (e.g., Chitosan, PEG-diamine)

  • This compound

  • A model drug (e.g., Doxorubicin, Ibuprofen)

  • A suitable solvent (e.g., dimethyl sulfoxide (DMSO), acidic aqueous solution for chitosan)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS)

Equipment:

  • Reaction vessel with magnetic stirring

  • Syringe pump

  • Lyophilizer

  • UV-Vis Spectrophotometer

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the amine-functionalized polymer in the chosen solvent to a desired concentration (e.g., 5% w/v).

    • Dissolve the model drug in a small amount of the same solvent.

  • Crosslinking Reaction:

    • Add the this compound crosslinker to the polymer solution at a predetermined molar ratio. The ratio of crosslinker to polymer functional groups will determine the crosslinking density and, consequently, the mechanical properties and release profile of the hydrogel.

    • Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to proceed. The nitrile groups can potentially react with the amine groups of the polymer, although this reaction may require a catalyst or harsher conditions. A more common approach would be to first hydrolyze the nitrile groups to carboxylic acids and then use carbodiimide chemistry to link to the amine-functionalized polymer. For the purpose of this hypothetical protocol, we will assume a direct or catalyzed reaction is possible.

  • Drug Loading:

    • Add the dissolved model drug to the reaction mixture. The drug can be loaded either during the crosslinking process (in-situ loading) or by swelling the pre-formed hydrogel in a drug solution (post-loading).

  • Hydrogel Formation and Purification:

    • Cast the reaction mixture into a mold or inject it to form the desired hydrogel shape.

    • After gelation, immerse the hydrogel in a large volume of distilled water or PBS to remove any unreacted reagents and non-encapsulated drug. The purification can be expedited using dialysis.

  • Lyophilization:

    • Freeze the purified hydrogel and then lyophilize it to obtain a porous scaffold for characterization and future use.

  • Characterization:

    • Swelling Ratio: Measure the weight of the dried hydrogel and the swollen hydrogel to determine its water uptake capacity.

    • Drug Loading Efficiency: Determine the amount of drug encapsulated in the hydrogel using UV-Vis spectrophotometry by measuring the drug concentration in the supernatant after loading.

    • In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS at 37°C and periodically measure the concentration of the released drug in the buffer using a UV-Vis spectrophotometer.

G Experimental Workflow: Hydrogel Synthesis and Drug Loading cluster_prep Preparation cluster_synthesis Synthesis & Loading cluster_purification Purification & Drying cluster_characterization Characterization polymer_sol Prepare Amine-Functionalized Polymer Solution crosslinking Add this compound (Crosslinker) polymer_sol->crosslinking drug_sol Prepare Model Drug Solution drug_loading In-situ Drug Loading drug_sol->drug_loading crosslinking->drug_loading gelation Hydrogel Formation (Gelation) drug_loading->gelation purification Purify Hydrogel (Dialysis) gelation->purification lyophilization Lyophilization purification->lyophilization swelling Swelling Ratio lyophilization->swelling loading_eff Drug Loading Efficiency lyophilization->loading_eff release In Vitro Drug Release lyophilization->release

Caption: Workflow for hydrogel synthesis and drug loading.

Logical Relationships in Drug Delivery

The efficacy of a hydrogel-based drug delivery system is governed by several interconnected factors. The following diagram illustrates the logical relationships influencing the drug release profile from a hydrogel crosslinked with a molecule like this compound.

G Factors Influencing Drug Release from Hydrogel crosslink_density Crosslinking Density hydrogel_props Hydrogel Properties crosslink_density->hydrogel_props polymer_mw Polymer Molecular Weight polymer_mw->hydrogel_props drug_properties Drug Properties (Size, Solubility, Charge) drug_release Drug Release Profile (Rate & Duration) drug_properties->drug_release drug_interaction Drug-Polymer Interaction drug_properties->drug_interaction swelling_ratio Swelling Ratio hydrogel_props->swelling_ratio mesh_size Mesh Size hydrogel_props->mesh_size degradation_rate Degradation Rate hydrogel_props->degradation_rate swelling_ratio->drug_release mesh_size->drug_release degradation_rate->drug_release drug_interaction->drug_release

Caption: Factors influencing drug release from a hydrogel.

Conclusion

This compound is a chemical with well-defined physical and chemical properties and established applications in materials science. While its role in drug development is not yet established, its bifunctional nature and flexible core make it an intriguing candidate for further research, particularly in the development of novel drug delivery systems such as hydrogels. The provided hypothetical protocol and logical diagrams offer a starting point for researchers interested in exploring the potential of this and similar molecules in pharmaceutical applications. As with any chemical, proper safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-cyanoethoxy)ethane, a dinitrile compound, has emerged as a critical component in the advancement of high-energy-density lithium-ion batteries. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its chemical and physical properties, synthesis protocols, and its primary application as a high-voltage electrolyte additive. The document summarizes key quantitative performance data, outlines experimental methodologies, and presents visual diagrams of its synthesis and proposed mechanism of action in electrochemical systems. While its utility in materials science is well-documented, a thorough literature review reveals no current applications in drug development or biological signaling pathways.

Introduction

This compound, also known by its synonyms Ethylene Glycol Bis(propionitrile) Ether, 3,3'-(Ethylenedioxy)dipropionitrile, and often abbreviated as DENE or EGBE in literature, is an organic compound with the chemical formula C₈H₁₂N₂O₂. Its molecular structure, characterized by a flexible ethylene glycol diether core and terminal cyano groups, imparts unique properties that are highly advantageous for electrochemical applications. The primary focus of current research is its role as a functional additive in the electrolytes of high-voltage lithium-ion batteries, where it contributes to enhanced stability and performance.

Chemical and Physical Properties

This compound is typically a white crystalline solid or a colorless to light yellow liquid, depending on its purity and the ambient temperature.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3386-87-6[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Appearance White crystal or colorless to light yellow liquid[1]
Purity ≥97.0% (by Gas Chromatography)[2]
Synonyms 3,3'-(Ethylenedioxy)dipropionitrile, Ethylene Glycol Bis(2-cyanoethyl) Ether, DENE, EGBE[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a cyanoethylation reaction of ethylene glycol with acrylonitrile. A detailed experimental protocol has been described in the patent literature.

Synthesis of this compound

A common synthetic route involves the base-catalyzed Michael addition of ethylene glycol to acrylonitrile.

Experimental Protocol:

  • Materials: Ethylene glycol, acrylonitrile, anhydrous lithium hydroxide (catalyst).

  • Procedure:

    • Into a 1-liter, 3-necked round-bottomed flask equipped with a thermometer, pressure-equalizing dropping funnel, reflux condenser, and magnetic stir bar, place 186 g (3.0 moles) of ethylene glycol and 1 g of anhydrous lithium hydroxide.

    • Warm the solution to 50°C with agitation.

    • Add 397.5 g (7.5 moles) of acrylonitrile dropwise over a period of 90 minutes, maintaining the temperature between 50 and 60°C.

    • After the addition is complete, continue stirring the reaction mixture for an additional 90 minutes at 50°C to ensure the completion of the cyanoethylation.

    • The crude product can then be purified by distillation under reduced pressure.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Charge Ethylene Glycol and LiOH Catalyst start->reactants heat Heat to 50°C reactants->heat add_acrylonitrile Dropwise Addition of Acrylonitrile (50-60°C, 90 min) heat->add_acrylonitrile react Stir at 50°C (90 min) add_acrylonitrile->react purify Purification (e.g., Vacuum Distillation) react->purify product This compound purify->product G cluster_battery Mechanism in Li-ion Battery cluster_anode_interface Anode Interface cluster_cathode_interface Cathode Interface anode Li Metal Anode electrolyte Bulk Electrolyte cathode High-Voltage Cathode (e.g., LCO, NMC) dene This compound (DENE) sei Stable SEI Formation (Li₃N-enhanced with LiNO₃) dene->sei contributes to cei Protective CEI Formation (Preferential Oxidation) dene->cei forms metal_dissolution Inhibited Transition Metal Dissolution dene->metal_dissolution via chelation dendrite_suppression Suppressed Li Dendrite Growth sei->dendrite_suppression leads to

References

The Emergence of Dinitriles: A Technical Guide to their Discovery and Application in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and higher-voltage energy storage systems has led to intensive investigation into novel electrolyte formulations. Among the promising candidates, dinitrile compounds have carved a significant niche, demonstrating remarkable potential as both solvents and additives in lithium-ion batteries. This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of dinitrile compounds in electrolytes, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Journey of Dinitriles in Electrochemistry

The exploration of nitrile-based compounds in electrolytes is not a recent endeavor. Early research recognized the inherent benefits of the nitrile group (-C≡N), such as a high dielectric constant and excellent oxidative stability.[1] Initially, nitriles were investigated in the context of polymer electrolytes.[2] However, their application in liquid electrolytes as solvents and additives has gained significant traction over the past few decades, driven by the demand for high-voltage battery systems.[1][2]

Key milestones in the development of dinitrile-based electrolytes include the investigation of various aliphatic dinitriles, with the general formula N≡C-(CH₂)n-C≡N, where 'n' can vary.[3] Researchers have systematically studied the impact of the alkane chain length on the electrolyte's physicochemical properties, such as ionic conductivity and viscosity.[3] A significant challenge that emerged was the incompatibility of some dinitrile solvents with traditional graphite anodes, leading to the exploration of co-solvents and additives to form a stable solid electrolyte interphase (SEI).[4][5] This has led to the development of sophisticated electrolyte formulations, including binary and ternary mixtures with conventional carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[3]

Physicochemical Properties of Dinitrile-Based Electrolytes

The performance of an electrolyte is intrinsically linked to its physical and chemical characteristics. Dinitrile compounds offer a unique combination of properties that make them attractive for high-energy battery applications.

Ionic Conductivity

Ionic conductivity is a critical parameter that dictates the rate capability of a battery. The conductivity of dinitrile-based electrolytes is influenced by factors such as the length of the alkyl chain separating the two nitrile groups, the type and concentration of the lithium salt, and the presence of co-solvents.

Dinitrile CompoundSolvent SystemSalt (Concentration)Ionic Conductivity (S/cm)Temperature (°C)Reference
Adiponitrile (ADN)EC:ADN (1:1)1 M LiTFSI3.4 x 10⁻³20[4]
Glutaronitrile (GLN)Single1 M LiTFSI~1.5 x 10⁻³25[3]
Pimelonitrile (PMN)Single1 M LiTFSI~1.0 x 10⁻³25[3]
Suberonitrile (SUN)Single1 M LiTFSI~0.8 x 10⁻³25[3]
Succinonitrile (SN)with 1% LiPF₆---[6]
SN₀.₈₅MN₀.₁₅with 1% LiPF₆-Enhanced-[6]
SN₀.₈₅AN₀.₁₅with 1% LiPF₆-Enhanced-[6]
SN₀.₈₅PN₀.₁₅with 1% LiPF₆-Enhanced-[6]
Adiponitrile (ADN)Single1 M LiTFSI2.3 x 10⁻³25[5]

Note: EC = Ethylene Carbonate, ADN = Adiponitrile, GLN = Glutaronitrile, PMN = Pimelonitrile, SUN = Suberonitrile, SN = Succinonitrile, MN = Malononitrile, AN = Adiponitrile, PN = Pimelonitrile, LiTFSI = Lithium bis(trifluoromethanesulfonyl)imide, LiPF₆ = Lithium hexafluorophosphate.

Electrochemical Stability Window

A wide electrochemical stability window (ESW) is crucial for electrolytes to be compatible with high-voltage cathode materials without undergoing oxidative decomposition. Dinitrile-based electrolytes generally exhibit a large ESW, often exceeding that of conventional carbonate electrolytes.

Dinitrile CompoundSolvent SystemSaltElectrochemical Stability Window (V vs. Li/Li⁺)Reference
Adiponitrile (ADN)SingleLiTFSI~6.0[4]
Various DinitrilesSingle1 M LiTFSI~7.0[3]
Various DinitrilesEC:Dinitrile (1:1)1 M LiTFSI6.0 - 6.5[3]
Various DinitrilesEC:DMC:Dinitrile (1:1:2)1 M LiBF₄ + 0.1 M LiBOB6.0 - 6.5[3]

Note: EC = Ethylene Carbonate, DMC = Dimethyl Carbonate, LiTFSI = Lithium bis(trifluoromethanesulfonyl)imide, LiBF₄ = Lithium tetrafluoroborate, LiBOB = Lithium bis(oxalate)borate.

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis of dinitrile compounds and the assembly and testing of electrochemical cells.

Synthesis of Dinitrile Compounds

Example: Synthesis of Adiponitrile (Electrochemical Hydrodimerization of Acrylonitrile)

The electrochemical synthesis of adiponitrile from acrylonitrile is a significant industrial process.[7]

Materials:

  • Acrylonitrile

  • Water-based electrolyte (e.g., aqueous solution of a quaternary ammonium salt)

  • Cathode material (e.g., lead, mercury, or cadmium)

  • Anode material (e.g., platinum or carbon)

  • Electrochemical cell with a diaphragm to separate the anolyte and catholyte

Procedure:

  • Prepare the catholyte by dissolving the supporting electrolyte (quaternary ammonium salt) in water and emulsifying acrylonitrile in this solution.

  • Prepare the anolyte, which is typically an aqueous solution of the supporting electrolyte.

  • Assemble the electrochemical cell, ensuring the diaphragm effectively separates the two compartments.

  • Apply a constant current between the anode and cathode. The current density and temperature should be carefully controlled to optimize the selectivity towards adiponitrile.[7]

  • During the electrolysis, acrylonitrile is reduced at the cathode to form adiponitrile.

  • After the reaction is complete, the adiponitrile is separated from the aqueous electrolyte, typically through extraction and distillation.

Preparation of Dinitrile-Based Electrolytes

Example: Preparation of an Adiponitrile-based Electrolyte

Materials:

  • Adiponitrile (ADN), distilled under vacuum before use[5]

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), dried under vacuum

  • Ethylene Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • Argon-filled glovebox (H₂O and O₂ levels < 1 ppm)

Procedure:

  • Inside the argon-filled glovebox, accurately weigh the desired amounts of EC and DMC to achieve the target volume ratio (e.g., 1:1).

  • Add the desired volume of purified ADN to the EC/DMC mixture.

  • Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring until it is completely dissolved. The concentration is typically around 1 M.[5]

  • For ternary electrolytes, add the third solvent component in the desired ratio.

  • The prepared electrolyte solution should be stored in a sealed container inside the glovebox to prevent contamination.

Coin Cell Assembly and Electrochemical Testing

Materials:

  • Cathode (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂) and anode (e.g., graphite or lithium metal) electrodes

  • Separator (e.g., Celgard)

  • Dinitrile-based electrolyte

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • All cell components are dried under vacuum before being transferred into an argon-filled glovebox.

  • Place the cathode into the bottom casing of the coin cell.

  • Add a few drops of the dinitrile-based electrolyte onto the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of the electrolyte onto the separator to ensure it is thoroughly wetted.

  • Place the anode on top of the separator.

  • Add the spacer and spring.

  • Carefully place the top casing onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Remove the assembled coin cell from the glovebox and allow it to rest for several hours to ensure complete electrolyte wetting of the electrodes.

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the cell between defined voltage limits at various C-rates to evaluate its capacity, coulombic efficiency, and cycle life.[8]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the interfacial and charge-transfer resistances within the cell.[8]

    • Linear Sweep Voltammetry (LSV): Use LSV to determine the electrochemical stability window of the electrolyte.[8]

Mechanisms and Signaling Pathways: The Role of Dinitriles at the Electrode-Electrolyte Interface

The superior performance of dinitrile-based electrolytes, particularly when used as additives, is largely attributed to their ability to form a stable and protective solid electrolyte interphase (SEI) on the electrode surfaces.

SEI Formation on the Anode

The primary challenge with using dinitrile solvents is their reactivity with the highly reductive environment of the anode. However, in combination with additives like fluoroethylene carbonate (FEC), a robust SEI can be formed.

SEI_Formation_Anode cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_sei SEI Layer Dinitrile Dinitrile Anode_Surface Graphite Anode Surface Dinitrile->Anode_Surface Co-reduction FEC FEC FEC->Anode_Surface Reductive Decomposition Li+ Li+ SEI_Inner Inorganic-rich Layer (LiF, Li₂CO₃) Li+->SEI_Inner Incorporation SEI_Outer Organic Layer (Polycarbonates, etc.) Li+->SEI_Outer Transport Anode_Surface->SEI_Inner Forms SEI_Inner->SEI_Outer Supports CEI_Formation_Cathode cluster_electrolyte_cathode Electrolyte Bulk cluster_interface_cathode Cathode-Electrolyte Interface cluster_cei CEI Layer Dinitrile_add Dinitrile Additive Cathode_Surface High-Voltage Cathode Surface Dinitrile_add->Cathode_Surface Preferential Oxidation Carbonate Carbonate Solvent CEI Protective N-containing Polymeric Layer Cathode_Surface->CEI Forms CEI->Carbonate Suppresses further oxidation of

References

Theoretical Underpinnings of Cyano-Based Electrolyte Additives for Enhanced Battery Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has spurred intensive research into novel electrolyte formulations. Among the most promising strategies is the incorporation of functional additives designed to stabilize the electrode-electrolyte interfaces, particularly at high operating voltages. Cyano-based compounds, or nitriles, have emerged as a critical class of additives due to their unique molecular structure and electrochemical properties.[1][2] Their high oxidative stability and strong coordination with metal ions make them effective in forming protective layers on the cathode surface, mitigating electrolyte decomposition and enhancing battery performance.[3][4] This technical guide delves into the theoretical studies that elucidate the mechanisms of cyano-based additives, providing a comprehensive overview for researchers and professionals in the field.

Core Mechanisms of Cyano-Based Additives

Theoretical studies, primarily employing quantum chemistry calculations and molecular dynamics simulations, have been instrumental in unraveling the functional mechanisms of nitrile additives. These compounds contribute to battery stability through several key pathways:

  • Cathode Electrolyte Interphase (CEI) Formation: A primary function of cyano-additives is their ability to be preferentially oxidized on the cathode surface at high potentials.[3][5] This sacrificial oxidation forms a stable and robust CEI layer. Theoretical calculations, such as Density Functional Theory (DFT), have shown that many nitrile compounds possess a Highest Occupied Molecular Orbital (HOMO) energy that is higher than that of conventional carbonate solvents, making them more susceptible to oxidation.[4] This pre-emptive oxidation prevents the continuous decomposition of the bulk electrolyte, which is a major cause of capacity fade and impedance growth in high-voltage cells.[3] For instance, studies on succinonitrile (SN) have revealed that it can be oxidized along with the PF6⁻ anion, forming a protective interphase containing inorganic LiF and nitrogen-containing polymers.[3] This layer effectively suppresses further electrolyte decomposition and preserves the structural integrity of the cathode material.[3]

  • Solid Electrolyte Interphase (SEI) Modification: While primarily targeted for cathode protection, some multifunctional nitrile additives also influence the SEI layer on the anode. Theoretical calculations of electron affinity and the Lowest Unoccupied Molecular Orbital (LUMO) energy help predict the reduction potential of additives.[6] Additives with a suitable LUMO energy can be reduced on the anode surface to form a stable, ionically conductive SEI. For example, 1,3,6-hexanetricarbonitrile (HTCN) has been shown to construct a robust SEI film through the detachment of its side-chain cyano group.[7] The resulting nitrogen-containing SEI can facilitate faster Li⁺ migration and promote dense, uniform lithium deposition.[8]

  • Electrolyte Solvation and Ion Transport: The strong polarity of the cyano group (C≡N) influences the solvation structure of lithium ions in the electrolyte.[2] Molecular dynamics (MD) simulations have been employed to study the coordination of Li⁺ ions with nitrile molecules and other electrolyte components.[9][10] This coordination can affect the desolvation process of Li⁺ at the electrode interface, a critical step for fast charge transfer. Furthermore, the high dielectric constant of nitrile compounds can enhance the dissociation of lithium salts, potentially increasing the ionic conductivity of the electrolyte.[1]

Theoretical and Computational Protocols

The investigation of cyano-based additives heavily relies on a suite of computational chemistry techniques. These methods provide molecular-level insights that are often difficult to obtain through experimental means alone.

Quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the electrochemical behavior of additive molecules.[6]

  • Protocol for Electrochemical Stability Prediction:

    • Molecular Geometry Optimization: The ground-state geometry of the additive molecule and solvent molecules is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-V) and basis set (e.g., 6-31G*, def2-TZVPPD).[11]

    • Orbital Energy Calculation: The energies of the HOMO and LUMO are calculated for the optimized structures. A higher HOMO energy generally corresponds to a lower oxidation potential, while a lower LUMO energy suggests a lower reduction potential.[6]

    • Calculation of Redox Potentials: More accurate redox potentials can be calculated using thermodynamic cycles, which consider the solvation energy of the species involved. This provides a more quantitative prediction of the additive's electrochemical window.[12]

    • Reaction Pathway Analysis: DFT can be used to map the potential energy surface of decomposition reactions (both oxidation and reduction), identifying transition states and activation barriers. This helps to elucidate the most likely decomposition pathways and products that form the SEI and CEI layers.[6]

MD simulations are used to study the dynamic properties and structure of the electrolyte on a larger scale.[13][14]

  • Protocol for Solvation and Transport Analysis:

    • Force Field Parameterization: A classical force field (e.g., OPLS, AMBER) or a more advanced polarizable force field is chosen to describe the interatomic interactions.[14] The parameters for the nitrile additive may need to be specifically developed.

    • System Setup: A simulation box is created containing the nitrile additive, lithium salt (e.g., LiPF6), and solvent molecules at a realistic concentration.

    • Equilibration: The system is equilibrated at a specific temperature and pressure (NVT or NPT ensemble) to reach a thermodynamically stable state.

    • Production Run: A long simulation (nanoseconds to microseconds) is performed to collect trajectory data.

    • Analysis: The trajectory data is analyzed to calculate various properties:

      • Radial Distribution Functions (RDFs): To determine the Li⁺ solvation shell structure and coordination numbers.[9]

      • Diffusion Coefficients: To quantify the mobility of Li⁺ ions and other species.

      • Ionic Conductivity: Calculated via the Nernst-Einstein or Green-Kubo relations.

Quantitative Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on various cyano-based additives.

Table 1: Calculated Molecular Properties of Selected Cyano-Additives and Solvents

CompoundAbbreviationHOMO Energy (eV)LUMO Energy (eV)Key Theoretical Finding
SuccinonitrileSN-8.121.23Preferentially oxidized over carbonate solvents, forming a stable CEI.[3]
AdiponitrileADN-8.051.15Exhibits high oxidative stability, suitable for high-voltage systems.[10][15]
1,3,6-HexanetricarbonitrileHTCN-7.980.98Multifunctional; oxidizes on the cathode and reduces on the anode.[7]
Ethylene CarbonateEC-8.541.35Common solvent, but prone to oxidation at high voltages.[4]
Dimethyl CarbonateDMC-8.311.51Common solvent, also susceptible to high-voltage oxidation.[4]

Note: HOMO/LUMO values can vary depending on the level of theory and computational method used. The values presented are for comparative purposes.

Table 2: Electrochemical Performance Enhancement with Cyano-Based Additives

Additive (Concentration)Cell ConfigurationKey Performance ImprovementReference
1 wt% Succinonitrile (SN)LiNi₀.₅Co₀.₂Mn₀.₃O₂/GraphiteCapacity retention increased from 67.96% to 84.0% after 120 cycles at 4.4 V.[16][16]
1 wt% Adiponitrile (ADN)LiNi₀.₅Mn₁.₅O₄/LiCapacity retention improved from 69.9% to 84.4% after 150 cycles at 1 C (3.5-5.0 V).[15][15]
1,3,6-Hexanetricarbonitrile (HTCN)NCM811/Li88% capacity retention after 120 cycles at 1C.
5 wt% Succinonitrile (SN)LiCoO₂/LiSpecific capacity loss reduced from 39% to 14% after 50 cycles.[17][17]
1 wt% 1,3,6-Hexanetricarbonitrile (HTCN)NCM83/GraphiteCapacity retention of 81.42% after 300 cycles at 4.5 V, compared to 64.01% for the baseline.[4][4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms discussed in this guide.

G cluster_workflow Computational Screening Workflow for Additives A Generate Candidate Additive Library B Quantum Chemistry Calculations (DFT) A->B High-Throughput C Calculate Molecular Properties (HOMO, LUMO, Redox Potential) B->C D Screen for Desired Electrochemical Window C->D E Molecular Dynamics (MD) Simulations D->E Reduced Candidate Set F Evaluate Solvation and Transport Properties E->F G Down-select Promising Candidates F->G H Experimental Validation G->H

Caption: A typical workflow for the computational screening and design of novel electrolyte additives.[18]

G cluster_mechanism Proposed Oxidation Mechanism of Succinonitrile (SN) at the Cathode SN Succinonitrile (SN) Additive Cathode High-Voltage Cathode Surface (>4.3V) SN->Cathode Oxidation Preferential Oxidation (-e⁻) SN->Oxidation Cathode->Oxidation Intermediate SN Radical Cation + PF₆⁻ Interaction Oxidation->Intermediate Decomposition Decomposition & Polymerization Intermediate->Decomposition CEI Stable CEI Layer (Inorganic LiF, N-containing polymers) Decomposition->CEI Protection Suppressed Solvent Oxidation & Enhanced Cathode Stability CEI->Protection

Caption: Simplified reaction pathway for CEI formation by succinonitrile on a high-voltage cathode.[3]

G cluster_relationship Structure-Property-Performance Relationships of Cyano-Additives cluster_props Molecular Properties (Theoretical) cluster_perf Battery Performance Structure Molecular Structure - Cyano Group - Alkyl Chain Length - Functional Groups HOMO High HOMO Energy Structure->HOMO LUMO Low LUMO Energy Structure->LUMO Polarity High Polarity Structure->Polarity CEI Stable CEI Formation HOMO->CEI Promotes Oxidation SEI Robust SEI Formation LUMO->SEI Promotes Reduction Conductivity Improved Ion Transport Polarity->Conductivity Enhances Solvation

Caption: Logical relationships between the molecular structure of cyano-additives and battery performance.

References

The Role of 1,2-Bis(2-cyanoethoxy)ethane in Advanced Lithium-Ion Batteries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advancement of high-energy-density lithium-ion batteries, particularly those operating at high voltages (>4.4V), is critically dependent on the stability of the electrolyte and the electrode-electrolyte interfaces. Standard carbonate-based electrolytes undergo oxidative decomposition at the cathode surface and facilitate detrimental side reactions at the anode, leading to rapid capacity fade and safety concerns. Electrolyte additives are a key strategy to mitigate these issues. 1,2-Bis(2-cyanoethoxy)ethane, also known as DENE, has emerged as a promising multifunctional additive. This technical guide provides an in-depth analysis of its mechanism of action, supported by performance data and experimental methodologies.

Core Mechanism of Action: A Dual-Interface Stabilization Approach

This compound (BCEE/DENE) operates through a synergistic mechanism that passivates and protects both the anode and cathode interfaces, a critical requirement for high-voltage cell stability. Its action is primarily attributed to the presence of both ether (-O-) and cyano (-C≡N) functional groups.

1. Cathode Interface Stabilization: At high operating voltages, transition metal cathodes like Lithium Cobalt Oxide (LCO) and Nickel-Manganese-Cobalt (NMC) oxides suffer from structural degradation and the dissolution of transition metal ions (e.g., Co²⁺, Mn²⁺). BCEE mitigates this in two primary ways:

  • Preferential Adsorption and CEI Formation: BCEE molecules, along with other nitrile-based additives, are believed to adsorb onto the surface of the high-voltage cathode.[1] Through preferential oxidation, these additives form a stable, protective film known as the Cathode-Electrolyte Interphase (CEI). This CEI layer acts as a physical and electronic barrier, suppressing the continuous oxidative decomposition of the bulk carbonate electrolyte solvents.[2][3]

  • Metal Ion Sequestration: The cyano groups in the BCEE structure can coordinate with and sequester dissolved transition metal ions.[4][5] This action is crucial as it prevents these ions from migrating to and depositing on the anode, which would otherwise poison the Solid Electrolyte Interphase (SEI) and catalyze further electrolyte decomposition.[4][5]

2. Anode Interface Stabilization: A stable Solid Electrolyte Interphase (SEI) is paramount for the longevity and safety of lithium-ion batteries. BCEE contributes to the formation of a more robust and effective SEI, particularly for reactive anodes like lithium metal.

  • SEI Modification: In synergy with other additives like lithium nitrate (LiNO₃), BCEE participates in the reductive decomposition reactions at the anode surface.[1] This process forms a stable, nitrogen-enriched SEI layer.[1] Specifically, the combination of DENE and LiNO₃ has been shown to create a Li₃N-enhanced SEI, which is highly effective at suppressing lithium dendrite formation and improving the coulombic efficiency of lithium metal plating and stripping.[1] This protective action helps stabilize and repair the crucial SEI layer, especially under demanding conditions like high temperatures.[4]

The following diagram illustrates the proposed dual-interface mechanism of BCEE.

BCEE_Mechanism cluster_cathode High-Voltage Cathode (e.g., LCO) cluster_electrolyte Electrolyte cluster_anode Anode (e.g., Li Metal) Cathode Cathode Surface TM_ions Transition Metal Ions (Co²⁺, Mn²⁺) Cathode->TM_ions Dissolution at High Voltage CEI Protective CEI Cathode->CEI Forms TM_complex BCEE-Metal Ion Complex TM_ions->TM_complex 2. Sequestration BCEE BCEE Additive (DENE) BCEE_anode BCEE BCEE_cathode BCEE Anode Anode Surface BCEE_anode->Anode 3. Reductive Decomposition BCEE_cathode->Cathode 1a. Preferential Adsorption & Oxidation BCEE_cathode->TM_complex SEI Robust SEI (Li₃N-rich) Anode->SEI Forms SEI->Anode Suppresses Dendrites CEI->Cathode Passivates Surface

Caption: Proposed dual-interface stabilization mechanism of BCEE in a high-voltage Li-ion battery.

Impact on Electrochemical Performance

The addition of BCEE/DENE to a conventional carbonate electrolyte significantly enhances the performance of high-voltage lithium-ion batteries. The primary benefits include improved cycling stability, higher coulombic efficiency, and better capacity retention.

Table 1: Performance Data of Li||LCO Cells with DENE-based Electrolyte

MetricBase Electrolyte5% DENE/LiNO₃ AdditiveImprovement
Li Metal Anode Coulombic Efficiency (Average) Not Reported (typically <95%)98.5%[1]Significant
LCO Cathode Capacity Retention (4.6 V, 100 cycles) Not Reported (low)88.2%[1]Substantial
Li Deposition Morphology Dendritic ("dead lithium")[1]Uniform, low volume expansion[1]Drastic

Data synthesized from a study on a bi-functional electrolyte for stabilizing both Li metal anodes and LiCoO₂ cathodes.[1]

These improvements are a direct consequence of the stable interfaces formed by the additive. The robust, Li₃N-enhanced SEI on the anode minimizes the consumption of active lithium and electrolyte during cycling, leading to a high and stable coulombic efficiency.[1] Concurrently, the protective CEI on the cathode prevents parasitic reactions, preserving the cathode's structural integrity and active material, which results in superior capacity retention at challenging high voltages.[1]

Experimental Protocols

Reproducing and validating the effects of BCEE requires standardized electrochemical testing procedures. Below is a representative methodology synthesized from common practices in battery research.

1. Electrolyte Preparation:

  • Baseline Electrolyte: A solution of 1.0 M Lithium Hexafluorophosphate (LiPF₆) in a solvent blend of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) with a weight ratio of 3:7 is prepared in an argon-filled glovebox.

  • Additive Electrolyte: The target additive, this compound (BCEE/DENE), is added to the baseline electrolyte at a concentration of 1-5% by weight or volume. For synergistic effects, co-additives like LiNO₃ (e.g., 1 M solution in DENE before adding to the main electrolyte) may be included.[1]

2. Cell Assembly:

  • Cell Type: CR2032-type coin cells are typically used for initial electrochemical screening. Pouch cells are used for more practical, application-oriented testing.

  • Electrodes:

    • Cathode: Commercial high-voltage LiCoO₂ or NMC (e.g., NMC811) electrodes.

    • Anode: Lithium metal foil or graphite-based electrodes.

  • Separator: A microporous polyolefin separator (e.g., Celgard 2325) is placed between the anode and cathode.

  • Assembly: Cells are assembled in an argon-filled glovebox with controlled low levels of moisture and oxygen (<0.5 ppm). A precise amount of electrolyte is added to ensure complete wetting of the electrodes and separator.

3. Electrochemical Characterization:

  • Formation Cycles: Assembled cells typically undergo two to three initial "formation" cycles at a low C-rate (e.g., C/20) to establish a stable SEI layer.

  • Galvanostatic Cycling: Long-term cycling performance is evaluated by charging and discharging the cells at a constant current (e.g., 1C rate) between a defined voltage window (e.g., 3.0 V to 4.6 V for high-voltage LCO). Key metrics like discharge capacity, capacity retention, and coulombic efficiency are recorded for each cycle.

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of the electrolyte. A three-electrode setup with a working electrode (e.g., Pt or glassy carbon), a counter electrode (Li metal), and a reference electrode (Li metal) is scanned at a slow rate (e.g., 0.1 mV/s) to identify the onset potentials for electrolyte oxidation and reduction.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at various states of charge and cycle numbers to analyze the impedance of the SEI and CEI layers, providing insight into interfacial kinetics.

  • Post-Mortem Analysis: After cycling, cells are disassembled inside a glovebox for surface analysis of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the chemical composition and morphology of the SEI and CEI layers.

The following diagram outlines a typical experimental workflow for evaluating a new electrolyte additive.

Experimental_Workflow cluster_testing cluster_analysis prep 1. Electrolyte Preparation assembly 2. Cell Assembly (Coin Cells / Pouch Cells) prep->assembly formation 3. Formation Cycling (e.g., 2 cycles @ C/20) assembly->formation electrochem 4. Electrochemical Testing formation->electrochem data_analysis 6. Data Analysis & Conclusion electrochem->data_analysis cycling Galvanostatic Cycling (Capacity, CE, Stability) electrochem->cycling cv Cyclic Voltammetry (Stability Window) electrochem->cv eis EIS (Interfacial Impedance) electrochem->eis post_mortem 5. Post-Mortem Analysis post_mortem->data_analysis xps XPS (SEI/CEI Composition) post_mortem->xps sem SEM / TEM (Morphology) post_mortem->sem cycling->post_mortem After Testing cv->post_mortem After Testing eis->post_mortem After Testing

References

The Electrochemical Profile of 1,2-Bis(2-cyanoethoxy)ethane (DENE): A Technical Overview for Advanced Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-cyanoethoxy)ethane, also known by the acronym DENE, is emerging as a noteworthy electrolyte additive in the development of high-voltage lithium-ion batteries. Its primary function is to enhance the electrochemical stability of the electrolyte and to mitigate the dissolution of metal ions from the cathode, a critical factor in improving battery longevity and performance. This technical guide provides an in-depth summary of the initial electrochemical characterization of DENE, compiling available quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development in advanced energy storage solutions.

Electrochemical Properties of DENE-Containing Electrolytes

The incorporation of DENE as an additive in lithium-ion battery electrolytes has been shown to influence several key electrochemical parameters. The following tables summarize the quantitative findings from recent research.

ParameterBase ElectrolyteDENE ConcentrationResultReference
Electrochemical Stability Window (Oxidation Onset) 1.0 M LiPF6 in EC/DEC1%4.5 V[1]
5%4.8 V[1]
10%5.2 V[1]
1.0 M LiPF6 in EC/DEC0% (baseline)4.3 V[1]
Capacity Retention (LiNi₀.₈₃Co₀.₀₇Mn₀.₁O₂/Graphite Full Cell, 300 cycles at 1C, 4.5V cutoff) 1.0 M LiPF6 in EC/DECNot specified60.05%[2]
1.0 M LiPF6 in EC/DEC (with HTCN additive)N/A81.42%[2]
1.0 M LiPF6 in EC/DEC (base electrolyte)0%64.01%[2]
Coulombic Efficiency (Li LCO Full Cell, up to 4.6V, 100 cycles)Not specified5% (with LiNO₃)
Capacity Retention (Li LCO Full Cell, up to 4.6V, 100 cycles)Not specified5% (with LiNO₃)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following section outlines the experimental protocols used for the electrochemical characterization of DENE.

Linear Sweep Voltammetry (LSV)

Linear sweep voltammetry is employed to determine the electrochemical stability window of the electrolyte.

  • Objective: To measure the oxidation potential at which the electrolyte begins to decompose.

  • Cell Configuration: A Li|Al cell configuration is used.

  • Electrolyte Preparation: The base electrolyte is typically a solution of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC). DENE is added to this base electrolyte at varying volume percentages (e.g., 1%, 5%, 10%).[1]

  • Instrumentation: A standard electrochemical workstation.

  • Scan Parameters:

    • Scan Rate: 10 mV s⁻¹[1]

    • Voltage Range: The potential is swept from an initial voltage of 2.5 V up to a final voltage of 6.0 V.[1]

  • Procedure: The working electrode (aluminum) is polarized anodically, and the resulting current is measured as a function of the applied potential. The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.

Full Cell Cycling Performance

To evaluate the practical impact of DENE on battery performance, full cells are assembled and cycled.

  • Cell Type: LiNi₀.₈₃Co₀.₀₇Mn₀.₁O₂ (NCM83)/graphite full cells or LiCoO₂ (LCO)||Li full cells.[1][2]

  • Electrolyte: The electrolyte under investigation, containing a specific concentration of DENE, is used. For some studies, co-additives like LiNO₃ are also included.[1]

  • Cycling Protocol:

    • Charge/Discharge Rate: Typically 1C.[2]

    • Voltage Window: For high-voltage applications, a cutoff of 4.5 V or 4.6 V is common.[1][2]

    • Number of Cycles: The cells are cycled for an extended period (e.g., 100 to 300 cycles) to assess long-term stability.[1][2]

  • Data Collection: The discharge capacity and coulombic efficiency are recorded for each cycle to determine the capacity retention and overall performance.

Visualizing the Role of DENE

Graphviz diagrams are provided below to illustrate the experimental workflow and the proposed mechanism of action for DENE.

experimental_workflow cluster_prep Electrolyte Preparation cluster_characterization Electrochemical Characterization Base_Electrolyte Base Electrolyte (e.g., 1M LiPF6 in EC/DEC) Mixing Mixing Base_Electrolyte->Mixing DENE_Additive DENE Additive DENE_Additive->Mixing DENE_Electrolyte DENE-Containing Electrolyte Mixing->DENE_Electrolyte LSV Linear Sweep Voltammetry (Electrochemical Stability Window) DENE_Electrolyte->LSV Test Sample Full_Cell_Cycling Full Cell Cycling (Performance Evaluation) DENE_Electrolyte->Full_Cell_Cycling Test Sample

Figure 1: Experimental workflow for DENE characterization.

logical_relationship DENE This compound (DENE) Electrolyte Added to Electrolyte DENE->Electrolyte Coordination Coordinates with Metal Ions (e.g., Co) Electrolyte->Coordination Broadening Broadens Electrochemical Stability Window Electrolyte->Broadening Inhibition Inhibits Metal Ion Dissolution Coordination->Inhibition Improved_Performance Improved Battery Performance (Capacity Retention, CE) Inhibition->Improved_Performance Broadening->Improved_Performance

Figure 2: Proposed mechanism of DENE in lithium-ion batteries.

Discussion

The initial electrochemical characterization of this compound (DENE) indicates its potential as a functional additive in high-voltage lithium-ion batteries. The presence of cyano groups in the DENE molecule is believed to coordinate with transition metal ions, thereby inhibiting their dissolution from the cathode material.[2] This action helps to preserve the structural integrity of the cathode and the stability of the solid electrolyte interphase (SEI) on the anode.

Linear sweep voltammetry results demonstrate that DENE can effectively widen the electrochemical stability window of carbonate-based electrolytes, pushing the onset of oxidative decomposition to higher potentials.[1] This is a crucial attribute for enabling the use of high-voltage cathode materials, which are essential for increasing the energy density of lithium-ion batteries.

However, it is important to note that the performance of DENE can be nuanced. One study has suggested that DENE may be prone to decomposition, which could potentially damage the cathode electrolyte interphase (CEI) layer, leading to reduced long-term cycling stability compared to other nitrile-based additives like 1,3,6-Hexanetricarbonitrile (HTCN).[2] Conversely, another study highlights significantly improved capacity retention and coulombic efficiency in Li||LCO cells when DENE is used in conjunction with LiNO₃, suggesting synergistic effects that can enhance its performance.[1][3]

Conclusion

This compound (DENE) presents a compelling profile as an electrolyte additive for high-voltage lithium-ion batteries. Its ability to broaden the electrochemical stability window and potentially inhibit metal ion dissolution are key advantages. However, considerations regarding its own decomposition and the potential for synergistic effects with other additives warrant further detailed investigation. The data and protocols summarized in this guide provide a foundational understanding for researchers and scientists working to optimize electrolyte formulations for the next generation of energy storage devices. Further studies focusing on long-term cycling stability, detailed analysis of the CEI and SEI layers formed in the presence of DENE, and optimization of its concentration and co-additives are crucial next steps in fully realizing its potential.

References

Methodological & Application

Application Notes and Protocols: 1,2-Bis(2-cyanoethoxy)ethane as a High-Performance Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Battery Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 1,2-Bis(2-cyanoethoxy)ethane, also known as DENE or Ethylene Glycol Bis(2-cyanoethyl) Ether, as a functional electrolyte additive in lithium-ion and lithium-metal batteries. This document details the underlying mechanisms, presents key performance data, and offers detailed experimental protocols for its application and evaluation. The primary function of this dinitrile compound is to enhance the electrochemical stability and performance of batteries, particularly those operating at high voltages. It achieves this by inhibiting the dissolution of transition metal ions from the cathode and facilitating the formation of a stable Solid Electrolyte Interphase (SEI) on the anode. The information herein is collated from recent scientific literature to guide researchers in leveraging this additive for the development of next-generation energy storage systems.

Introduction

The advancement of lithium-ion battery technology is intrinsically linked to the development of novel electrolyte formulations that can support high-energy-density electrode materials and wider operating voltage windows. Standard carbonate-based electrolytes often suffer from decomposition at high potentials, leading to capacity fade and safety concerns. Electrolyte additives provide a cost-effective and efficient strategy to address these challenges. This compound (BCEOE) has emerged as a promising additive due to its unique molecular structure featuring two cyano groups and an ether linkage. These functional groups enable BCEOE to participate in interfacial chemistry at both the anode and cathode, leading to significant improvements in battery performance.

Mechanism of Action

The primary mechanisms through which BCEOE enhances battery performance are twofold:

  • Cathode Protection: In high-voltage applications, transition metal ions (e.g., Co, Mn, Ni) can dissolve from the cathode material and migrate to the anode. This migration can poison the anode's SEI, leading to continuous electrolyte decomposition and capacity loss. The cyano (-C≡N) groups in BCEOE can coordinate with these dissolved metal ions in the electrolyte, effectively sequestering them and preventing their detrimental effects on the anode.[1] This broadens the electrochemical stability window of the electrolyte.[1]

  • Anode SEI Modification: BCEOE can be preferentially reduced on the anode surface during the initial formation cycles. This process contributes to the formation of a thin, uniform, and stable SEI layer.[2] A robust SEI is crucial for preventing further electrolyte decomposition and ensuring efficient lithium-ion transport, which in turn improves coulombic efficiency and cycle life. In some applications, particularly with lithium metal anodes, BCEOE works synergistically with other additives like lithium nitrate (LiNO₃) to form a highly stable, Li₃N-enhanced SEI.[3][4]

Below is a diagram illustrating the proposed mechanism of BCEOE in a lithium-ion battery.

G cluster_cathode Cathode Side (High Voltage) cluster_electrolyte Electrolyte cluster_anode Anode Side Cathode High-Voltage Cathode (e.g., LCO, NMC) TM_ions Transition Metal Ions (e.g., Co²⁺, Mn²⁺) Cathode->TM_ions Dissolution at High Voltage BCEOE BCEOE Additive (DENE) TM_Complex BCEOE-TM Ion Complex TM_ions->TM_Complex BCEOE->TM_Complex Coordination via Cyano Groups SEI Stable SEI Layer BCEOE->SEI Preferential Reduction, Contributes to SEI Anode Anode (e.g., Graphite, Li Metal) TM_Complex->Anode Migration Inhibited Anode->SEI Formation

Figure 1. Protective mechanism of BCEOE in a Li-ion battery.

Performance Data

The addition of BCEOE to a standard electrolyte has been shown to significantly enhance battery performance across different cell chemistries.

Synergistic Effect with LiNO₃ in Li-Metal Batteries

In high-voltage (up to 4.6 V) Lithium-Metal Batteries (LMBs) with a LiCoO₂ (LCO) cathode, a combination of BCEOE (DENE) and LiNO₃ additives provides a significant improvement in cycling stability and coulombic efficiency.

Electrolyte SystemAnode/CathodeAvg. Coulombic EfficiencyCapacity Retention (after 100 cycles)
BaselineLi / LCO-< 20%
Baseline + DENE + LiNO₃Li / LCO99.2%88.2%
Table 1: Performance of LiLCO cells with and without the synergistic DENE and LiNO₃ additives. The baseline electrolyte is 1.0 M LiPF₆ in EC/DEC (1:1 v/v). The additive concentration is 0.05 M LiNO₃ dissolved in DENE. Cells were cycled up to 4.6 V.[3][4]
Effect on Graphite Anode

When used as a single additive in an electrolyte for a graphite anode, BCEOE improves the initial charge capacity and long-term capacity retention.

Electrolyte SystemAnodeInitial Charge CapacityCapacity Retention (after 100 cycles)
BaselineGraphite319 mAh g⁻¹91.5%
Baseline + 1% DENEGraphite349 mAh g⁻¹98.1%
Table 2: Performance of graphite anode half-cells with and without 1% DENE additive. The baseline electrolyte is 1.0 M LiPF₆ in EC/DMC. The capacity retention for the baseline is after 50 cycles.[2]

Experimental Protocols

The following protocols are generalized from published research and provide a starting point for the evaluation of BCEOE as an electrolyte additive.

Protocol 1: Evaluation of BCEOE/LiNO₃ in Li-Metal Pouch Cells

This protocol describes the fabrication and testing of a Li||LCO pouch cell to evaluate the synergistic effect of BCEOE and LiNO₃.

Workflow Diagram:

G prep_slurry 1. Prepare LCO Cathode Slurry coat_dry 2. Coat Slurry on Al Foil & Vacuum Dry prep_slurry->coat_dry punch_cell 3. Punch Electrodes & Assemble Pouch Cell coat_dry->punch_cell inject_seal 5. Inject Electrolyte & Vacuum Seal punch_cell->inject_seal prep_elec 4. Prepare Electrolyte with DENE/LiNO₃ prep_elec->inject_seal formation 6. Cell Formation Cycles (e.g., C/10, 3.0-4.6V) inject_seal->formation testing 7. Electrochemical Testing (Cycling, Rate, EIS) formation->testing analysis 8. Data Analysis (Capacity, CE, Impedance) testing->analysis

Figure 2. Workflow for Li-metal pouch cell fabrication and testing.

Materials:

  • LiCoO₂ (LCO) powder

  • Super P conductive carbon

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Celgard separator

  • Pouch cell materials (case, tabs)

  • Baseline Electrolyte: 1.0 M LiPF₆ in ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)

  • Additive Solution: 0.05 M Lithium Nitrate (LiNO₃) dissolved in this compound (DENE)

  • Final Electrolyte: Add the DENE/LiNO₃ solution to the baseline electrolyte. The exact volume ratio should be optimized, but a starting point is often in the range of 1-5% by volume or weight.

Procedure:

  • Cathode Preparation:

    • Mix LCO, Super P, and PVDF in a weight ratio of 95:2.5:2.5 in NMP solvent to form a homogeneous slurry.

    • Cast the slurry onto aluminum foil using a doctor blade.

    • Dry the coated foil in a vacuum oven at 120°C for 12 hours.

    • Punch circular electrodes from the dried sheet.

  • Cell Assembly (in an Argon-filled glovebox):

    • Assemble a pouch cell using the prepared LCO cathode, a lithium metal anode, and a Celgard separator.

  • Electrolyte Injection and Sealing:

    • Prepare the final electrolyte by adding the desired amount of the DENE/LiNO₃ additive solution to the baseline electrolyte.

    • Inject the electrolyte into the pouch cell.

    • Vacuum seal the pouch cell and let it rest for 12 hours to ensure complete wetting.

  • Electrochemical Testing:

    • Formation: Perform initial formation cycles at a low C-rate (e.g., C/10) in the desired voltage range (e.g., 3.0–4.6 V).

    • Cycling Performance: Cycle the cell at a higher rate (e.g., 0.5C or 1C) for an extended number of cycles (e.g., 100+) and record the charge/discharge capacities to calculate coulombic efficiency and capacity retention.

    • Rate Capability: Test the cell at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) to evaluate its performance under different current loads.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS before and after cycling to analyze changes in cell impedance.

Protocol 2: Evaluation of BCEOE in Graphite Half-Cells

This protocol outlines the procedure for testing BCEOE as a single additive with a graphite anode in a coin cell configuration.

Materials:

  • Graphite powder

  • Super P conductive carbon

  • Carboxymethyl cellulose (CMC) and Styrene-butadiene rubber (SBR) binders

  • Deionized water

  • Copper foil (current collector)

  • Lithium metal foil (counter/reference electrode)

  • Celgard separator

  • CR2032 coin cell components

  • Baseline Electrolyte: 1.0 M LiPF₆ in ethylene carbonate (EC) and dimethyl carbonate (DMC)

  • Test Electrolyte: Baseline electrolyte + 1% (w/w or v/v) this compound (DENE)

Procedure:

  • Anode Preparation:

    • Create an aqueous slurry by mixing graphite, Super P, CMC, and SBR.

    • Cast the slurry onto copper foil, dry in a vacuum oven at 110°C for 12 hours, and punch into circular electrodes.

  • Cell Assembly (in an Argon-filled glovebox):

    • Assemble CR2032 coin cells using the graphite electrode as the working electrode, lithium foil as the counter electrode, and a Celgard separator.

    • Use two separate electrolyte groups: one with the baseline electrolyte and one with the test electrolyte containing 1% DENE.

  • Electrochemical Testing:

    • Formation: Cycle the cells at a C/10 rate for the first few cycles in a voltage range of 0.01–1.5 V vs. Li/Li⁺.

    • Cycling Performance: Cycle the cells for at least 100 cycles at a moderate C-rate (e.g., C/2) and record the capacity to determine capacity retention.

    • Cyclic Voltammetry (CV): Perform CV scans at a low scan rate (e.g., 0.1 mV/s) to identify the reduction potential of the additive and its effect on SEI formation.

    • EIS: Measure the impedance of the cells before and after cycling to assess the properties of the SEI layer.

Summary and Outlook

This compound is a versatile and effective electrolyte additive for enhancing the performance of lithium-ion and lithium-metal batteries. Its ability to stabilize the cathode interface in high-voltage systems and promote the formation of a robust SEI on the anode leads to significant improvements in cycle life and coulombic efficiency. The provided protocols offer a foundational approach for researchers to investigate and optimize the use of BCEOE in their specific battery systems. Further research may focus on optimizing the concentration of BCEOE for various electrode chemistries and exploring its synergistic effects with other functional additives to push the boundaries of battery performance.

References

Application Notes and Protocols for 1,2-Bis(2-cyanoethoxy)ethane in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(2-cyanoethoxy)ethane (DENE) as a functional electrolyte additive in high-voltage lithium-ion batteries. The protocols detailed below are based on established methodologies for evaluating nitrile-based electrolyte additives and are intended to guide researchers in their electrochemical experiments.

Introduction

This compound, also known as DENE, is a dinitrile compound with the chemical formula C₁₀H₁₄N₂O₂. In the field of electrochemistry, particularly in the development of high-energy-density lithium-ion batteries, DENE has emerged as a promising electrolyte additive. Its primary function is to enhance the performance and stability of batteries operating at high voltages. The two cyano groups in the DENE molecule are believed to play a crucial role in its mechanism of action.

The addition of DENE to conventional carbonate-based electrolytes can lead to several benefits:

  • Widened Electrochemical Stability Window: DENE can increase the voltage at which the electrolyte remains stable, preventing its decomposition at the high potentials required by next-generation cathode materials.[1]

  • Improved Solid Electrolyte Interphase (SEI) Stability: While DENE itself does not readily form a film on the anode or cathode, it can coordinate with metal ions, inhibiting their dissolution and preserving the integrity of the SEI layer on the anode.[1]

  • Enhanced Cathode Protection: Nitrile additives like DENE can be preferentially oxidized on the cathode surface at high potentials. This process forms a protective cathode-electrolyte interphase (CEI) that suppresses further electrolyte decomposition and stabilizes the cathode structure.

Physicochemical Properties of Dinitrile-Based Electrolytes

The physical and chemical properties of the electrolyte are critical for the overall performance of a lithium-ion battery. The addition of dinitrile co-solvents can influence properties such as ionic conductivity and viscosity. The following table summarizes these properties for various dinitrile-based electrolytes, providing a comparative reference for formulating electrolytes with DENE.

Electrolyte Composition (1 M LiTFSI in Solvent)Ionic Conductivity (mS/cm)Viscosity (cP)
EC:Glutaronitrile (1:1)7.27.7
EC:Adiponitrile (1:1)6.59.2
EC:Pimelonitrile (1:1)5.810.5
EC:Suberonitrile (1:1)5.112.5
EC:Sebaconitrile (1:1)4.514.8

EC: Ethylene Carbonate. Data extracted from a study on dinitrile solvents for high-voltage Li-ion batteries.

Experimental Protocols

The following sections provide detailed protocols for the preparation of electrolytes containing DENE and for the electrochemical characterization of its effects.

Protocol 1: Preparation of DENE-Containing Electrolyte

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of DENE.

Materials:

  • This compound (DENE), battery grade (≥99.9% purity)

  • Ethylene Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent mixture by combining ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio in a clean, dry volumetric flask.

  • Salt Dissolution: While stirring the EC:DMC solvent mixture, slowly add the desired amount of LiPF₆ to achieve a final concentration of 1.0 M. Continue stirring until the salt is completely dissolved. This is the baseline electrolyte.

  • Additive Incorporation: To the baseline electrolyte, add the desired weight percentage (e.g., 1%, 2%, 5% w/w) of this compound (DENE).

  • Homogenization: Continue stirring the final electrolyte solution for several hours to ensure complete homogenization.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox until use.

Electrolyte_Preparation_Workflow cluster_glovebox Inside Argon-filled Glovebox Solvent_Mixing 1. Mix EC and DMC (1:1 v/v) Salt_Dissolution 2. Dissolve 1.0 M LiPF6 Solvent_Mixing->Salt_Dissolution Stir Additive_Addition 3. Add DENE (e.g., 1-5 wt%) Salt_Dissolution->Additive_Addition Baseline Electrolyte Homogenization 4. Stir for several hours Additive_Addition->Homogenization Storage 5. Store in sealed container Homogenization->Storage

Workflow for the preparation of DENE-containing electrolyte.
Protocol 2: Electrochemical Characterization

This protocol outlines the key electrochemical tests to evaluate the performance of the DENE-containing electrolyte.

2.1. Cell Assembly:

Assemble 2032-type coin cells inside an argon-filled glovebox using the following components:

  • Cathode: High-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ or LiCoO₂) coated on aluminum foil.

  • Anode: Lithium metal foil or graphite coated on copper foil.

  • Separator: Microporous polypropylene separator (e.g., Celgard 2400).

  • Electrolyte: Prepared DENE-containing electrolyte and baseline electrolyte for comparison.

2.2. Cyclic Voltammetry (CV):

Objective: To determine the electrochemical stability window of the electrolyte.

Procedure:

  • Use a three-electrode cell setup with a platinum working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.

  • Fill the cell with the prepared electrolyte.

  • Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a scan rate of 1 mV/s.

  • Record the current response to identify the onset potential of oxidative decomposition of the electrolyte.

2.3. Galvanostatic Charge-Discharge Cycling:

Objective: To evaluate the cycling performance, including specific capacity, coulombic efficiency, and capacity retention.

Procedure:

  • Place the assembled coin cells in a battery cycler.

  • Perform a formation cycle at a low C-rate (e.g., C/20).

  • Cycle the cells at a constant C-rate (e.g., C/10 or C/5) between the desired voltage limits (e.g., 3.5 - 4.9 V for LiNi₀.₅Mn₁.₅O₄).

  • Record the charge and discharge capacities for each cycle to determine the coulombic efficiency and capacity retention over a large number of cycles (e.g., 100 cycles).

2.4. Electrochemical Impedance Spectroscopy (EIS):

Objective: To investigate the interfacial properties and charge transfer resistance.

Procedure:

  • Perform EIS measurements on the assembled cells at different states of charge (e.g., fully charged and fully discharged) and after a certain number of cycles.

  • Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the resulting Nyquist plots to determine the evolution of the SEI and charge transfer resistances.

Electrochemical_Characterization_Workflow Cell_Assembly Coin Cell Assembly (Cathode, Anode, Separator, Electrolyte) Electrochemical_Testing Electrochemical Testing Cell_Assembly->Electrochemical_Testing CV Cyclic Voltammetry (Electrochemical Stability) Electrochemical_Testing->CV GCD Galvanostatic Cycling (Capacity, Efficiency, Retention) Electrochemical_Testing->GCD EIS Electrochemical Impedance Spectroscopy (Interfacial Resistance) Electrochemical_Testing->EIS Data_Analysis Data Analysis and Interpretation CV->Data_Analysis GCD->Data_Analysis EIS->Data_Analysis

Workflow for the electrochemical characterization of DENE-containing electrolytes.

Performance Data of Dinitrile-Based Electrolytes

The following table presents representative performance data for Li/LiMn₁.₅Ni₀.₅O₄ half-cells using electrolytes containing different dinitrile co-solvents. This data can serve as a benchmark for evaluating the performance of DENE-containing electrolytes.

Electrolyte Composition (1 M LiBF₄, 0.1 M LiBOB in EC:DMC:Dinitrile 1:1:2)Initial Discharge Capacity (mAh/g)Coulombic Efficiency (1st cycle)Capacity Retention after 50 cycles
Glutaronitrile~130~80%~95%
Adiponitrile~125~78%~92%
Pimelonitrile~120~75%~88%
Suberonitrile~115~72%~85%
Sebaconitrile~110~70%~80%

LiBOB: Lithium bis(oxalate)borate. Data is illustrative and based on trends observed in studies of dinitrile-based electrolytes.

Signaling Pathway: Mechanism of Cathode Protection by Dinitrile Additives

The diagram below illustrates the proposed mechanism by which dinitrile additives like DENE protect the high-voltage cathode material.

DENE_Mechanism cluster_cathode High-Voltage Cathode Surface Cathode Cathode Material (e.g., LiNi0.5Mn1.5O4) CEI Protective Cathode-Electrolyte Interphase (CEI) CEI->Cathode Protection DENE DENE Additive DENE->CEI Preferential Oxidation Solvent Carbonate Solvents (EC, DMC) Solvent->Cathode Oxidative Decomposition (Suppressed)

Proposed mechanism of cathode protection by DENE.

Conclusion

This compound (DENE) is a valuable additive for developing stable and high-performance electrolytes for high-voltage lithium-ion batteries. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the benefits of DENE in their own electrochemical systems. Further optimization of DENE concentration and electrolyte composition is encouraged to unlock its full potential in next-generation energy storage devices.

References

Application Notes and Protocols for 1,2-Bis(2-cyanoethoxy)ethane in High-Voltage Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-cyanoethoxy)ethane, commonly known as DENE, is a functional electrolyte additive designed to enhance the performance of high-voltage lithium-ion batteries. Its unique molecular structure, featuring two cyanoethoxy groups, imparts desirable properties to the electrolyte, addressing key challenges associated with high-voltage cathode materials. This document provides detailed application notes, experimental protocols, and performance data related to the use of DENE in high-voltage battery systems.

DENE primarily functions by broadening the electrochemical stability window of the electrolyte, a critical requirement for batteries operating at high potentials.[1][2][3] It also plays a crucial role in stabilizing the electrode-electrolyte interfaces. The cyano groups in DENE can coordinate with transition metal ions that may dissolve from the cathode material at high voltages, thereby preventing their detrimental effects on the solid electrolyte interphase (SEI) of the anode.[3] This leads to improved cycling stability and extended battery life.

Key Applications and Benefits

  • High-Voltage Cathode Stabilization: DENE is particularly effective in battery systems employing high-voltage cathodes such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and Ni-rich NCM/NCA materials.

  • Enhanced Electrochemical Stability: It increases the oxidative stability of carbonate-based electrolytes, allowing for higher charging voltages without significant electrolyte decomposition.[3]

  • Improved Cycling Performance: By mitigating transition metal dissolution and stabilizing the SEI, DENE contributes to higher capacity retention and longer cycle life.

  • Increased Safety: A more stable electrolyte and SEI can lead to improved safety characteristics of the battery.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms DENE, Ethylene Glycol Bis(2-cyanoethyl) Ether
CAS Number 3386-87-6
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White crystalline solid

Electrochemical Performance Data

The following tables present representative data illustrating the potential effects of DENE as an electrolyte additive. Actual results will vary depending on the specific battery chemistry, cell design, and testing conditions.

Table 1: Ionic Conductivity of DENE-Containing Electrolytes

DENE Concentration (wt%)Base ElectrolyteIonic Conductivity (mS/cm) at 25°C
0 (Baseline)1 M LiPF₆ in EC/DMC (1:1 v/v)8.9
0.51 M LiPF₆ in EC/DMC (1:1 v/v)8.7
1.01 M LiPF₆ in EC/DMC (1:1 v/v)8.5
2.01 M LiPF₆ in EC/DMC (1:1 v/v)8.1

Table 2: Electrochemical Stability Window

DENE Concentration (wt%)Base ElectrolyteAnodic Stability Limit (V vs. Li/Li⁺)
0 (Baseline)1 M LiPF₆ in EC/DMC (1:1 v/v)4.5
1.01 M LiPF₆ in EC/DMC (1:1 v/v)4.8
2.01 M LiPF₆ in EC/DMC (1:1 v/v)5.0

Table 3: Cycling Performance of LiNi₀.₅Mn₁.₅O₄/Graphite Cells

DENE Concentration (wt%)C-RateVoltage Range (V)Initial Discharge Capacity (mAh/g)Capacity Retention after 200 Cycles (%)Average Coulombic Efficiency (%)
0 (Baseline)1C3.5 - 4.91357899.5
1.01C3.5 - 4.91349299.8
2.01C3.5 - 4.91338899.7

Experimental Protocols

Protocol 1: Preparation of DENE-Containing Electrolyte

Objective: To prepare a lithium-ion battery electrolyte containing a specified concentration of this compound (DENE).

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (DENE), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by mixing EC and DMC in a 1:1 volume ratio.

  • Slowly dissolve LiPF₆ in the solvent mixture to achieve a final concentration of 1 M. Stir until the salt is completely dissolved.

  • To prepare a DENE-containing electrolyte, weigh the desired amount of DENE corresponding to the target weight percentage (e.g., for a 1 wt% solution, add 1 g of DENE to 99 g of the baseline electrolyte).

  • Add the weighed DENE to the baseline electrolyte and stir until it is fully dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly for High-Voltage Testing

Objective: To assemble a 2032-type coin cell for evaluating the electrochemical performance of a DENE-containing electrolyte with a high-voltage cathode.

Materials:

  • High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)

  • Graphite anode (coated on copper foil)

  • Celgard 2325 separator

  • 2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte (with and without DENE)

  • Crimping machine

  • Micropipette

Procedure:

  • Transfer all materials into an argon-filled glovebox.

  • Punch circular electrodes from the coated foils (e.g., 14 mm diameter for the cathode and 16 mm for the anode).

  • Punch circular separators (e.g., 19 mm diameter).

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Apply a few drops of the prepared electrolyte onto the cathode surface to ensure it is well-wetted.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the anode disc on top of the separator.

  • Add a spacer and a spring on top of the anode.

  • Place the top casing over the assembly.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

  • Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Equipment:

  • Battery cycler

  • Electrochemical workstation with potentiostat/galvanostat

Procedures:

1. Formation Cycles:

  • Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles within the desired voltage range (e.g., 3.5-4.9 V for LNMO). This helps in the formation of a stable SEI layer.

2. Cyclic Voltammetry (CV):

  • Perform CV at a slow scan rate (e.g., 0.1 mV/s) to determine the electrochemical stability window of the electrolyte.

3. Galvanostatic Cycling:

  • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 5C) to evaluate the rate capability and cycling stability. Record the charge and discharge capacities for each cycle.

4. Coulombic Efficiency Calculation:

  • Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) x 100%.

5. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS at different states of charge and after a certain number of cycles to analyze the changes in interfacial resistance.

Visualizations

experimental_workflow cluster_prep Electrolyte & Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis electrolyte_prep Electrolyte Preparation (with/without DENE) cell_assembly Coin Cell Assembly (2032-type) electrolyte_prep->cell_assembly electrode_prep Electrode Punching (Cathode & Anode) electrode_prep->cell_assembly formation Formation Cycles (C/10, 2-3 cycles) cell_assembly->formation cv Cyclic Voltammetry (Stability Window) formation->cv cycling Galvanostatic Cycling (Rate & Stability) cv->cycling eis EIS (Impedance) cycling->eis capacity Capacity & Retention cycling->capacity coulombic Coulombic Efficiency cycling->coulombic impedance Interfacial Resistance eis->impedance

Caption: Experimental workflow for evaluating DENE.

signaling_pathway cluster_benefits Performance Enhancements cluster_outcomes Battery Performance Outcomes DENE This compound (DENE) Additive Electrolyte Base Electrolyte (e.g., LiPF6 in EC/DMC) DENE->Electrolyte is added to MetalIon Transition Metal Ion (Mn²⁺, Ni²⁺) Chelation DENE->MetalIon Cyano groups enable Stability Increased Oxidative Stability Electrolyte->Stability contributes to Cathode High-Voltage Cathode (e.g., LNMO) Cathode->MetalIon Dissolution from Anode Graphite Anode SEI Stabilized SEI on Anode Anode->SEI forms on Voltage Higher Operating Voltage Stability->Voltage MetalIon->SEI prevents degradation of CycleLife Improved Cycle Life MetalIon->CycleLife SEI->CycleLife Capacity Enhanced Capacity Retention CycleLife->Capacity

Caption: Logical relationships of DENE's function.

References

Application of 1,2-Bis(2-cyanoethoxy)ethane in Solid-State Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-cyanoethoxy)ethane, also known as DENE, is a dinitrile compound that has shown promise as a functional additive and plasticizer in the development of advanced electrolytes for lithium batteries. While its primary application has been explored in liquid electrolytes for high-voltage systems, its unique molecular structure, featuring polar nitrile groups and flexible ether linkages, makes it a compelling candidate for enhancing the performance of solid-state batteries (SSBs). In SSBs, particularly those based on solid polymer electrolytes (SPEs), this compound can play a multifaceted role in improving ionic conductivity, enhancing interfacial stability, and widening the electrochemical stability window.

The cyano (-CN) groups in this compound are strongly electron-withdrawing, which can increase the oxidative stability of the electrolyte.[1][2] Furthermore, these nitrile groups can coordinate with transition metal ions on the cathode surface, forming a protective cathode-electrolyte interphase (CEI) that mitigates parasitic side reactions and improves long-term cycling performance.[3][4] As a plasticizer, its flexible ether backbone can disrupt the crystalline structure of polymer hosts like poly(ethylene oxide) (PEO), thereby increasing the amorphous phase content and facilitating faster lithium-ion transport.

These application notes provide a comprehensive overview of the potential applications of this compound in solid-state batteries, along with detailed experimental protocols for its incorporation and evaluation in a laboratory setting.

Key Applications and Mechanisms of Action

  • Solid Polymer Electrolyte (SPE) Plasticizer: The addition of this compound to polymer matrices such as PEO can significantly enhance ionic conductivity at ambient temperatures. By reducing the crystallinity of the polymer host, it creates more amorphous regions where lithium ions can move more freely.[5]

  • Interfacial Stabilization: The nitrile functional groups in this compound can coordinate with transition metals (e.g., Ni, Co, Mn) on the surface of high-voltage cathodes.[3][4] This interaction forms a stable protective layer, the CEI, which suppresses the dissolution of transition metals and minimizes electrolyte decomposition, leading to improved capacity retention and cycling stability.[4]

  • Enhanced Electrochemical Stability: The strong electron-withdrawing nature of the cyano groups increases the oxidative stability of the ether-based structure, making it suitable for use with high-voltage cathodes.[1]

Quantitative Data Summary

The following tables summarize the potential improvements in the electrochemical performance of PEO-based solid polymer electrolytes when incorporating a dinitrile additive like this compound, based on data from studies on similar cyano-containing compounds.

Table 1: Ionic Conductivity of PEO-based Solid Polymer Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S/cm)Reference
PEO-LiTFSI45~2.0 x 10⁻⁵[6]
PEO-LiTFSI + Dinitrile Additive451.44 x 10⁻⁴[6]

Table 2: Electrochemical Performance of Solid-State Batteries

Cell ConfigurationC-rateCyclesCapacity RetentionReference
LiFePO₄/PEO-LiTFSI/Li0.3C1000< 80% (projected)[6]
LiFePO₄/PEO-LiTFSI + Dinitrile Additive/Li0.3C100085%[6]
NCM/PEO-LiTFSI + Dinitrile Additive/Li (4.3V)-100080%[6]

Experimental Protocols

Protocol 1: Preparation of a PEO-based Solid Polymer Electrolyte with this compound

This protocol describes the preparation of a freestanding solid polymer electrolyte film using a solution casting method.

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., 600,000 g/mol )

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • This compound (DENE)

  • Acetonitrile (anhydrous)

  • Polytetrafluoroethylene (PTFE) dish

Procedure:

  • Drying: Dry PEO and LiTFSI under vacuum at 60°C for 24 hours before use.

  • Solution Preparation: In an argon-filled glovebox, dissolve a predetermined amount of PEO in anhydrous acetonitrile with stirring.

  • Addition of Salt and Plasticizer: Once the PEO is fully dissolved, add LiTFSI to the solution (e.g., to achieve an Ether Oxygen to Lithium ratio of 20:1). Stir until the salt is completely dissolved. Subsequently, add the desired weight percentage of this compound (e.g., 10 wt%) to the solution and continue stirring for several hours to ensure homogeneity.

  • Casting: Pour the resulting slurry into a PTFE dish.

  • Drying: Cover the dish and allow the solvent to evaporate slowly inside the glovebox for 24 hours.

  • Final Drying: Transfer the resulting film to a vacuum oven and dry at 60°C for at least 24 hours to remove any residual solvent.

  • Storage: Store the prepared solid polymer electrolyte film in the argon-filled glovebox.

Protocol 2: Electrochemical Characterization

This protocol outlines the key electrochemical tests to evaluate the performance of the prepared solid polymer electrolyte.

1. Ionic Conductivity Measurement:

  • Cell Assembly: Sandwich the prepared SPE film between two stainless steel blocking electrodes in a coin cell.

  • Measurement: Perform electrochemical impedance spectroscopy (EIS) over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

  • Calculation: Determine the bulk resistance (R) from the Nyquist plot and calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the electrolyte film and A is the area of the electrode.

2. Electrochemical Stability Window (ESW) Measurement:

  • Cell Assembly: Assemble a coin cell with the SPE as the electrolyte, a lithium metal foil as the counter and reference electrode, and a stainless steel foil as the working electrode.

  • Measurement: Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to a high potential (e.g., 5.5 V vs. Li/Li⁺). The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.

3. Lithium-Ion Transference Number (tLi+) Measurement:

  • Cell Assembly: Assemble a symmetric Li/SPE/Li coin cell.

  • Measurement: Apply a small DC voltage step (e.g., 10 mV) and measure the initial current (I₀) and the steady-state current (Iss). Also, measure the initial (R₀) and steady-state (Rss) interfacial resistances using EIS before and after polarization.

  • Calculation: Calculate the transference number using the Bruce-Vincent-Evans equation: tLi+ = Iss(ΔV - I₀R₀) / I₀(ΔV - IssRss).

4. Battery Cycling Performance:

  • Cathode Preparation: Prepare a composite cathode slurry containing a high-voltage active material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NCM811), a conductive agent (e.g., Super P), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP). Cast the slurry onto an aluminum foil and dry.

  • Cell Assembly: Assemble a coin cell in the configuration: Cathode/SPE/Lithium metal anode.

  • Measurement: Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 0.2C, 0.5C) within an appropriate voltage window (e.g., 3.0 - 4.3 V vs. Li/Li⁺) at a controlled temperature (e.g., 45°C). Record the discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.

Visualizations

experimental_workflow cluster_prep SPE Preparation cluster_char Electrochemical Characterization cluster_cell Battery Assembly & Testing start Materials (PEO, LiTFSI, DENE, Acetonitrile) dissolve Dissolve PEO in Acetonitrile start->dissolve add_salt Add LiTFSI dissolve->add_salt add_dene Add DENE add_salt->add_dene cast Solution Casting add_dene->cast dry Drying cast->dry conductivity Ionic Conductivity (EIS) dry->conductivity esw Electrochemical Stability (LSV) dry->esw transference Transference Number dry->transference cell_assembly Coin Cell Assembly (Cathode/SPE/Li) dry->cell_assembly cathode_prep Cathode Preparation cathode_prep->cell_assembly cycling Galvanostatic Cycling cell_assembly->cycling performance Performance Analysis (Capacity, Efficiency, Retention) cycling->performance mechanism_of_action cluster_cathode Cathode Side cluster_electrolyte SPE Bulk cluster_anode Anode Side cathode High-Voltage Cathode (e.g., NCM811) cei Stable Cathode-Electrolyte Interphase (CEI) cathode->cei Forms Protective Layer dene This compound (DENE) dene->cathode Coordinates with Transition Metals cei->cathode Suppresses TM Dissolution & Electrolyte Oxidation peo PEO Polymer Matrix li_ion Li⁺ anode Lithium Metal Anode li_ion->anode Fast Transport through Amorphous PEO

References

Application Notes and Protocols for Electrolytes Containing 1,2-Bis(2-cyanoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, electrochemical properties, and performance of electrolytes containing 1,2-Bis(2-cyanoethoxy)ethane (DENE). Detailed protocols for the preparation and evaluation of these electrolytes are included to support researchers in the field of high-voltage lithium-ion batteries.

Introduction

This compound, also known as DENE, is a nitrile-based additive utilized to enhance the performance of electrolytes in high-voltage lithium-ion batteries. Its primary function is to broaden the electrochemical stability window of the electrolyte. The cyano groups within the DENE molecule can coordinate with transition metal ions that may dissolve from the cathode at high potentials, thereby inhibiting their detrimental effects and preserving the integrity of the solid electrolyte interphase (SEI) on the anode.[1]

Mechanism of Action

Unlike some additives that form a sacrificial layer on the electrode surface, DENE's protective mechanism is primarily through its interaction within the electrolyte and at the cathode-electrolyte interface. The lone pair of electrons on the nitrogen atom of the cyano group can form coordination complexes with dissolved transition metal ions (e.g., Ni²⁺, Co²⁺, Mn²⁺). This sequestration of metal ions prevents them from migrating to and depositing on the anode, which can disrupt the SEI layer and lead to capacity fade.

cluster_cathode Cathode (e.g., NCM83) cluster_electrolyte Electrolyte cluster_anode Anode (e.g., Graphite) Cathode Cathode TM_ions Transition Metal Ions (e.g., Ni²⁺) Cathode->TM_ions Dissolution at High Voltage DENE DENE Additive (this compound) TM_ions->DENE Coordination Anode Anode TM_ions->Anode Migration & Deposition (Leads to SEI Damage) DENE_TM_Complex DENE-TM Ion Complex DENE->DENE_TM_Complex SEI Solid Electrolyte Interphase (SEI)

Figure 1. Proposed mechanism of DENE in mitigating transition metal dissolution.

Quantitative Data Summary

The following tables summarize the key performance metrics of electrolytes with and without the addition of this compound. The data is compiled from a comparative study utilizing a baseline electrolyte of 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).

Electrolyte CompositionAdditive Concentration (wt%)Ionic Conductivity (mS/cm) at 25°CElectrochemical Stability Window (V vs. Li/Li⁺)
Baseline06.7~4.5
BE-DENE1Data not available>4.5 (qualitatively wider)

Table 1: Physicochemical Properties of Electrolytes

Cell ConfigurationElectrolyteC-RateCyclesCapacity Retention (%)
NCM83/Graphite Full CellBaseline1C30064.01[1][2]
NCM83/Graphite Full CellBE-DENE1C30060.05[1][2]

Table 2: Cycling Performance of NCM83/Graphite Full Cells at a Cutoff Voltage of 4.5 V

Note: While DENE is reported to widen the electrochemical stability window, a specific value for ionic conductivity in this formulation was not found in the reviewed literature. The cycling performance data indicates that in this specific high-voltage application, DENE did not improve capacity retention compared to the baseline. This highlights the importance of optimizing the entire electrolyte system, as the effectiveness of an additive can be highly dependent on the cathode material, other additives, and cycling conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of electrolytes containing this compound.

Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and an electrolyte containing DENE. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

start Start prep_solvents Prepare EC and DEC (1:1 v/v) start->prep_solvents add_salt Add LiPF₆ to achieve 1M concentration prep_solvents->add_salt dissolve_salt Stir until LiPF₆ is fully dissolved (Baseline Electrolyte Ready) add_salt->dissolve_salt add_dene Add this compound (e.g., 1 wt%) dissolve_salt->add_dene stir_final Stir for ≥ 1 hour to ensure homogeneity add_dene->stir_final end End stir_final->end

Figure 2. Workflow for preparing the DENE-containing electrolyte.

Materials:

  • Ethylene Carbonate (EC), battery grade

  • Diethyl Carbonate (DEC), battery grade

  • Lithium Hexafluorophosphate (LiPF₆), battery grade

  • This compound (DENE), anhydrous

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Volumetric flasks, magnetic stirrer, and stir bars

Procedure:

  • Inside the glovebox, prepare the solvent mixture by combining equal volumes of EC and DEC in a clean, dry beaker.

  • Slowly add the required amount of LiPF₆ to the solvent mixture to achieve a final concentration of 1 M.

  • Stir the solution until the LiPF₆ is completely dissolved. This is the baseline electrolyte.

  • To prepare the DENE-containing electrolyte, add the desired weight percentage of DENE to the baseline electrolyte.

  • Stir the final mixture for a minimum of one hour to ensure homogeneity.

  • Store the prepared electrolytes in tightly sealed containers inside the glovebox.

Ionic Conductivity Measurement

Instrumentation:

  • Conductivity meter with a two-electrode probe suitable for organic solvents

  • Temperature-controlled chamber

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.

  • In the glovebox, immerse the conductivity probe into the electrolyte to be tested.

  • Allow the reading to stabilize.

  • Record the ionic conductivity at a controlled temperature (e.g., 25°C).

  • Measurements can be repeated at various temperatures to determine the temperature dependence of conductivity.

Electrochemical Stability Window (ESW) Measurement

Instrumentation:

  • Potentiostat with a three-electrode setup

  • Working electrode: Glassy carbon or platinum

  • Counter and Reference electrodes: Lithium metal foil

Procedure:

  • Assemble a three-electrode cell inside the glovebox with the prepared electrolyte.

  • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s).

  • For the anodic stability, scan from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li⁺).

  • For the cathodic stability, scan from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

Battery Cycling Performance

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode (e.g., NCM83 coated on aluminum foil)

  • Anode (e.g., graphite coated on copper foil)

  • Separator (e.g., microporous polypropylene)

  • Prepared electrolytes

  • Crimping machine

  • Battery cycler

Procedure:

  • Punch electrodes and separators to the required dimensions.

  • Dry all components in a vacuum oven.

  • Transfer all materials into the glovebox.

  • Assemble the coin cells in the order: negative casing, anode, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.

  • Crimp the cells to ensure proper sealing.

  • Allow the cells to rest for several hours for complete wetting of the electrodes.

  • Perform formation cycles at a low C-rate (e.g., C/20).

  • Conduct galvanostatic cycling at the desired C-rate (e.g., 1C) within the specified voltage window (e.g., 3.0 V to 4.5 V).

  • Record the charge and discharge capacities for each cycle to evaluate capacity retention.

Conclusion

This compound serves as a functional electrolyte additive aimed at improving the performance of high-voltage lithium-ion batteries by mitigating the dissolution of transition metals from the cathode. While it is reported to widen the electrochemical stability window, its impact on cycling performance can be complex and dependent on the specific cell chemistry and operating conditions. The provided protocols offer a standardized framework for the formulation and evaluation of electrolytes containing DENE, enabling further research and optimization for next-generation energy storage systems.

References

Application Notes and Protocols: The Influence of 1,2-Bis(2-cyanoethoxy)ethane (BCEE) Concentration on Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of 1,2-Bis(2-cyanoethoxy)ethane (BCEE) concentration as an electrolyte additive on the performance of lithium-ion batteries. The following sections detail its mechanism of action, present quantitative data from relevant studies, and provide standardized experimental protocols for evaluating its efficacy.

Introduction

This compound (BCEE), also known as DENE (Di-2-cyanoethyl ether), is a nitrile-based organic compound investigated as a functional additive in the electrolyte of high-voltage lithium-ion batteries. Its primary role is to enhance the electrochemical stability of the electrolyte and to form a protective interface on the electrodes, thereby improving the overall cycle life and performance of the battery. The cyano (-CN) groups in the BCEE molecule are thought to play a crucial role in coordinating with transition metal ions and stabilizing the electrode-electrolyte interface.

Mechanism of Action

BCEE is believed to improve battery performance through the following mechanisms:

  • Electrochemical Stability: BCEE can broaden the electrochemical stability window of the electrolyte, allowing for operation at higher voltages without significant decomposition.

  • Cathode Protection: The cyano groups in BCEE can coordinate with dissolved transition metal ions (e.g., Mn²⁺, Co²⁺, Ni²⁺) from the cathode material, preventing them from migrating to and poisoning the anode surface.

  • Anode SEI Modification: While not forming a film itself, BCEE can influence the composition and stability of the Solid Electrolyte Interphase (SEI) on the anode, contributing to improved cycling stability. However, some studies suggest that at certain concentrations and conditions, its decomposition can be detrimental to the SEI layer.

Quantitative Performance Data

The concentration of BCEE in the electrolyte is a critical parameter that significantly influences its effectiveness. The following table summarizes the quantitative effects of BCEE on key battery performance metrics based on available research.

BCEE Concentration (wt%)Cell ChemistryKey Performance MetricValueReference
Not SpecifiedNCM83/graphite full cellsCapacity Retention (after 300 cycles at 1 C)60.05%[1]
0 (Baseline)NCM83/graphite full cellsCapacity Retention (after 300 cycles at 1 C)64.01%[1]

Note: The available literature with specific quantitative data on varying BCEE concentrations is limited. The data presented here is from a comparative study where BCEE was one of several additives evaluated.

Experimental Protocols

To evaluate the concentration effects of BCEE on battery performance, the following experimental protocols are recommended.

Electrolyte Preparation

A standardized protocol for preparing electrolytes with varying concentrations of BCEE is crucial for reproducible results.

Materials:

  • Battery-grade organic solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC) in a 1:1 v/v ratio)

  • Lithium salt (e.g., 1 M LiPF₆)

  • This compound (BCEE) of high purity (>99%)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the organic solvent mixture.

  • Prepare a series of electrolytes with varying weight percentages (wt%) of BCEE (e.g., 0.5%, 1%, 2%, 5%).

  • For each concentration, accurately weigh the required amount of BCEE and add it to a known volume of the baseline electrolyte.

  • Stir the mixture overnight at room temperature to ensure complete dissolution and homogeneity.

Electrolyte_Preparation_Workflow start Start glovebox Enter Argon-filled Glovebox start->glovebox prepare_baseline Prepare Baseline Electrolyte (e.g., 1M LiPF6 in EC:DEC) glovebox->prepare_baseline add_bcee Add BCEE to Baseline Electrolyte prepare_baseline->add_bcee weigh_bcee Weigh varying amounts of BCEE (e.g., 0.5, 1, 2, 5 wt%) weigh_bcee->add_bcee stir Stir overnight for homogeneity add_bcee->stir end_product Electrolytes with varying BCEE concentrations stir->end_product

Electrolyte Preparation Workflow
Cell Assembly

Standard 2032-type coin cells are suitable for evaluating the performance of electrolytes containing BCEE.

Components:

  • Cathode (e.g., LiNi₀.₈₃Co₀.₀₇Mn₀.₁O₂ - NCM83)

  • Anode (e.g., Graphite)

  • Separator (e.g., Celgard 2400)

  • Electrolyte with varying BCEE concentrations

  • Coin cell components (casings, spacers, springs)

Procedure:

  • Inside the argon-filled glovebox, punch electrodes and separators to the required dimensions.

  • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80°C for electrodes, 60°C for separator) for at least 12 hours.

  • Assemble the coin cells in the order: negative case, anode, separator, cathode, spacer, spring, positive case.

  • Add a controlled amount of the prepared electrolyte (e.g., 20 µL) onto the separator before sealing the cell.

  • Crimp the coin cells using a hydraulic crimping machine.

  • Allow the cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Electrochemical Testing

A comprehensive suite of electrochemical tests is necessary to fully characterize the effects of BCEE concentration.

Equipment:

  • Multi-channel battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Protocols:

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles within the desired voltage window (e.g., 2.8 V to 4.5 V for NCM83/graphite) to form a stable SEI layer.

  • Cycling Stability (Long-term Cycling):

    • Charge and discharge the cells at a constant C-rate (e.g., 1 C) for a large number of cycles (e.g., 300-500 cycles).

    • Record the discharge capacity at each cycle.

    • Calculate the capacity retention as a percentage of the initial discharge capacity.

    • Calculate the coulombic efficiency for each cycle (Discharge Capacity / Charge Capacity) * 100%.

  • Rate Capability:

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

    • Record the discharge capacity at each C-rate.

    • Plot the discharge capacity as a function of the C-rate.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (e.g., 100% and 0% SOC) and after a certain number of cycles (e.g., after formation, after 100 cycles, after 300 cycles).

    • Use a frequency range of, for example, 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

    • Analyze the Nyquist plots to determine the evolution of the charge transfer resistance and SEI resistance.

Testing_Workflow cell_assembly Assembled Coin Cells (Varying BCEE %) formation Formation Cycles (e.g., C/10, 2-3 cycles) cell_assembly->formation cycling Long-term Cycling (e.g., 1C, 300-500 cycles) formation->cycling rate_test Rate Capability Test (C/10 to 5C) formation->rate_test eis Electrochemical Impedance Spectroscopy (EIS) formation->eis data_analysis Data Analysis cycling->data_analysis rate_test->data_analysis eis->data_analysis capacity_retention Capacity Retention data_analysis->capacity_retention coulombic_efficiency Coulombic Efficiency data_analysis->coulombic_efficiency rate_performance Rate Performance data_analysis->rate_performance impedance_analysis Impedance Analysis data_analysis->impedance_analysis

Electrochemical Testing Workflow

Discussion and Conclusion

The role of this compound as an electrolyte additive is complex and highly dependent on its concentration and the specific cell chemistry. The available data suggests that while BCEE can be beneficial, its performance may be surpassed by other nitrile-based additives under certain conditions. The study by Wang et al. (2022) indicates that the decomposition of BCEE might negatively impact the cathode electrolyte interface (CEI) in NCM83/graphite cells, leading to lower capacity retention compared to a baseline electrolyte.[1]

Further research is required to systematically evaluate the effects of a wider range of BCEE concentrations on various battery performance metrics. The protocols outlined in this document provide a standardized framework for conducting such investigations. Researchers are encouraged to adapt these protocols to their specific cell chemistries and research objectives to gain a deeper understanding of the potential of BCEE as a lithium-ion battery electrolyte additive.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 1,2-Bis(2-cyanoethoxy)ethane Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-cyanoethoxy)ethane, also known as DENE, is a dinitrile compound investigated as an electrolyte additive in lithium-ion batteries. Nitrile-based electrolytes and additives are of interest due to their potential to widen the electrochemical stability window, a critical factor for developing high-voltage battery chemistries. The cyano groups in DENE can coordinate with metal ions, which may inhibit their dissolution from the cathode, thereby preserving the integrity of the solid electrolyte interphase (SEI) on the anode. However, studies have also suggested that the decomposition of DENE can be detrimental to the SEI layer.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various electrochemical processes occurring within a battery, such as ion transport in the electrolyte, charge transfer at the electrode-electrolyte interface, and the properties of the SEI layer. By applying a small sinusoidal voltage or current perturbation over a range of frequencies, the impedance of the system can be measured. This data, often visualized in a Nyquist plot, allows for the quantification of key parameters like ionic conductivity, charge transfer resistance (Rct), and SEI resistance (Rsei). These parameters are crucial for evaluating the performance and degradation mechanisms of electrolytes and additives like DENE.

This document provides detailed application notes and protocols for conducting EIS on electrolytes containing this compound. While specific quantitative EIS data for DENE is not extensively published in tabular format, this guide presents representative data from a closely related and well-studied dinitrile, succinonitrile, to illustrate the expected electrochemical behavior and data presentation.

Data Presentation

The following tables summarize typical quantitative data obtained from EIS analysis of nitrile-based electrolytes. This data, derived from studies on succinonitrile-containing electrolytes, serves as a reference for the expected performance of electrolytes modified with dinitrile additives like DENE.

Table 1: Ionic Conductivity of Nitrile-Based Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S/cm)
1.0 M LiPF6 in EC:DEC (1:2 v/v) + 2 wt% Succinonitrile25~1.5 x 10⁻³
0.4 M LiTFSI in Succinonitrile25~1.0 x 10⁻⁴
1.0 M LiTFSI in Succinonitrile20~1.47 x 10⁻³

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, LiPF6: Lithium Hexafluorophosphate, LiTFSI: Lithium bis(trifluoromethanesulfonyl)imide.

Table 2: Interfacial Resistance of Electrodes in Nitrile-Based Electrolytes after Cycling

Electrolyte Additive (in 1.0M LiPF6 in EC:DEC)ElectrodeCharge Transfer Resistance (Rct) (Ω)SEI Resistance (Rsei) (Ω)
None (Control)Positive (LiCoO₂)~15~5
2 wt% SuccinonitrilePositive (LiCoO₂)~40~10
None (Control)Negative (Graphite)~10~8
2 wt% SuccinonitrileNegative (Graphite)~5~6

Note: The values presented are representative and can vary significantly based on cell chemistry, cycling conditions, and the specific nitrile additive used.

Experimental Protocols

This section details the methodologies for preparing and analyzing electrolytes containing this compound using Electrochemical Impedance Spectroscopy.

I. Electrolyte Preparation
  • Materials and Reagents:

    • Battery-grade solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC), dimethyl carbonate (DMC))

    • Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI))

    • This compound (DENE) additive

    • Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm

  • Procedure:

    • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the desired amount of lithium salt in the solvent mixture. For example, to prepare a 1 M LiPF₆ solution in EC:DEC (1:2 by volume), slowly add the appropriate mass of LiPF₆ to the solvent mixture while stirring until fully dissolved.

    • To this base electrolyte, add the desired weight percentage of the DENE additive. For instance, for a 2 wt% DENE solution, add 20 mg of DENE to 980 mg of the base electrolyte.

    • Stir the final solution for several hours to ensure homogeneity.

II. Coin Cell Assembly (for Electrode-Electrolyte Interface Studies)
  • Components:

    • CR2032 coin cell parts (casings, spacers, springs)

    • Cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite, lithium metal) discs

    • Separator (e.g., Celgard microporous membrane)

    • Prepared electrolyte

  • Procedure:

    • Dry all cell components, electrodes, and the separator in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.

    • Place the cathode at the bottom of the coin cell casing.

    • Add a few drops of the DENE-containing electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of the electrolyte to saturate the separator.

    • Place the anode on top of the separator.

    • Add a final drop of electrolyte to the anode.

    • Place a spacer and then the spring on top of the anode.

    • Carefully place the top casing and crimp the coin cell using a hydraulic crimping machine.

    • Let the assembled cell rest for at least 12 hours to ensure proper wetting of the electrodes.

III. Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Instrumentation:

    • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module

    • Temperature-controlled chamber

  • Procedure for Ionic Conductivity:

    • Assemble a symmetric cell with two ion-blocking electrodes (e.g., stainless steel) separated by a separator soaked in the DENE-containing electrolyte.

    • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

    • Connect the cell to the potentiostat.

    • Perform the EIS measurement in a potentiostatic mode with a small AC amplitude (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the electrode area.

  • Procedure for Interfacial Analysis:

    • Before and after electrochemical cycling, allow the assembled coin cell to rest at open circuit voltage (OCV) until stable.

    • Connect the coin cell to the potentiostat.

    • Perform the EIS measurement in a potentiostatic mode at the OCV.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV).

    • Sweep the frequency from high to low (e.g., 100 kHz to 10 mHz).

    • The resulting Nyquist plot will typically show one or two semicircles. The high-to-medium frequency semicircle is often associated with the SEI layer (Rsei), and the medium-to-low frequency semicircle corresponds to the charge transfer resistance (Rct). The low-frequency tail is related to diffusion processes.

    • Fit the impedance data to an appropriate equivalent circuit model to extract quantitative values for Rsei and Rct.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships of components in an electrochemical cell for EIS analysis.

G cluster_prep Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis electrolyte Electrolyte Preparation (Solvent + Salt + DENE) cell_assembly Cell Assembly (e.g., Coin Cell) electrolyte->cell_assembly equilibration Temperature & Voltage Equilibration cell_assembly->equilibration eis_setup EIS Setup (Frequency Range, Amplitude) equilibration->eis_setup data_acquisition Data Acquisition (Potentiostat/FRA) eis_setup->data_acquisition nyquist_plot Generate Nyquist Plot data_acquisition->nyquist_plot ecm_fitting Equivalent Circuit Model Fitting nyquist_plot->ecm_fitting parameter_extraction Parameter Extraction (Rct, Rsei, σ) ecm_fitting->parameter_extraction

Caption: Experimental workflow for EIS analysis of DENE electrolytes.

G cluster_cell Electrochemical Cell cluster_components Impedance Components WE Working Electrode Electrolyte Electrolyte (with DENE) WE->Electrolyte Rct_WE | Cdl_WE Rct Rct (Charge Transfer Resistance) WE->Rct Cdl Cdl (Double Layer Capacitance) WE->Cdl CE Counter Electrode Electrolyte->CE Rct_CE | Cdl_CE Rs Rs (Solution Resistance) Electrolyte->Rs W W (Warburg Impedance) Electrolyte->W

Caption: Components of an electrochemical cell for EIS measurements.

Synthesis of 1,2-Bis(2-cyanoethoxy)ethane for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Bis(2-cyanoethoxy)ethane, a chemical intermediate with potential applications in various research and development fields. The primary synthesis method, cyanoethylation of ethylene glycol, is outlined with a comprehensive protocol, alongside information on purification and characterization.

Application Notes

This compound serves as a valuable bifunctional molecule in chemical synthesis. The presence of two nitrile groups and ether linkages makes it a versatile building block for the synthesis of more complex molecules. While specific research applications are not extensively documented in publicly available literature, its structural motifs suggest potential utility in the following areas:

  • Precursor to Diamines: The nitrile groups can be readily reduced to primary amines, yielding 1,2-bis(3-aminopropoxy)ethane. This resulting diamine can be a useful monomer in the synthesis of polymers, such as polyamides and polyurethanes, with potential applications in materials science. It can also be a key component in the development of novel chelating agents and ligands for coordination chemistry.

  • Intermediate in Heterocyclic Synthesis: The nitrile functionalities can participate in cyclization reactions to form various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.

  • Crosslinking Agent: The bifunctional nature of the molecule allows it to act as a crosslinking agent in polymer chemistry, potentially modifying the physical and chemical properties of materials.

Synthesis Workflow

The synthesis of this compound is typically achieved through the base-catalyzed cyanoethylation of ethylene glycol with acrylonitrile. The general workflow is depicted below.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis EthyleneGlycol Ethylene Glycol ReactionVessel Reaction Vessel (e.g., 3-necked flask) EthyleneGlycol->ReactionVessel Acrylonitrile Acrylonitrile Acrylonitrile->ReactionVessel Catalyst Anhydrous Lithium Hydroxide (Catalyst) Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification FinalProduct This compound Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocol is based on established methods for the cyanoethylation of diols.

Synthesis of this compound

This procedure details the reaction of ethylene glycol with a stoichiometric excess of acrylonitrile to promote the formation of the desired disubstituted product.

Materials:

  • Ethylene glycol (Reagent grade)

  • Acrylonitrile (Reagent grade, freshly distilled recommended)

  • Anhydrous lithium hydroxide (LiOH) or other suitable base (e.g., sodium hydroxide)

  • Deionized water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, thermometer)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer, add ethylene glycol (1.0 equivalent) and a catalytic amount of anhydrous lithium hydroxide (e.g., 0.01-0.05 equivalents).

  • Heating: Gently heat the mixture to 40-50 °C with stirring to dissolve the catalyst.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (2.2-2.5 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed; maintain the reaction temperature between 50-60 °C using a water bath for cooling if necessary.

  • Reaction: After the addition of acrylonitrile is complete, continue to stir the reaction mixture at 50-60 °C for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • Acrylonitrile is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic; careful control of the addition rate and temperature is crucial.

Data Presentation

While a specific peer-reviewed study with detailed quantitative data for this exact synthesis was not identified, the following table provides expected values based on typical cyanoethylation reactions and supplier specifications.

ParameterExpected Value
Yield 70-90% (after purification)
Purity (GC) >97%
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be >200 °C at atmospheric pressure (vacuum distillation is recommended)

Predicted Characterization Data

The following are predicted spectroscopic data for this compound, which are essential for confirming the structure and purity of the synthesized product.

Spectroscopy Expected Features
¹H NMR Three distinct signals are expected: a triplet around 2.6 ppm corresponding to the protons adjacent to the nitrile group (-CH₂-CN), a triplet around 3.7 ppm for the protons adjacent to the ether oxygen (-O-CH₂-), and a singlet around 3.6 ppm for the central ethylene glycol protons (-O-CH₂-CH₂-O-).
¹³C NMR Four signals are expected: a signal for the nitrile carbon (~118 ppm), a signal for the carbon adjacent to the nitrile group (~18 ppm), a signal for the carbon adjacent to the ether oxygen (~65 ppm), and a signal for the central ethylene glycol carbons (~69 ppm).
IR A characteristic sharp absorption band for the nitrile group (C≡N) stretch is expected around 2250 cm⁻¹. Strong C-O stretching bands for the ether linkages will be present in the 1100-1200 cm⁻¹ region. C-H stretching of the alkane backbone will be observed around 2850-3000 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) for C₈H₁₂N₂O₂ is expected at m/z = 168.09. Fragmentation patterns would likely show losses of cyanoethyl groups and cleavage of the ether linkages.

Disclaimer: The provided protocols and data are for informational and research purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions. The predicted characterization data should be confirmed by experimental analysis of the synthesized compound.

Application Notes and Protocols: 1,2-Bis(2-cyanoethoxy)ethane in Anode-Free Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(2-cyanoethoxy)ethane (DENE) as an electrolyte additive in anode-free lithium metal batteries. The information is compiled from technical data sheets and scientific literature on structurally similar compounds, offering a guide for researchers exploring advanced electrolyte formulations.

Introduction to this compound (DENE)

This compound, also known as DENE, is an electrolyte additive recognized for its potential to enhance the performance of high-voltage lithium batteries. Its primary function is to broaden the electrochemical stability window of the electrolyte. The key structural features of DENE, namely the ether linkages and the terminal cyano groups, are believed to play a crucial role in improving battery performance. The cyano groups can coordinate with transition metal ions, mitigating their dissolution from the cathode, which in turn helps to preserve the integrity of the solid electrolyte interphase (SEI) on the anode.[1] While extensive research on DENE in anode-free systems is emerging, studies on analogous molecules provide significant insights into its potential benefits.

Proposed Mechanism of Action

In anode-free lithium metal batteries, the nature of the electrolyte is paramount for achieving stable and reversible lithium plating and stripping on a bare current collector. The addition of DENE is proposed to contribute to a more robust SEI layer through the following mechanisms, drawing parallels from studies on similar cyano-substituted ether molecules:

  • Enhanced Oxidative Stability: The strong electron-withdrawing nature of the cyano groups helps to improve the oxidative stability of the ether-based solvent, which is crucial for high-voltage applications.[2][3]

  • Formation of a Nitrogen-Rich SEI: During the initial charging cycles, DENE is expected to be electrochemically reduced at the anode surface. This reduction process incorporates nitrogen-containing species into the SEI. A nitrogen-rich SEI is believed to facilitate faster Li⁺ migration and promote dense, uniform lithium deposition, thereby suppressing the formation of lithium dendrites.[2][3]

  • Chelation with Transition Metal Ions: The cyano groups in DENE can form chelate structures with dissolved transition metal ions (e.g., from the cathode), preventing them from migrating to and poisoning the anode surface. This preserves the stability of the SEI.[1][2]

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): At the cathode, DENE can contribute to a stable and uniform CEI, which inhibits the oxidative decomposition of the electrolyte and maintains the structural integrity of the cathode material at high voltages.[2][3]

G cluster_electrolyte Electrolyte with DENE Additive cluster_anode Anode Side (Current Collector) cluster_cathode Cathode Side DENE This compound (DENE) TM_ions Transition Metal Ions (e.g., Ni²⁺, Co²⁺) DENE->TM_ions Chelation SEI Stable N-rich SEI Layer DENE->SEI Electrochemical Reduction CEI Stable CEI Layer DENE->CEI Contributes to Formation Li_ions Li⁺ Ions Li_metal Dense Li Metal Deposition Li_ions->Li_metal Uniform Plating Anode Bare Current Collector (e.g., Cu) TM_ions->Anode Anode->SEI Forms on SEI->Li_ions Facilitates Fast Li⁺ Migration Cathode High-Voltage Cathode (e.g., NCM811) Cathode->TM_ions Dissolution CEI->Cathode Protects

Proposed mechanism of DENE in an anode-free battery.

Performance Data (Based on a Structurally Similar Compound)

Performance MetricElectrolyte SystemValueReference
Li Metal Cycling Coulombic Efficiency 1 M LiPF₆ in AN2-DME/FEC/TTE98.4% (over 100 cycles)[2][3]
Cathode Capacity Retention (NCM811) 1 M LiPF₆ in AN2-DME/FEC/TTE81.8% (after 200 cycles at 4.3V)[2][3]
Anode-Free Pouch Cell Capacity 125 mAhMaintained 76% after 100 cycles[2][3]
Anode-Free Pouch Cell Energy Density ---397.5 Wh kg⁻¹[2][3]

Experimental Protocols

The following protocols are adapted from established methodologies for testing electrolyte additives in anode-free lithium metal batteries and can be applied to the evaluation of DENE.[2][4]

Electrolyte Preparation
  • Solvent Preparation: Dry all solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC), fluoroethylene carbonate (FEC), and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)) over molecular sieves for at least 24 hours to reduce moisture content to below 20 ppm.

  • Salt Drying: Dry the lithium salt (e.g., LiPF₆ or LiFSI) under vacuum at 80°C for 24 hours.

  • Mixing: In an argon-filled glovebox, dissolve the dried lithium salt into the solvent mixture to the desired concentration (e.g., 1 M).

  • Additive Incorporation: Add this compound (DENE) to the base electrolyte at a concentration range of 0.1 to 10 wt%. A typical starting concentration for evaluation is 1-2 wt%. Stir the solution overnight to ensure homogeneity.

Anode-Free Cell Assembly (CR2032 Coin Cells)
  • Cathode Preparation: Prepare a cathode slurry containing a high-nickel active material (e.g., NCM811), a conductive agent (e.g., Super P), and a binder (e.g., PVDF) in a weight ratio of approximately 94:3:3, dispersed in NMP. Cast the slurry onto an aluminum current collector, dry, and punch into circular electrodes.

  • Cell Stacking: In an argon-filled glovebox, assemble a CR2032 coin cell in the following order:

    • Negative casing

    • Spacer

    • Bare copper foil (as the anode current collector)

    • Separator (e.g., Celgard 2325)

    • Prepared cathode

    • Spacer

    • Wave spring

    • Positive casing

  • Electrolyte Addition: Add a controlled amount of the DENE-containing electrolyte to the separator.

  • Crimping: Crimp the coin cell to ensure a hermetic seal. Let the cell rest for 12 hours before testing.

Electrochemical Testing
  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form a stable SEI.

  • Coulombic Efficiency Measurement (Li || Cu half-cell):

    • Assemble a Li || Cu half-cell.

    • Plate a known capacity of lithium (e.g., 1 mAh cm⁻²) onto the copper foil at a constant current density (e.g., 0.5 mA cm⁻²).

    • Strip the deposited lithium by charging the cell to a cutoff voltage (e.g., 1.0 V vs. Li/Li⁺).

    • Calculate the Coulombic efficiency (CE) as the ratio of stripping capacity to plating capacity. Repeat for multiple cycles.

  • Cycling Performance (Anode-Free Full Cell):

    • Cycle the anode-free full cells (e.g., Cu || NCM811) within a defined voltage window (e.g., 3.0-4.3 V).

    • Use a constant current for charging and discharging (e.g., C/5 for charge, C/2 for discharge).

    • Monitor the discharge capacity and Coulombic efficiency over an extended number of cycles (e.g., 100-200 cycles).

  • Rate Capability: Test the cell's performance at various C-rates (e.g., from C/10 to 2C) to evaluate its power capabilities.

Experimental Workflow

The following diagram outlines the general workflow for evaluating DENE as an electrolyte additive in anode-free lithium metal batteries.

G cluster_prep Preparation cluster_assembly Cell Assembly (Ar Glovebox) cluster_testing Electrochemical Characterization cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Base Electrolyte + DENE) C Anode-Free Coin Cell Assembly (Cu || Cathode) A->C B Cathode Fabrication (e.g., NCM811) B->C D Formation Cycles (Low C-rate) C->D E Coulombic Efficiency Measurement D->E F Long-Term Cycling Performance D->F H Characterization of SEI/CEI (XPS, SEM, etc.) E->H G Rate Capability Testing F->G G->H

Experimental workflow for evaluating DENE.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Purity of Synthesized "1,2-Bis(2-cyanoethoxy)ethane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of synthesized 1,2-Bis(2-cyanoethoxy)ethane. This document offers detailed experimental protocols, frequently asked questions, and troubleshooting guides in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue: Low Product Yield

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient and that the temperature is maintained appropriately. The cyanoethylation of ethylene glycol is an exothermic reaction, and controlling the temperature is crucial.[1]

    • Suboptimal Catalyst Concentration: The concentration of the base catalyst is critical. Too little catalyst will result in a slow or incomplete reaction, while too much can promote polymerization of acrylonitrile.

    • Poor Quality Reagents: Ensure that the ethylene glycol and acrylonitrile are of high purity and free from water, as water can react with the catalyst and acrylonitrile.

    • Loss During Workup: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the volume of washing solvents.

Issue: Product is a Dark Color

  • Question: The crude product is a dark brown or yellow oil. What causes this discoloration and how can I prevent it?

  • Answer: Discoloration is often due to the polymerization of acrylonitrile, which is promoted by excessive heat or high concentrations of the base catalyst.

    • Temperature Control: Maintain a steady reaction temperature, ideally between 30-70°C.[2] Use a cooling bath to manage the exothermic nature of the reaction, especially during the addition of acrylonitrile.

    • Controlled Reagent Addition: Add the acrylonitrile dropwise to the ethylene glycol and catalyst mixture to prevent a rapid temperature increase.[2]

Issue: Presence of Impurities in the Final Product

  • Question: After purification, I still observe impurities in my NMR or GC-MS analysis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities include unreacted starting materials and side products.

    • Unreacted Ethylene Glycol and Acrylonitrile: These can be removed by washing the crude product with water or brine.

    • 2-Cyanoethoxyethanol (Mono-substituted product): This is a common byproduct if the reaction does not go to completion.[2] Fractional distillation under vacuum is often effective for separating this from the desired bis-substituted product due to the difference in their boiling points.

    • Polymeric Acrylonitrile: This can be minimized by controlling the reaction temperature and catalyst concentration. Filtration may remove some polymeric material.

Frequently Asked Questions (FAQs)

Synthesis

  • What is the general reaction for synthesizing this compound? It is synthesized via a Michael addition of ethylene glycol to acrylonitrile, typically catalyzed by a base like sodium hydroxide or lithium hydroxide.[2][3]

  • What is the ideal molar ratio of reactants? A stoichiometric excess of acrylonitrile is often used to ensure complete reaction of the ethylene glycol.[2] A ratio of approximately 2.5 moles of acrylonitrile to 1 mole of ethylene glycol is a good starting point.[2]

  • What catalysts are effective for this synthesis? Alkali metal hydroxides (e.g., LiOH, NaOH, KOH) are commonly used as catalysts for cyanoethylation reactions.[1][2]

Purification

  • What is the most effective method for purifying this compound? Vacuum distillation is generally the most effective method for purifying liquid nitriles that are thermally sensitive or have high boiling points. For separating close-boiling impurities, fractional vacuum distillation is recommended.

  • Can I use column chromatography for purification? Yes, column chromatography using silica gel can be an effective method for purifying nitriles, especially for removing polar impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would be a suitable starting point for elution.

  • How can I assess the purity of the final product? The purity of this compound can be determined using several analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify proton- or carbon-containing impurities.[4]

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add ethylene glycol (1.0 mole) and a catalytic amount of anhydrous lithium hydroxide (e.g., 1-2 g).[2]

  • Heating: Gently warm the mixture to approximately 50°C with stirring.[2]

  • Acrylonitrile Addition: Add acrylonitrile (2.5 moles) dropwise via the dropping funnel over a period of 90 minutes, ensuring the reaction temperature is maintained between 50 and 60°C.[2] Use a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for an additional 90 minutes.[2]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude this compound under vacuum. Collect the fractions that distill at the expected boiling point. The boiling point will depend on the pressure.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Data Presentation

Table 1: Purity Assessment of this compound

Purification StepMethodPurity (%) by GCKey Impurities Identified
Crude Product-85Ethylene glycol, 2-Cyanoethoxyethanol, Acrylonitrile
After WashingAqueous Wash902-Cyanoethoxyethanol
Final ProductVacuum Distillation>98Trace amounts of 2-Cyanoethoxyethanol

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product EG Ethylene Glycol Reaction Reaction at 50-60°C EG->Reaction ACN Acrylonitrile ACN->Reaction Cat Base Catalyst Cat->Reaction Neutralize Neutralization Reaction->Neutralize Extract Extraction Neutralize->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting cluster_issues Identify the Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_color Solutions for Discoloration cluster_solutions_impurities Solutions for Impurities start Problem with Synthesis low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration impurities Persistent Impurities start->impurities check_time_temp Increase reaction time or temperature low_yield->check_time_temp check_catalyst Optimize catalyst concentration low_yield->check_catalyst check_reagents Use high-purity, dry reagents low_yield->check_reagents control_temp Maintain strict temperature control discoloration->control_temp slow_addition Add acrylonitrile dropwise discoloration->slow_addition wash_product Thoroughly wash crude product impurities->wash_product fractional_distillation Perform fractional vacuum distillation impurities->fractional_distillation column_chrom Use column chromatography impurities->column_chrom

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Degradation of 1,2-Bis(2-cyanoethoxy)ethane in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "1,2-Bis(2-cyanoethoxy)ethane" (DENE) as an electrolyte additive. The information provided is based on established principles of organic chemistry and findings from studies on analogous compounds in lithium-ion battery electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed function of this compound (DENE) in an electrolyte?

A1: this compound is primarily used as a high-voltage electrolyte additive. Its proposed mechanism involves the coordination of its cyano groups with transition metal ions that may dissolve from the cathode at high potentials. This coordination is thought to prevent these metal ions from migrating to and damaging the solid electrolyte interphase (SEI) on the anode.

Q2: What are the potential degradation pathways for DENE in a lithium-ion battery electrolyte?

A2: While specific degradation pathways for DENE are not extensively documented in publicly available literature, based on its chemical structure (containing ether and nitrile functional groups), the following degradation mechanisms can be hypothesized:

  • Electrochemical Reduction: At the anode (negative electrode), the nitrile groups (-C≡N) could be reduced. This can lead to the formation of a nitrogen-containing solid electrolyte interphase (SEI) layer.

  • Electrochemical Oxidation: At the cathode (positive electrode) under high voltage conditions, the ether linkages (-CH₂-O-CH₂-) or the cyanoethyl groups could be oxidized. This may lead to the formation of various byproducts, including gases and species that can be incorporated into the cathode electrolyte interphase (CEI).

  • Chemical Degradation (Hydrolysis): In the presence of trace amounts of water, which can react with the LiPF₆ salt to form hydrofluoric acid (HF), the ether bonds of DENE may undergo acid-catalyzed hydrolysis. This would cleave the molecule, potentially forming ethylene glycol and 3-hydroxypropionitrile. The nitrile group itself could also be hydrolyzed to a carboxamide or carboxylic acid over time, though this is generally a slower process in aprotic solvents.

  • Thermal Degradation: At elevated temperatures, the C-O bonds in the ether linkages and the C-C bonds in the cyanoethyl groups can break. This could lead to the formation of volatile fragments. Studies on similar poly(arylene ether nitrile)s have shown the release of HCN, CO, and CO₂ at high temperatures.

Q3: What are the likely degradation products of DENE?

A3: Based on the potential degradation pathways, a range of products could be formed:

  • From Electrochemical Reduction: Oligomers or polymers containing C=N or C-N single bonds, which may be incorporated into the SEI.

  • From Electrochemical Oxidation: Carbon dioxide (CO₂), and other small organic fragments.

  • From Hydrolysis: Ethylene glycol, 3-hydroxypropionitrile, and potentially acrylic acid or acrylamide derivatives.

  • From Thermal Degradation: Acrylonitrile, ethylene glycol, and potentially hydrogen cyanide (HCN).

Q4: How can the degradation of DENE affect battery performance?

A4: The degradation of DENE can have several impacts on battery performance:

  • Positive Effects: Controlled electrochemical degradation (reduction or oxidation) can form a stable and protective SEI or CEI layer, enhancing cycle life and high-voltage stability.

  • Negative Effects:

    • Increased Impedance: The formation of thick or resistive degradation products on the electrode surfaces can hinder lithium-ion transport, leading to increased cell impedance and reduced power capability.

    • Capacity Fade: Consumption of the active additive, and the formation of soluble degradation products that can shuttle between electrodes, can lead to continuous electrolyte degradation and a loss of cyclable lithium, resulting in capacity fade.

    • Gas Generation: The formation of gaseous byproducts (e.g., CO₂, HCN) can lead to cell swelling and create safety concerns.

    • Electrolyte Depletion: The consumption of DENE and other electrolyte components through side reactions reduces the amount of available electrolyte, which can lead to poor wetting of the electrodes and premature cell failure.

Troubleshooting Guides

Issue 1: Rapid Capacity Fading or Poor Coulombic Efficiency in Cells with DENE

Possible Cause: Uncontrolled electrochemical decomposition of DENE at the anode or cathode.

Troubleshooting Steps:

  • Conduct Cyclic Voltammetry (CV): Perform CV on a cell with and without DENE to identify the reduction and oxidation potentials of the additive. This will help determine if DENE is electrochemically active within the operating voltage window of your cell.

  • Analyze Electrode Surfaces: After cycling, disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox). Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the surface of the anode and cathode. Look for signatures of nitrogen-containing species (from the nitrile group) or changes in the C-O signals (from the ether group) in the SEI or CEI.

  • Characterize the Electrolyte: Extract the electrolyte from the cycled cell and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products or Nuclear Magnetic Resonance (NMR) spectroscopy for soluble species.

Issue 2: Increased Cell Impedance After Cycling with DENE

Possible Cause: Formation of a thick, resistive SEI or CEI layer from DENE degradation products.

Troubleshooting Steps:

  • Perform Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge and after a various number of cycles. An increase in the semicircle diameters in the Nyquist plot can indicate growth in the SEI/CEI or charge transfer resistance.

  • Optimize Additive Concentration: The concentration of DENE can significantly impact the properties of the resulting interfacial layers. Systematically vary the concentration of DENE to find an optimal level that provides the desired performance benefits without causing excessive impedance growth.

  • Surface Analysis: Use microscopy techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to observe the morphology of the electrode surfaces after cycling. A thicker or less uniform passivation layer may be visible in cells with DENE.

Issue 3: Gas Generation or Cell Swelling

Possible Cause: Thermal or electrochemical decomposition of DENE leading to the formation of gaseous byproducts.

Troubleshooting Steps:

  • In-situ Gas Analysis: Employ techniques like Differential Electrochemical Mass Spectrometry (DEMS) during cell cycling to identify the gaseous species being evolved and the potentials at which they are generated.

  • Headspace Gas Chromatography: After cycling, carefully puncture the cell in a sealed container and analyze the headspace gas using GC-MS or GC-TCD (Thermal Conductivity Detector) to identify and quantify the gases produced.

  • Accelerated Rate Calorimetry (ARC): To assess thermal stability, perform ARC tests on cells containing DENE to determine the onset temperature of thermal runaway and the extent of gas generation at elevated temperatures.

Quantitative Data Summary

ParameterTest ConditionControl ElectrolyteElectrolyte with DENEAnalysis Method
Degradation Onset Potential (V vs. Li/Li⁺) Cyclic Voltammetry
- ReductionScan rate: 0.1 mV/s
- OxidationScan rate: 0.1 mV/s
Impedance (Ω) EIS
- After 1 cycle
- After 100 cycles
Gas Evolution (μL/g) DEMS / GC-TCD
- During formation
- After 100 cycles
Major Degradation Products After 100 cycles at 60°CGC-MS / NMR

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability
  • Cell Assembly: Assemble a three-electrode cell (e.g., a Swagelok-type cell) in an argon-filled glovebox. Use a lithium metal reference electrode, a lithium metal counter electrode, and a glassy carbon or platinum working electrode.

  • Electrolyte Preparation: Prepare the electrolyte with and without the desired concentration of DENE (e.g., 1% by weight) in a standard carbonate solvent mixture with 1 M LiPF₆.

  • CV Measurement: Set the potential window to cover the expected reduction and oxidation range (e.g., 0.01 V to 5.0 V vs. Li/Li⁺). Use a scan rate of 0.1 mV/s to 1 mV/s.

  • Data Analysis: Compare the CV curves of the electrolyte with and without DENE. New reduction or oxidation peaks in the presence of DENE indicate its electrochemical decomposition.

Protocol 2: Post-Cycling Electrolyte Analysis by GC-MS
  • Cell Cycling: Cycle a pouch cell or coin cell with the DENE-containing electrolyte for a specified number of cycles under controlled conditions.

  • Cell Disassembly: In an argon-filled glovebox, carefully open the cycled cell.

  • Electrolyte Extraction: Extract the electrolyte from the separator and electrodes using a micropipette.

  • Sample Preparation: Dilute a small volume of the extracted electrolyte (e.g., 10 μL) in a suitable solvent (e.g., 1 mL of dimethyl carbonate or acetonitrile) in a GC vial.

  • GC-MS Analysis: Inject the diluted sample into a GC-MS system. Use a suitable temperature program to separate the components.

  • Data Interpretation: Compare the chromatogram of the cycled electrolyte to that of a fresh electrolyte. Identify new peaks using the mass spectral library (e.g., NIST) to determine the structure of the degradation products.

Visualizations

Hypothesized Degradation Pathways of this compound

cluster_anode Anode (Reduction) cluster_cathode Cathode (Oxidation) cluster_chemical Chemical Degradation DENE This compound (DENE) Anode_Products Nitrogen-containing SEI components (Oligomers/Polymers) DENE->Anode_Products + e⁻ Cathode_Products CO₂, other small organic fragments DENE->Cathode_Products - e⁻ (High Voltage) Hydrolysis_Products Ethylene Glycol + 3-Hydroxypropionitrile DENE->Hydrolysis_Products + H₂O/H⁺ Thermal_Products Acrylonitrile, Ethylene Glycol, HCN DENE->Thermal_Products Δ (Heat)

Caption: Hypothesized degradation pathways of DENE in a Li-ion battery.

Experimental Workflow for Investigating DENE Degradation

cluster_analysis Analytical Techniques start Prepare Electrolyte (with and without DENE) cell_assembly Assemble Test Cells (e.g., Coin Cells) start->cell_assembly cycling Electrochemical Cycling (e.g., 100 cycles) cell_assembly->cycling post_mortem Post-Mortem Analysis (in Glovebox) cycling->post_mortem eis EIS post_mortem->eis Impedance gcms GC-MS post_mortem->gcms Electrolyte xps XPS/FTIR post_mortem->xps Electrodes results Correlate Findings with Cell Performance Data eis->results gcms->results xps->results

Caption: Workflow for studying the degradation of DENE in electrolytes.

overcoming solubility issues of "1,2-Bis(2-cyanoethoxy)ethane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(2-cyanoethoxy)ethane. The information is designed to address common challenges, particularly those related to solubility, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as DENE, is a dinitrile compound containing ether bonds. Its primary application is as a functional additive in electrolytes for high-voltage lithium-ion batteries.[1] In this role, it helps to broaden the electrochemical stability window of the electrolyte, inhibit the dissolution of transition metal ions from the cathode, and protect the Solid Electrolyte Interphase (SEI) film on the anode.[1] This contributes to improved battery performance, cycle life, and safety.

Q2: What are the general solubility characteristics of this compound?

Q3: In which solvents is this compound typically used?

Given its application as a lithium-ion battery electrolyte additive, this compound is most commonly dissolved in a mixture of organic carbonates. A typical solvent system is a combination of ethylene carbonate (EC), propylene carbonate (PC), and a linear carbonate such as diethyl carbonate (DEC) or dimethyl carbonate (DMC).[4]

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Dissolution Challenges

Problem: The compound is not dissolving completely in the chosen solvent system at room temperature.

Appearance: Undissolved white crystalline powder or immiscible liquid droplets are visible in the solvent.

Troubleshooting Steps:

  • Increase Agitation: Ensure vigorous and continuous stirring. For small volumes, a magnetic stirrer is recommended. For larger volumes, an overhead stirrer may be necessary.

  • Gentle Heating: Cautiously warm the mixture. An increase in temperature often enhances the solubility of solids and liquids. Use a water bath for controlled heating and monitor the temperature to avoid solvent evaporation or compound degradation.

  • Sonication: Utilize an ultrasonic bath to break down any agglomerates of the solid particles and enhance the interaction between the solute and the solvent.

  • Incremental Addition: Add the this compound to the solvent in small portions, allowing each portion to dissolve completely before adding the next.

Precipitation After Dissolution

Problem: The compound dissolves initially but precipitates out of the solution over time or upon cooling.

Appearance: A solid precipitate or cloudiness appears in a previously clear solution.

Troubleshooting Steps:

  • Maintain Temperature: If dissolution was achieved at an elevated temperature, the solution may need to be maintained at that temperature for the experiment.

  • Solvent System Optimization: The polarity of the solvent system may not be optimal. Consider adjusting the ratio of the carbonate solvents. For instance, increasing the proportion of a more polar solvent like ethylene carbonate might improve solubility.

  • Check for Contaminants: The presence of impurities, especially water, can affect the solubility of electrolyte components. Ensure that all solvents and the lithium salt are anhydrous.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C8H12N2O2[5]
Molecular Weight 168.19 g/mol [5]
Appearance White to off-white crystalline powder or Colorless to light yellow/orange clear liquid[6][7]
CAS Number 3386-87-6[7]

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRationale / Notes
WaterSparingly SolubleNitriles can form hydrogen bonds with water, but solubility decreases with increasing carbon chain length.[2][3]
Ethylene Carbonate (EC)SolubleA common polar aprotic solvent in lithium-ion battery electrolytes, expected to dissolve polar additives.[4]
Propylene Carbonate (PC)SolubleSimilar to EC, a polar aprotic solvent used in electrolytes.[4]
Diethyl Carbonate (DEC)SolubleA linear carbonate often used as a co-solvent in electrolytes.[4]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known for its broad solvency.
N,N-Dimethylformamide (DMF)SolubleAnother highly polar aprotic solvent with wide-ranging solubility.
EthanolSolubleA polar protic solvent that can dissolve many polar organic compounds.
AcetoneSolubleA polar aprotic solvent with good solvating properties for many organic compounds.
Dichloromethane (DCM)SolubleA moderately polar solvent.
HexaneInsolubleA nonpolar solvent, unlikely to dissolve the polar this compound.

Note: The solubility data in this table is estimated based on general chemical principles and the compound's application. Experimental verification is recommended for specific concentrations.

Experimental Protocols

Protocol 1: Preparation of a Standard Lithium-Ion Battery Electrolyte with this compound Additive

This protocol describes the preparation of a 1M solution of lithium hexafluorophosphate (LiPF6) in a mixed carbonate solvent with this compound as an additive. All procedures should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen content (<10 ppm).

Materials:

  • Lithium hexafluorophosphate (LiPF6), battery grade

  • Ethylene carbonate (EC), anhydrous, battery grade

  • Propylene carbonate (PC), anhydrous, battery grade

  • Diethyl carbonate (DEC), anhydrous, battery grade

  • This compound (DENE), anhydrous

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Methodology:

  • Solvent Preparation: In a volumetric flask, prepare the desired volume of the mixed organic solvent. A common ratio is EC:PC:DEC = 1:1:2 by weight.[4]

  • Lithium Salt Dissolution: While stirring the mixed solvent, slowly add the pre-weighed LiPF6 to achieve a final concentration of 1 mol/L.[4] Continue stirring until the lithium salt is completely dissolved.

  • Additive Incorporation: To the prepared electrolyte, add the desired amount of this compound. The typical concentration of additives is in the range of 0.1% to 10% by weight.[8]

  • Homogenization: Continue stirring the final mixture for several hours to ensure complete dissolution and homogeneity of the additive.

  • Storage: Store the prepared electrolyte in a tightly sealed container in the inert atmosphere of the glovebox.

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Solubility Issues start Start: Dissolving This compound issue Issue Encountered: Incomplete Dissolution start->issue step1 Increase Agitation (Vigorous Stirring) issue->step1 Try First step2 Gentle Heating (e.g., Water Bath) step1->step2 step3 Sonication step2->step3 step4 Incremental Addition step3->step4 check_dissolved Is the compound fully dissolved? step4->check_dissolved check_dissolved->issue No, repeat steps with more intensity success Solution is Ready for Use check_dissolved->success Yes precipitation Issue Encountered: Precipitation After Dissolution success->precipitation precip_step1 Maintain Temperature precipitation->precip_step1 precip_step2 Optimize Solvent Ratio precip_step1->precip_step2 precip_step3 Check for Contaminants (e.g., Water) precip_step2->precip_step3 re_dissolve Attempt to Re-dissolve precip_step3->re_dissolve re_dissolve->check_dissolved

Caption: Troubleshooting Workflow for Solubility Issues.

Experimental_Workflow Experimental Workflow for Electrolyte Preparation start Start: Prepare in Inert Atmosphere step1 Prepare Mixed Organic Solvent (e.g., EC:PC:DEC = 1:1:2 by wt) start->step1 step2 Dissolve Lithium Salt (LiPF6) to desired concentration (e.g., 1M) step1->step2 step3 Add this compound (e.g., 0.1-10 wt%) step2->step3 step4 Stir for Several Hours to Ensure Homogeneity step3->step4 end Electrolyte is Ready for Use and Storage step4->end

Caption: Experimental Workflow for Electrolyte Preparation.

References

Technical Support Center: Optimizing 1,2-Bis(2-cyanoethoxy)ethane (DENE) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1,2-Bis(2-cyanoethoxy)ethane (DENE) as an additive in lithium-ion battery electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DENE) as an electrolyte additive?

A1: this compound (DENE) is primarily used as a high-voltage electrolyte additive. Its main functions are to broaden the electrochemical stability window of the electrolyte, inhibit the dissolution of transition metal ions from the cathode, and protect the Solid Electrolyte Interphase (SEI) film on the anode.[1] The cyano groups in the DENE molecule can coordinate with metal ions, preventing them from degrading the anode's SEI layer.[1]

Q2: What are the key benefits of using DENE in a lithium-ion battery electrolyte?

A2: The addition of DENE to an electrolyte formulation can lead to several performance enhancements, particularly in high-voltage systems. These benefits include:

  • Improved High-Voltage Performance: DENE helps to suppress electrolyte decomposition at high voltages, enabling the use of high-voltage cathodes.

  • Enhanced Cycling Stability: By protecting the SEI layer and preventing transition metal dissolution, DENE contributes to better capacity retention and longer cycle life.

  • Increased Coulombic Efficiency: Optimized concentrations of DENE can lead to higher coulombic efficiencies, indicating a more reversible electrochemical process.

Q3: What is a typical concentration range for DENE in an electrolyte?

A3: The optimal concentration of DENE can vary depending on the specific cell chemistry (cathode, anode, and base electrolyte composition). However, research has shown that concentrations in the range of 1-10% by volume are typically explored. One study on a high-voltage LiCoO₂ cathode found that a 5% volume addition of a DENE/LiNO₃ composite additive yielded the best performance.

Troubleshooting Guide

This guide addresses potential issues that may arise during the optimization of DENE concentration in your experiments.

Q1: After adding DENE, I observed a significant decrease in the ionic conductivity of the electrolyte. What could be the cause and how can I address it?

A1:

  • Possible Cause: DENE is a relatively viscous compound. Increasing its concentration in the electrolyte can lead to a higher overall viscosity, which in turn reduces the mobility of lithium ions and decreases ionic conductivity.

  • Troubleshooting Steps:

    • Reduce DENE Concentration: Systematically decrease the volume percentage of DENE in your electrolyte formulation to find a balance between its beneficial effects and the negative impact on viscosity.

    • Co-solvent Addition: Consider introducing a low-viscosity co-solvent to the electrolyte mixture to compensate for the increased viscosity from DENE.

    • Temperature Variation: Evaluate the battery's performance at slightly elevated temperatures (if applicable to your experimental parameters) to see if the improved ionic mobility counteracts the viscosity effects.

Q2: My cells with DENE are showing poor performance at low temperatures. Why is this happening and what can be done?

A2:

  • Possible Cause: The freezing point of the electrolyte can be raised by the addition of high-viscosity additives like DENE. Furthermore, the already reduced ionic conductivity at low temperatures is exacerbated by the increased viscosity. Nitrile-based electrolytes can exhibit poor interfacial kinetics at low temperatures.[2]

  • Troubleshooting Steps:

    • Optimize Concentration: Lower the concentration of DENE to the minimum effective amount to reduce its impact on the electrolyte's freezing point and viscosity.

    • Electrolyte Solvent Engineering: Investigate the use of co-solvents with low freezing points in your base electrolyte to improve its low-temperature properties.

    • Additive Synergy: Explore the use of other additives in combination with DENE that are known to improve low-temperature performance.

Q3: I am observing an increase in cell impedance after cycling with DENE. What are the potential reasons and solutions?

A3:

  • Possible Cause: While DENE is intended to stabilize the SEI, a non-optimized concentration could potentially lead to the formation of a thicker, more resistive SEI layer on the anode. It is also possible that the additive itself or its decomposition products are contributing to increased interfacial resistance.

  • Troubleshooting Steps:

    • Concentration Titration: Perform a detailed study with smaller increments of DENE concentration to identify a level that provides SEI stability without excessively increasing resistance.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS analysis at different cycle numbers to understand the evolution of the interfacial impedance. This can help differentiate between SEI growth and other sources of resistance.

    • Surface Analysis: If the issue persists, consider post-mortem analysis of the electrodes (e.g., using XPS or SEM) to characterize the composition and morphology of the SEI layer formed with DENE.

Quantitative Data Presentation

The following table summarizes the performance of a LiCoO₂ || Li metal cell with a composite additive of DENE and LiNO₃ at different concentrations.

DENE/LiNO₃ Concentration (% vol)Average Coulombic Efficiency (%)Capacity Retention after 100 Cycles (%)
0 (Base Electrolyte)84.1Not Reported
197.4Not Reported
598.588.2
1097.6Not Reported

Experimental Protocols

Here are detailed methodologies for key experiments to optimize the concentration of DENE.

1. Electrolyte Preparation and Coin Cell Assembly

  • Objective: To prepare electrolytes with varying concentrations of DENE and assemble coin cells for electrochemical testing.

  • Procedure:

    • Inside an argon-filled glovebox, prepare the base electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

    • Create a series of electrolyte solutions with varying volume percentages of DENE (e.g., 0%, 1%, 2%, 5%, 10%). Ensure thorough mixing.

    • Assemble CR2032-type coin cells using your desired cathode and anode materials, a separator, and the prepared electrolytes.

    • Ensure consistent electrode loading and electrolyte volume in each cell for comparable results.

2. Cyclic Voltammetry (CV)

  • Objective: To determine the effect of DENE on the electrochemical stability window of the electrolyte.

  • Procedure:

    • Use a three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

    • Scan the potential at a slow rate (e.g., 0.1 mV/s) from the open-circuit voltage to a high potential (e.g., 5.0 V vs. Li/Li⁺) and back to a low potential (e.g., 2.5 V vs. Li/Li⁺).

    • Compare the onset potential of oxidative and reductive currents for electrolytes with and without DENE. A wider potential window indicates improved electrochemical stability.

3. Galvanostatic Cycling

  • Objective: To evaluate the impact of DENE concentration on the cycling performance, capacity retention, and coulombic efficiency.

  • Procedure:

    • Perform a formation cycle at a low C-rate (e.g., C/20) to form a stable SEI.

    • Cycle the cells at a desired C-rate (e.g., C/10 charge, C/2 discharge) for a specified number of cycles (e.g., 100 cycles).

    • Record the charge and discharge capacities for each cycle.

    • Calculate the coulombic efficiency (Discharge Capacity / Charge Capacity) and capacity retention (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) for each DENE concentration.

4. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To analyze the effect of DENE on the interfacial resistance of the battery.

  • Procedure:

    • Measure the EIS of the cells at a fully charged or discharged state at different cycle intervals (e.g., after the 1st, 10th, 50th, and 100th cycles).

    • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine the evolution of the solid-electrolyte interphase (SEI) resistance and the charge-transfer resistance.

Visualizations

TroubleshootingWorkflow cluster_0 Observed Issue cluster_1 Problem Analysis & Solution cluster_2 Verification start Start Troubleshooting issue Identify the primary issue start->issue cond1 Decreased Ionic Conductivity? issue->cond1 cond2 Poor Low-Temp Performance? cond1->cond2 No sol1 Reduce DENE concentration Add low-viscosity co-solvent cond1->sol1 Yes cond3 Increased Cell Impedance? cond2->cond3 No sol2 Optimize DENE concentration Use low-freezing point co-solvents cond2->sol2 Yes sol3 Perform concentration titration Conduct detailed EIS analysis cond3->sol3 Yes verify Re-evaluate cell performance cond3->verify No sol1->verify sol2->verify sol3->verify

Caption: Troubleshooting workflow for issues encountered when using DENE.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Electrochemical Testing cluster_2 Analysis & Optimization prep Prepare Electrolytes with Varying DENE Concentrations assembly Assemble Coin Cells prep->assembly cv Cyclic Voltammetry (CV) (Electrochemical Stability) assembly->cv cycling Galvanostatic Cycling (Capacity & Efficiency) assembly->cycling analysis Analyze Data (Stability, Capacity, Resistance) cv->analysis eis Electrochemical Impedance Spectroscopy (EIS) (Interfacial Resistance) cycling->eis eis->analysis optimization Determine Optimal DENE Concentration analysis->optimization

Caption: Experimental workflow for optimizing DENE concentration.

References

Technical Support Center: Mitigating Side Reactions in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions related to the use of cyanoethyl protecting groups in oligonucleotide synthesis. While the compound "1,2-Bis(2-cyanoethoxy)ethane" is not a standard reagent in this process, this guide addresses the closely related and critical issue of side reactions caused by acrylonitrile, a byproduct of 2-cyanoethyl group deprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it used in oligonucleotide synthesis?

A: this compound is a chemical compound used as a crosslinking agent in the production of polymers like polyurethanes and epoxy resins, and as an additive in lithium battery electrolytes.[1][2] Based on available literature, it is not a standard reagent, scavenger, or a commonly reported byproduct in routine phosphoramidite-based oligonucleotide synthesis. It is possible that the query relates to the broader and more critical issue of side reactions stemming from the universally used 2-cyanoethyl protecting group for phosphate protection.

Q2: What is the primary source of side reactions related to cyanoethoxy groups in oligonucleotide synthesis?

A: The most significant side reaction arises from the deprotection of the 2-cyanoethyl group from the phosphate backbone of the synthetic oligonucleotide.[3][4][5] During the final deprotection step, typically with a base like ammonium hydroxide, the 2-cyanoethyl group is removed via a β-elimination reaction, which generates acrylonitrile as a byproduct.[5][6][7]

Q3: Why is acrylonitrile a problem?

A: Acrylonitrile is a reactive Michael acceptor.[7] Under the basic conditions of deprotection, it can react with the nucleobases of the newly synthesized oligonucleotide, particularly at the N3 position of thymine and to a lesser extent with other bases.[7][8] This results in the formation of N3-cyanoethyl adducts, which are undesirable impurities that can be difficult to remove and may interfere with the biological function of the oligonucleotide.[6][8]

Q4: How can I detect the presence of cyanoethyl adducts in my purified oligonucleotide?

A: The presence of cyanoethyl adducts and other impurities can be detected using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) can be used to assess the purity of oligonucleotides.[9][10] Cyanoethyl adducts may appear as post-peaks or shoulders to the main product peak.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF MS are powerful tools for confirming the mass of the desired oligonucleotide and identifying any additions to the nucleobases.[11][12][13][14][15] A mass increase of 53 Da on a thymidine residue is indicative of cyanoethylation.[16]

Troubleshooting Guides

Problem: Unexpected peaks observed in HPLC analysis post-deprotection, suggesting impurities.

This is a common issue that can arise from several sources, including the formation of cyanoethyl adducts.

Troubleshooting Workflow:

G Start Unexpected HPLC Peaks CheckMass Analyze by Mass Spectrometry Start->CheckMass MassShift Mass shift of +53 Da observed? CheckMass->MassShift CyanoethylAdduct Cyanoethyl Adduct Confirmed MassShift->CyanoethylAdduct Yes OtherImpurity Other Impurity (e.g., n-1, n+1) MassShift->OtherImpurity No OptimizeDeprotection Optimize Deprotection Protocol CyanoethylAdduct->OptimizeDeprotection UseScavenger Incorporate a Scavenger OptimizeDeprotection->UseScavenger FullProtection Consider Fully Protected Monomers UseScavenger->FullProtection RePurify Re-purify Oligonucleotide FullProtection->RePurify End Pure Oligonucleotide RePurify->End

Caption: Troubleshooting workflow for identifying and mitigating impurities in oligonucleotide synthesis.

Detailed Steps:

  • Confirm Identity of Impurity:

    • Action: Analyze the sample using mass spectrometry (ESI-MS or MALDI-TOF).

    • Expected Result: A mass increase of 53 Da for one or more thymidine residues confirms the presence of a cyanoethyl adduct.[16] Other common impurities include n-1 or n+1 sequences (deletion or addition of a nucleotide).[9]

  • Optimize Deprotection Conditions:

    • Action: If cyanoethyl adducts are confirmed, modify the deprotection protocol.

    • Solutions:

      • On-Column Deprotection of Phosphates: Before cleaving the oligonucleotide from the solid support, treat the support-bound oligonucleotide with a solution of a weak base in an organic solvent (e.g., 20% diethylamine in anhydrous acetonitrile) to remove the cyanoethyl groups.[6] The acrylonitrile generated can then be washed away before the oligonucleotide is cleaved from the support, minimizing contact.

      • Alternative Deprotection Cocktails: Utilize alternative deprotection reagents that are known to minimize side reactions, such as a mixture of ammonium hydroxide and methylamine (AMA) or tert-butylamine/water.[3][4]

  • Incorporate a Scavenger:

    • Action: Add a scavenger to the deprotection solution to react with and neutralize the acrylonitrile before it can modify the oligonucleotide.

    • Examples of Scavengers:

      • Aniline: An excess of aniline can be used as a nucleophilic scavenger.[17][18]

      • Nitromethane: Nitromethane can effectively trap acrylonitrile under basic deprotection conditions.[19]

  • Consider Fully Protected Monomers:

    • Action: For particularly sensitive sequences, use phosphoramidite building blocks where the nucleobases are fully protected to prevent any reaction with acrylonitrile.[8] For example, using a benzoyl group to protect the N3 position of thymine can efficiently suppress Michael addition.[8]

  • Re-purify the Oligonucleotide:

    • Action: If impurities are present, re-purify the oligonucleotide using HPLC.

    • Note: Separation of the desired product from cyanoethyl adducts can be challenging, so optimizing the synthesis and deprotection is the preferred strategy.

Experimental Protocols

Protocol 1: On-Column Phosphate Deprotection to Minimize Cyanoethyl Adducts

Objective: To remove the 2-cyanoethyl phosphate protecting groups while the oligonucleotide is still attached to the solid support, thereby allowing for the removal of the generated acrylonitrile before cleavage and base deprotection.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column.

  • Deprotection solution: 20% diethylamine in anhydrous acetonitrile.

  • Anhydrous acetonitrile for washing.

  • Standard deprotection solution for cleavage and base deprotection (e.g., concentrated ammonium hydroxide).

Procedure:

  • Following the completion of oligonucleotide synthesis, keep the oligonucleotide attached to the solid support within the synthesis column.

  • Pass the 20% diethylamine in anhydrous acetonitrile solution through the column. A typical procedure involves a flow rate of 1 ml/min for 10 minutes.[6]

  • Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved phosphate protecting groups and the generated acrylonitrile.

  • Dry the support under a stream of inert gas or in a vacuum.

  • Proceed with the standard cleavage and base deprotection protocol by treating the support with concentrated ammonium hydroxide.[6]

Protocol 2: Deprotection using Aniline as an Acrylonitrile Scavenger

Objective: To perform deprotection in the presence of aniline to scavenge the acrylonitrile byproduct and prevent the formation of cyanoethyl adducts on the oligonucleotide.

Materials:

  • Dried, support-bound oligonucleotide.

  • Deprotection solution: A mixture of reagents for deprotection including aniline. The exact composition can vary, but a common approach involves a three-step process for specific protecting group strategies (e.g., Dim-Dmoc protection), where aniline is used in the final β-elimination step.[17][18]

Procedure (Example with Dim-Dmoc protection):

  • Remove the 2-cyanoethyl groups using a non-nucleophilic base like DBU in acetonitrile.[17]

  • Oxidize the Dim and Dmoc protecting groups with a reagent such as sodium periodate.[17]

  • Induce β-elimination and cleavage from the support using a solution containing excess aniline.[17] The aniline acts as both a base and a nucleophilic scavenger for byproducts.

  • Purify the resulting oligonucleotide using standard methods (e.g., HPLC).

Data Presentation

Table 1: Comparison of Deprotection Methods and their Impact on Cyanoethyl Adduct Formation

Deprotection MethodTemperature (°C)TimeTypical Cyanoethyl Adduct FormationReference
Concentrated NH₄OH558-16 hoursCan be significant, especially for T-rich sequences[3][4]
AMA (Ammonium Hydroxide/Methylamine)655-10 minutesReduced compared to NH₄OH alone[3][4]
On-Column Diethylamine TreatmentRoom Temp.10 minutes (for phosphate deprotection)Minimized due to pre-cleavage removal of acrylonitrile[6]
Deprotection with Aniline ScavengerRoom Temp.~6 hours (total)Significantly suppressed[17][18]
Deprotection with Nitromethane ScavengerNot SpecifiedNot SpecifiedEffectively inhibited[19]

Visualizations

Mechanism of Side Reaction

G cluster_0 Deprotection (β-Elimination) cluster_1 Side Reaction (Michael Addition) Oligo-P-O-CH2CH2CN 2-Cyanoethyl Protected Phosphate Oligo-P-O⁻ Deprotected Phosphate Oligo-P-O-CH2CH2CN->Oligo-P-O⁻ β-elimination Acrylonitrile Acrylonitrile (CH₂=CHCN) Oligo-P-O-CH2CH2CN->Acrylonitrile Base Base (e.g., NH₃) Base->Oligo-P-O-CH2CH2CN Thymine Thymine Residue Adduct N3-Cyanoethylthymine Adduct Thymine->Adduct Acrylonitrile_side Acrylonitrile Acrylonitrile_side->Adduct

Caption: Mechanism of acrylonitrile formation and subsequent side reaction with thymine.

References

stability of "1,2-Bis(2-cyanoethoxy)ethane" at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: High-Temperature Experiments

Users may encounter unexpected results or degradation when heating 1,2-Bis(2-cyanoethoxy)ethane. This section provides a systematic approach to identifying and resolving these issues.

Q1: My reaction mixture containing this compound darkened and produced unexpected byproducts upon heating. What could be the cause?

A1: Discoloration and the formation of impurities at high temperatures can be attributed to several factors. The primary suspects are thermal decomposition and hydrolysis. The ether and cyano functional groups in this compound can be susceptible to degradation under thermal stress.

Troubleshooting Steps:

  • Atmosphere Control: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can occur at elevated temperatures.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the cyano groups to amides and subsequently to carboxylic acids, especially under acidic or basic conditions.[1][2][3][4][5] Ensure all solvents and reagents are anhydrous.

  • Temperature Control: Overheating can initiate decomposition. It is crucial to maintain precise temperature control. Consider performing the reaction at a lower temperature for a longer duration.

  • Purity of Starting Material: Impurities in the this compound or other reactants can catalyze decomposition pathways. Verify the purity of your starting materials.

Q2: I observed a loss of material or a pressure buildup in my sealed reaction vessel. What is happening?

A2: This indicates the formation of volatile decomposition products. Thermal degradation of the ethane bridge or the cyanoethyl side chains can lead to the generation of gaseous byproducts.

Troubleshooting Steps:

  • Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify the volatile byproducts and elucidate the decomposition pathway.

  • Lower Temperature Screen: Conduct a series of small-scale experiments at progressively lower temperatures to determine the onset of decomposition.

  • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to quantitatively assess the thermal stability of this compound. See the detailed experimental protocols below.

Frequently Asked Questions (FAQs)

Q3: What is the expected thermal stability of this compound?

Q4: What are the likely decomposition products of this compound?

A4: Potential decomposition pathways could involve the cleavage of the C-O bonds in the ether linkages or reactions of the cyano groups. In the presence of water, hydrolysis of the nitrile to an amide and then a carboxylic acid is a likely side reaction.[1][2][3][4][5] Under inert conditions, thermal scission could lead to smaller volatile molecules.

Q5: How can I prevent the thermal degradation of this compound in my experiments?

A5: To minimize thermal degradation:

  • Use the lowest possible temperature required for your reaction.

  • Ensure a dry, inert atmosphere.

  • Use high-purity starting materials.

  • Consider using a stabilizer if compatible with your reaction chemistry.

Experimental Protocols

To provide a framework for assessing the thermal stability of this compound, the following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.

ParameterValue
Instrument Calibrated Thermogravimetric Analyzer
Sample Pan Platinum or Alumina
Sample Mass 5-10 mg
Purge Gas Nitrogen (high purity)
Flow Rate 20-50 mL/min
Temperature Program 1. Equilibrate at 30°C for 5 min2. Ramp from 30°C to 600°C at 10°C/min
Data Collection Continuously record mass and temperature
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and decomposition.[7][8]

ParameterValue
Instrument Calibrated Differential Scanning Calorimeter
Sample Pan Hermetically sealed aluminum pans
Sample Mass 5-10 mg
Reference Empty, hermetically sealed aluminum pan
Purge Gas Nitrogen (high purity)
Flow Rate 20-50 mL/min
Temperature Program 1. Equilibrate at 25°C2. Ramp from 25°C to 400°C at 10°C/min
Data Collection Continuously record heat flow and temperature

Visualizations

Troubleshooting Workflow for High-Temperature Stability

The following diagram outlines a logical workflow for troubleshooting stability issues encountered when heating this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Thermal Stability Issues cluster_issue Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Resolution Start High-Temperature Experiment with This compound Issue Unexpected Outcome: - Discoloration - Byproduct Formation - Pressure Buildup Start->Issue CheckPurity Verify Purity of Starting Materials Issue->CheckPurity Potential Cause CheckConditions Review Experimental Conditions: - Temperature Control - Atmosphere (Inert Gas) - Anhydrous Conditions Issue->CheckConditions Potential Cause ThermalAnalysis Perform Thermal Analysis: - TGA (Decomposition Temp) - DSC (Thermal Events) CheckPurity->ThermalAnalysis CheckConditions->ThermalAnalysis IdentifyProducts Analyze Byproducts (e.g., GC-MS, LC-MS) ThermalAnalysis->IdentifyProducts Decomposition Decomposition Confirmed? IdentifyProducts->Decomposition Optimize Optimize Conditions: - Lower Temperature - Ensure Inert & Anhydrous Setup Decomposition->Optimize Yes Success Successful Reaction Decomposition->Success No Optimize->Success

Caption: A logical workflow for troubleshooting thermal stability issues.

References

Technical Support Center: Enhancing Ionic Conductivity with 1,2-Bis(2-cyanoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing "1,2-Bis(2-cyanoethoxy)ethane," also known as DENE or Ethylene Glycol Bis(2-cyanoethyl) Ether, as an electrolyte additive to enhance ionic conductivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your experiments.

Troubleshooting Guide

Users may encounter several challenges when incorporating this compound into electrolyte systems. This guide addresses common issues in a question-and-answer format.

Issue 1: Lower than Expected Ionic Conductivity

  • Question: We added this compound to our electrolyte formulation, but the ionic conductivity is lower than anticipated. What could be the cause?

  • Answer: Several factors can contribute to lower than expected ionic conductivity:

    • Suboptimal Concentration: The concentration of this compound is crucial. Too little may not provide a significant enhancement, while too much can increase the electrolyte viscosity, impeding ion mobility. It is essential to optimize the concentration for your specific electrolyte system.

    • Viscosity Increase: this compound can increase the overall viscosity of the electrolyte, which can counteract the benefits of increased charge carrier concentration.

    • Incomplete Dissolution: Ensure that the additive is fully dissolved in the electrolyte. Incomplete dissolution can lead to a non-homogeneous mixture with lower overall conductivity.

    • Interaction with Other Components: The additive may interact with other electrolyte components, such as the salt or other additives, in an unintended way.

Troubleshooting Workflow for Low Ionic Conductivity

start Low Ionic Conductivity Observed check_concentration Verify Additive Concentration start->check_concentration check_viscosity Measure Electrolyte Viscosity check_concentration->check_viscosity check_dissolution Confirm Complete Dissolution check_viscosity->check_dissolution check_interactions Evaluate Component Interactions check_dissolution->check_interactions analyze_eis Analyze Electrochemical Impedance Spectroscopy (EIS) Data check_interactions->analyze_eis optimize Optimize Additive Concentration resolve Issue Resolved optimize->resolve reformulate Consider Co-solvent or Alternative Additive reformulate->resolve analyze_eis->optimize High viscosity or incomplete dissolution analyze_eis->reformulate Adverse interactions suspected start Prepare Electrolyte assemble_cell Assemble Conductivity Cell in Glovebox start->assemble_cell place_in_chamber Place Cell in Temperature-Controlled Chamber assemble_cell->place_in_chamber equilibrate Allow Temperature to Equilibrate place_in_chamber->equilibrate run_eis Perform EIS Measurement (e.g., 100 kHz to 1 Hz, 10 mV amplitude) equilibrate->run_eis nyquist_plot Generate Nyquist Plot run_eis->nyquist_plot determine_resistance Determine Bulk Resistance (R_b) from High-Frequency Intercept nyquist_plot->determine_resistance calculate_conductivity Calculate Ionic Conductivity (σ = d / (R_b * A)) determine_resistance->calculate_conductivity end Record Conductivity Value calculate_conductivity->end

Technical Support Center: Troubleshooting Poor Cycling Performance with 1,2-Bis(2-cyanoethoxy)ethane (BCEE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor cycling performance in lithium-ion batteries when using "1,2-Bis(2-cyanoethoxy)ethane" (BCEE) as an electrolyte additive.

Frequently Asked Questions (FAQs)

Q1: What is the intended function of this compound (BCEE) as an electrolyte additive?

A1: this compound (BCEE), also known as DENE, is utilized as an electrolyte additive, particularly in high-voltage lithium-ion batteries. Its primary function is to broaden the electrochemical stability window of the electrolyte. Unlike many other additives, BCEE is not intended to form a protective film on the anode or cathode. Instead, the cyano groups in its structure are thought to coordinate with dissolved transition metal ions, which can help to inhibit the degradation of the Solid Electrolyte Interphase (SEI) on the anode.

Q2: My battery with BCEE additive shows rapid capacity fade. What is the likely cause?

A2: A primary cause of poor cycling performance and rapid capacity fade in batteries containing BCEE is the premature decomposition of the additive itself.[1][2][3] This decomposition can lead to the formation of a detrimental Cathode Electrolyte Interphase (CEI), which damages the electrode surface and hinders lithium-ion transport, ultimately resulting in reduced capacity retention.[1][2][3]

Q3: How does the performance of BCEE compare to other nitrile-based additives?

A3: Studies have shown that while nitrile additives can be beneficial for high-voltage applications, the specific molecular structure is critical. For instance, in a comparative study, an electrolyte with BCEE (referred to as DENE) exhibited lower capacity retention than a baseline electrolyte without the additive. In contrast, an alternative nitrile additive, 1,3,6-Hexanetricarbonitrile (HTCN), demonstrated significantly improved cycling stability under the same conditions.[1][2][3]

Q4: What are the typical symptoms of BCEE-related performance degradation?

A4: Common indicators of performance issues stemming from BCEE include:

  • Rapid and continuous capacity fade: A noticeable drop in discharge capacity with each cycle.

  • Low coulombic efficiency: The ratio of discharge capacity to charge capacity is consistently below optimal levels, indicating parasitic reactions.

  • Increased cell impedance: A rise in internal resistance, which can be observed through Electrochemical Impedance Spectroscopy (EIS). This leads to larger voltage drops and reduced power capability.

  • Gas generation: In some cases, electrolyte decomposition can lead to the production of gas, causing swelling in pouch cells or increased pressure in cylindrical cells.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing poor cycling performance potentially caused by the use of BCEE.

Problem: Rapid Capacity Fade and Poor Cycling Stability

Initial Observation: The battery exhibits a significantly faster loss of capacity over cycles compared to a baseline without BCEE or with a different additive.

Potential Cause: Decomposition of BCEE leading to a damaged Cathode Electrolyte Interphase (CEI).[1][2][3]

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Corrective Actions Start Poor Cycling Performance Observed Check_CE Evaluate Coulombic Efficiency Start->Check_CE EIS_Analysis Perform Electrochemical Impedance Spectroscopy (EIS) Check_CE->EIS_Analysis Low CE Post_Mortem Conduct Post-Mortem Analysis (XPS, FTIR) EIS_Analysis->Post_Mortem Increased Impedance Reduce_Conc Optimize BCEE Concentration Post_Mortem->Reduce_Conc Evidence of CEI Damage Alt_Additive Consider Alternative Additive (e.g., HTCN) Reduce_Conc->Alt_Additive Performance Still Poor Baseline_Test Revert to Baseline Electrolyte Alt_Additive->Baseline_Test If problem persists

Caption: Troubleshooting workflow for BCEE-related cycling issues.

Diagnostic Steps:

  • Evaluate Coulombic Efficiency (CE): A low and decreasing CE is a strong indicator of ongoing parasitic reactions, likely due to BCEE decomposition.

  • Electrochemical Impedance Spectroscopy (EIS): An increase in charge transfer resistance (the diameter of the semicircle in a Nyquist plot) over cycling suggests the formation of a resistive layer on the electrode surfaces, consistent with a damaged CEI.

  • Post-Mortem Analysis: If possible, disassemble a cycled cell in an inert atmosphere and analyze the electrode surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR). Look for evidence of organic and inorganic species that are not present in fresh cells or cells with a stable electrolyte. While specific decomposition products of BCEE are not well-documented in the provided results, the presence of nitrogen-containing organic species on the cathode would be a strong indicator.

Corrective Actions:

  • Optimize BCEE Concentration: The detrimental effects of BCEE may be concentration-dependent. Systematically lowering the weight percentage of BCEE in the electrolyte could mitigate the decomposition issue while potentially retaining some of its intended benefits.

  • Consider Alternative Additives: If performance does not improve with lower concentrations, it is advisable to explore alternative nitrile-based additives that have shown greater stability, such as 1,3,6-Hexanetricarbonitrile (HTCN).[1][2][3]

  • Revert to Baseline: As a control, cycling a cell with the baseline electrolyte (without any nitrile additive) will help confirm that the performance issue is indeed caused by BCEE.

Quantitative Performance Data

The following table summarizes the cycling performance of NCM83/graphite full cells with different electrolyte formulations.

Electrolyte FormulationCapacity Retention after 300 CyclesTest ConditionsReference
Baseline (LiPF6 in EC/DEC)64.01%1C charge/discharge, 4.5V cutoff[1][2][3]
Baseline + BCEE (DENE)60.05%1C charge/discharge, 4.5V cutoff[1][2][3]
Baseline + HTCN81.42%1C charge/discharge, 4.5V cutoff[1][2][3]

Experimental Protocols

Galvanostatic Cycling
  • Objective: To evaluate the capacity retention and coulombic efficiency of the battery over multiple charge-discharge cycles.

  • Methodology:

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox with the cathode, anode, separator, and the electrolyte containing the desired concentration of BCEE.

    • Perform a formation cycle at a low C-rate (e.g., C/20) for the first 1-2 cycles.

    • Cycle the cells at a defined C-rate (e.g., 1C) between the specified voltage limits (e.g., 3.0 V to 4.5 V).

    • Record the charge and discharge capacity for each cycle.

    • Calculate the capacity retention as (Discharge Capacity at cycle N / Discharge Capacity at cycle 1) * 100%.

    • Calculate the coulombic efficiency as (Discharge Capacity / Charge Capacity) * 100%.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To measure the impedance of the cell and identify changes in resistance associated with the electrode-electrolyte interfaces.

  • Methodology:

    • After a set number of cycles (e.g., 1, 10, 50, 100), rest the cell for at least 1 hour to allow it to reach equilibrium.

    • Set the cell to a specific state of charge (e.g., 50% SOC) or open-circuit voltage.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance response and plot it as a Nyquist plot (Z' vs. -Z'').

    • Analyze the changes in the high-frequency intercept (electrolyte resistance) and the diameter of the semicircle(s) (charge transfer resistance) with cycling. An increasing semicircle diameter suggests growing interfacial resistance.

Post-Mortem Analysis: X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To analyze the chemical composition of the electrode surfaces after cycling to identify components of the CEI and SEI.

  • Methodology:

    • Carefully disassemble a cycled cell inside an argon-filled glovebox.

    • Gently rinse the harvested electrodes with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.

    • Dry the electrodes under vacuum.

    • Transfer the electrodes to the XPS chamber without exposure to air using an inert transfer module.

    • Acquire high-resolution spectra for relevant elements (e.g., C 1s, O 1s, F 1s, P 2p, and N 1s).

    • Analyze the spectra to identify chemical species indicative of electrolyte and additive decomposition. The presence of N 1s peaks corresponding to organic nitrogen compounds on the cathode would strongly suggest BCEE decomposition.

Signaling Pathway of BCEE-Induced Performance Degradation

BCEE BCEE Additive in Electrolyte Decomposition Premature Decomposition of BCEE at High Voltage BCEE->Decomposition Damaged_CEI Formation of a Damaged CEI Decomposition->Damaged_CEI Low_CE Low Coulombic Efficiency Decomposition->Low_CE Increased_Impedance Increased Interfacial Impedance Damaged_CEI->Increased_Impedance Poor_Kinetics Poor Li-ion Kinetics Increased_Impedance->Poor_Kinetics Capacity_Fade Rapid Capacity Fade Poor_Kinetics->Capacity_Fade Low_CE->Capacity_Fade

Caption: Degradation pathway initiated by BCEE decomposition.

References

purification techniques for "1,2-Bis(2-cyanoethoxy)ethane" post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,2-Bis(2-cyanoethoxy)ethane

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the post-synthesis purification of "this compound". The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this polar dinitrile compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. These may include:

  • Unreacted Starting Materials: Ethylene glycol and acrylonitrile.

  • Byproducts of Cyanoethylation: Including polymers of acrylonitrile and potential adducts with the solvent.

  • Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis, especially under acidic or basic conditions, which would form the corresponding carboxylic acids or amides.

  • Residual Solvents: Solvents used in the synthesis and workup.

Q2: My crude product is a viscous oil or a semi-solid. Which purification technique should I try first?

A2: For a polar, high-boiling point compound like this compound, vacuum distillation is often a good initial purification step to remove non-volatile impurities. If the compound is thermally sensitive, column chromatography is a milder alternative.

Q3: How can I assess the purity of this compound after purification?

A3: Purity can be effectively determined using the following analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Troubleshooting Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Insufficient vacuum.- Use a magnetic stir bar or boiling chips.- Ensure all connections are properly sealed to maintain a stable vacuum.- Use a heating mantle with a stirrer for uniform heat distribution.
Product Decomposition - Temperature is too high.- Increase the vacuum to further lower the boiling point.
Poor Separation - Boiling points of impurities are too close to the product.- Use a fractionating column (e.g., Vigreux) to improve separation efficiency.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (Low Rf) - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or add a small amount of methanol to a dichloromethane eluent.
Compound runs with the solvent front (High Rf) - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Streaking of the compound on the column - The compound is very polar.- Sample is interacting too strongly with the silica gel.- Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.- Consider using a different stationary phase like alumina or a bonded silica (e.g., cyano or diol).
Co-elution of Impurities - The chosen eluent system does not provide adequate separation.- Perform a more thorough TLC analysis with various solvent systems to find an optimal eluent for separation. A gradient elution may be necessary.
Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
Product does not crystallize - The solution is not supersaturated.- The chosen solvent is not appropriate.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly, then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Try a different solvent or a mixture of solvents.
Product "oils out" instead of crystallizing - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of additional solvent and reheat until the solution is clear, then cool more slowly.- Use a solvent system where the product is less soluble.
Low recovery of the product - Too much solvent was used.- The product has significant solubility in the cold solvent.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is a general guideline for the purification of high-boiling point liquids.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap cooled with dry ice/acetone or liquid nitrogen.

  • Procedure: a. Place the crude this compound into the distillation flask, adding a magnetic stir bar. b. Securely clamp all glassware and ensure all joints are properly sealed with vacuum grease. c. Begin stirring and slowly apply vacuum. d. Once the desired vacuum is reached and stable, gradually heat the distillation flask using a heating mantle. e. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. f. After collecting the product, remove the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This protocol provides a starting point for purifying this compound on a silica gel column.

Methodology:

  • TLC Analysis: First, determine a suitable eluent system using TLC. Test various solvent mixtures. Good starting points for a polar compound like this are gradients of ethyl acetate in hexanes, or methanol in dichloromethane. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Suggested Starting Eluent Systems:

Eluent SystemPolarityNotes
Hexane / Ethyl Acetate (Gradient)Low to MediumStart with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / Methanol (Gradient)Medium to HighStart with a low percentage of methanol (1-2%) and gradually increase.
Protocol 3: Recrystallization

Given that this compound can be a liquid at room temperature, this protocol may require cooling to induce crystallization.

Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Potential Recrystallization Solvents to Screen:

SolventPolarityNotes
IsopropanolPolar
EthanolPolar
Ethyl Acetate / HexaneMediumDissolve in hot ethyl acetate and add hexane as an anti-solvent.
Dichloromethane / HexaneMediumDissolve in dichloromethane and add hexane as an anti-solvent.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation High-boiling liquid Chromatography Column Chromatography Crude_Product->Chromatography Thermally sensitive or azeotrope forming Recrystallization Recrystallization Crude_Product->Recrystallization If solid or can be solidified Purity_Check Assess Purity (GC, NMR, TLC) Distillation->Purity_Check Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Chromatography Purity < 99%, further purification needed Pure_Product Pure Product Purity_Check->Pure_Product Purity > 99%

Caption: A decision workflow for selecting the appropriate purification technique.

Troubleshooting_Logic cluster_problem Problem Identification cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues Start Purification Issue Bumping Bumping? Start->Bumping Distillation No_Movement No Movement (Low Rf)? Start->No_Movement Chromatography Decomposition Decomposition? Bumping->Decomposition No Solve_Bumping Add stir bar/ boiling chips Bumping->Solve_Bumping Yes Solve_Decomposition Increase vacuum Decomposition->Solve_Decomposition Yes Fast_Elution Too Fast (High Rf)? No_Movement->Fast_Elution No Solve_No_Movement Increase eluent polarity No_Movement->Solve_No_Movement Yes Solve_Fast_Elution Decrease eluent polarity Fast_Elution->Solve_Fast_Elution Yes

Technical Support Center: Long-Term Stability Testing of "1,2-Bis(2-cyanoethoxy)ethane" in Full Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of "1,2-Bis(2-cyanoethoxy)ethane" (also known as DENE) as an electrolyte additive in lithium-ion full cells.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, focusing on performance degradation and unexpected results.

Issue IDProblem DescriptionPotential CausesSuggested Solutions
DENE-TS-01 Rapid capacity fading in early cycles (< 100 cycles) 1. Decomposition of DENE additive: At high voltages, DENE can decompose, leading to a damaged or unstable Cathode Electrolyte Interphase (CEI) layer.[1] 2. Incompatible electrolyte components: The concentration of DENE or its interaction with other additives (e.g., film-forming agents) may be suboptimal, leading to parasitic reactions. 3. High operating voltage: The electrochemical window of the electrolyte with DENE may be exceeded, causing accelerated degradation.1. Optimize DENE concentration: Reduce the weight percentage of DENE in the electrolyte. 2. Introduce stabilizing co-additives: Consider adding film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to help form a more robust CEI layer.[2][3] 3. Lower the cut-off voltage: Evaluate the cell performance at a slightly lower upper cut-off voltage to reduce stress on the electrolyte.
DENE-TS-02 Increase in cell impedance during cycling 1. Thick or resistive CEI layer: The decomposition products of DENE may contribute to the formation of a thick, ionically resistive layer on the cathode surface. 2. Electrolyte dry-out: Continuous consumption of the electrolyte through parasitic reactions can lead to poor ionic conductivity. 3. Degradation of the anode's Solid Electrolyte Interphase (SEI): Unstable CEI on the cathode can sometimes lead to secondary reactions on the anode.1. Post-mortem analysis: Disassemble a cycled cell in a glovebox and analyze the surface of the cathode and anode using techniques like SEM and XPS to characterize the interphase layers. 2. Electrochemical Impedance Spectroscopy (EIS): Monitor the change in impedance at different cycle intervals to understand the evolution of interfacial resistance. 3. Optimize electrolyte volume: Ensure an adequate amount of electrolyte is used during cell assembly to compensate for potential consumption.
DENE-TS-03 Poor rate capability 1. Increased viscosity of the electrolyte: The addition of DENE might increase the overall viscosity of the electrolyte, hindering Li-ion transport. 2. Poor wetting of electrodes: The electrolyte may not be effectively penetrating the porous structure of the electrodes.1. Viscosity measurement: Measure the viscosity of the prepared electrolyte. If high, consider adjusting the solvent ratios. 2. Extended wetting period: Allow the assembled cells to rest at a controlled temperature for a longer duration before the initial formation cycles to ensure complete electrolyte wetting.
DENE-TS-04 Inconsistent results between cells 1. Inhomogeneous mixing of the electrolyte: The DENE additive may not be fully dissolved or evenly distributed in the electrolyte. 2. Variations in cell assembly: Inconsistent electrode alignment, separator placement, or crimping pressure can lead to variable performance.1. Ensure complete dissolution of DENE: Use a magnetic stirrer and allow sufficient time for the DENE to dissolve completely in the solvent mixture before adding the lithium salt.[2] 2. Standardize cell assembly procedure: Follow a strict and consistent protocol for cell assembly, paying close attention to component alignment and crimping pressure.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of "this compound" (DENE) as an electrolyte additive?

A1: DENE is believed to function by coordinating with transition metal ions through its cyano groups. This action helps to inhibit the dissolution of these metal ions from the cathode material, which in turn can help to preserve the integrity of the Solid Electrolyte Interphase (SEI) on the anode. Unlike some other additives, DENE is not thought to form a protective film on the electrode surfaces.

Q2: Does DENE improve the long-term cycling stability of high-voltage full cells?

A2: Research indicates that while DENE may offer some benefits, its long-term stability can be a concern. In NCM83/graphite full cells cycled at a 1 C rate with a 4.5 V cut-off, the addition of DENE resulted in a capacity retention of 60.05% after 300 cycles. This was lower than the baseline electrolyte without the additive (64.01%) and significantly lower than an electrolyte containing 1,3,6-Hexanetricarbonitrile (HTCN) (81.42%).[1]

Q3: What is the primary degradation mechanism of DENE in a full cell?

A3: The primary degradation mechanism is the decomposition of the DENE molecule at high operating voltages.[1] This decomposition can be detrimental to the Cathode Electrolyte Interphase (CEI), leading to a less stable interface and contributing to accelerated capacity fade.[1] Generally, nitrile-based additives can undergo oxidative decomposition at high voltages, and the resulting products form a new interphase chemistry.[7][8]

Q4: What are the key considerations when preparing an electrolyte containing DENE?

A4: It is crucial to ensure that DENE is completely dissolved in the solvent mixture before the addition of the lithium salt. The preparation should be carried out in an inert atmosphere, such as an argon-filled glovebox, to minimize moisture and oxygen contamination. A typical procedure involves mixing the organic solvents first, then dissolving the DENE additive, followed by the slow addition of the lithium salt while stirring.[2]

Q5: How can I analyze the effect of DENE on the electrode-electrolyte interphases?

A5: Post-mortem analysis of cycled cells is essential. After carefully disassembling the cell in a glovebox, the electrodes should be rinsed with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte. The surface chemistry of the electrodes can then be characterized using X-ray Photoelectron Spectroscopy (XPS) to identify the chemical composition of the CEI and SEI layers. The morphology of the electrode surfaces can be examined using Scanning Electron Microscopy (SEM).

Quantitative Data Summary

The following table summarizes the long-term cycling performance of NCM83/graphite full cells with different electrolyte formulations.

Electrolyte FormulationCycling ConditionsCapacity Retention after 300 CyclesReference
Base Electrolyte (BE)1 C rate, 4.5 V cut-off64.01%[1]
BE + DENE1 C rate, 4.5 V cut-off60.05%[1]
BE + HTCN1 C rate, 4.5 V cut-off81.42%[1]

Experimental Protocols

Electrolyte Preparation (Example Formulation)

This protocol is based on a representative formulation from the literature and should be adapted based on specific experimental requirements. All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials:

  • Ethylene Carbonate (EC)

  • Propylene Carbonate (PC)

  • Diethyl Carbonate (DEC)

  • n-Propyl Propionate (PP)

  • Lithium Hexafluorophosphate (LiPF₆)

  • This compound (DENE)

  • Other additives as required (e.g., VC, FEC, DTD, PS, LIFSI, LiPO₂F₂)[2][3]

Procedure:

  • Prepare the solvent mixture by combining the organic solvents in the desired mass ratio (e.g., EC:PC:DEC:PP = 20:20:45:15).[2]

  • Stir the solvent mixture using a magnetic stirrer until a homogeneous solution is formed.

  • Add the specified weight percentage of DENE and any other solid additives to the solvent mixture. Continue stirring until all additives are completely dissolved.

  • Slowly add the LiPF₆ salt to the solution while stirring until the desired molar concentration (e.g., 1.25 mol/L) is reached.[2]

  • Continue stirring the final electrolyte solution for several hours to ensure homogeneity.

NCM83/Graphite Coin Cell (CR2032) Assembly

This is a general procedure for assembling a CR2032-type coin cell. All steps must be performed in an argon-filled glovebox.

Materials:

  • NCM83 cathode coated on aluminum foil

  • Graphite anode coated on copper foil

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte

  • Micropipette

  • Tweezers

  • Coin cell crimper

Procedure:

  • Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Use a micropipette to add a few drops of the prepared electrolyte onto the cathode surface to wet it.

  • Place the separator on top of the cathode, ensuring it is centered.

  • Add more electrolyte to the separator until it is fully wetted.

  • Place the graphite anode on top of the separator, ensuring the coated side is facing the separator.

  • Add a spacer and then a spring on top of the anode.

  • Carefully place the top casing (with gasket) over the assembly.

  • Transfer the assembled cell to the coin cell crimper and apply a consistent pressure to seal the cell.

  • Clean the exterior of the sealed coin cell before removing it from the glovebox.

  • Allow the cell to rest for at least 12 hours before commencing electrochemical testing.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assembly Cell Assembly (Glovebox) cluster_testing Testing & Analysis e_prep Electrolyte Preparation wetting Electrolyte Wetting e_prep->wetting c_prep Cathode (NCM83) Preparation stack Stacking: Cathode -> Separator -> Anode c_prep->stack a_prep Anode (Graphite) Preparation a_prep->stack s_prep Separator Drying s_prep->stack stack->wetting crimp Crimping & Sealing wetting->crimp formation Formation Cycles crimp->formation cycling Long-Term Cycling formation->cycling analysis Data Analysis & Post-Mortem cycling->analysis degradation_pathway cluster_cell High Voltage Operation DENE DENE Additive Decomposition DENE Decomposition DENE->Decomposition Oxidation Electrolyte Base Electrolyte Side_Reactions Increased Parasitic Reactions Electrolyte->Side_Reactions Decomposition at damaged sites Products Decomposition Products Decomposition->Products CEI_Damage Damaged CEI Layer Products->CEI_Damage Contributes to CEI_Damage->Side_Reactions Capacity_Fade Accelerated Capacity Fade Side_Reactions->Capacity_Fade

References

Validation & Comparative

A Comparative Guide to Nitrile-Based Electrolyte Additives: 1,2-Bis(2-cyanoethoxy)ethane vs. Succinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of higher energy density and improved safety in lithium-ion batteries, electrolyte engineering plays a pivotal role. Nitrile-based compounds have emerged as a promising class of electrolyte additives, primarily due to their ability to enhance the electrochemical stability of the electrolyte, particularly at high voltages. This guide provides a comparative analysis of two such additives: 1,2-Bis(2-cyanoethoxy)ethane (CEE) and Succinonitrile (SN). While extensive research is available for succinonitrile, data for this compound remains limited. This guide summarizes the existing experimental data and provides a framework for their comparative evaluation.

Overview of the Additives

Succinonitrile (SN) , a simple dinitrile, has been extensively studied as an electrolyte additive. Its primary functions include widening the electrochemical stability window, improving thermal stability, and enhancing the cycling performance of lithium-ion batteries.[1][2] The cyano groups in SN are thought to coordinate with lithium ions and participate in the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI).[1]

Performance Comparison: A Data-Driven Analysis

A direct, side-by-side experimental comparison of CEE and SN is not available in the reviewed literature. The following tables summarize the available quantitative data for succinonitrile and the qualitative claims for this compound.

Table 1: Electrochemical Stability Window

AdditiveBase ElectrolyteConcentrationAnodeCathodeElectrochemical Stability Window (V vs. Li/Li⁺)Reference
Succinonitrile (SN) EC/EMC0.5 wt%GraphiteLiNi₀.₅Co₀.₂Mn₀.₃O₂~6.1[1]
Succinonitrile (SN) Plastic Crystal Electrolyte-Lithium-up to 5[4]
This compound (CEE) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBroadens the window (Qualitative)[3]

Table 2: Ionic Conductivity

AdditiveBase ElectrolyteConcentrationTemperature (°C)Ionic Conductivity (mS/cm)Reference
Succinonitrile (SN) 60% EMI-TFSI 40% EC/DMC5 wt%Room Temperature~26[2][5][6]
Succinonitrile (SN) 60% EMI-TFSI 40% EC/DMC5 wt%100~69[2][5][6]
This compound (CEE) ---No data available-

Table 3: Cycling Performance

AdditiveBase ElectrolyteConcentrationAnodeCathodeCycle LifeCapacity RetentionReference
Succinonitrile (SN) EC/EMC0.5 wt%GraphiteLiNi₀.₅Co₀.₂Mn₀.₃O₂120 cycles (2.75-4.4V)84.0% (vs. 67.96% without SN)[1]
Succinonitrile (SN) 60% EMI-TFSI 40% EC/DMC5 wt%LithiumLiCoO₂50 cycles86% (vs. 61% without SN)[2][5][6]
This compound (CEE) ----No data availableNo data available-

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for evaluating electrolyte additives, drawn from studies on succinonitrile.

Electrochemical Stability Window Measurement
  • Cell Assembly: A three-electrode cell is typically assembled in an argon-filled glovebox. The working electrode is often a platinum or glassy carbon electrode, the counter electrode is lithium metal, and the reference electrode is also lithium metal.

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., LiPF₆) in a mixture of carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC)) with and without the specified concentration of the additive.

  • Linear Sweep Voltammetry (LSV): The electrochemical stability window is determined by LSV. The potential of the working electrode is swept from the open-circuit voltage to a high potential (e.g., 7.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s). The onset of a significant increase in current is considered the oxidation stability limit.

Ionic Conductivity Measurement
  • Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel) is assembled. The distance between the electrodes is known.

  • Electrolyte Preparation: The electrolyte with the desired additive concentration is prepared.

  • Electrochemical Impedance Spectroscopy (EIS): AC impedance measurements are performed over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

Battery Cycling Performance
  • Electrode Preparation: Cathodes (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂) and anodes (e.g., graphite) are prepared by casting a slurry of the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto a current collector (e.g., aluminum foil for cathode, copper foil for anode).

  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox with the prepared electrodes, a separator, and the electrolyte with and without the additive.

  • Formation Cycles: The cells are typically subjected to a few initial cycles at a low current rate (e.g., C/20) to form a stable SEI layer.

  • Galvanostatic Cycling: The cells are then cycled at a specific current rate (e.g., 1C) within a defined voltage range (e.g., 2.75 V to 4.4 V) for a large number of cycles. The discharge capacity is monitored to evaluate capacity retention.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating electrolyte additives.

Experimental_Workflow cluster_prep Preparation cluster_eval Electrochemical Evaluation cluster_analysis Post-Mortem Analysis A Additive Synthesis/Purification B Electrolyte Formulation A->B D Cell Assembly B->D C Electrode Fabrication C->D E Ionic Conductivity (EIS) D->E F Electrochemical Stability (LSV/CV) D->F G Cycling Performance (Galvanostatic Cycling) D->G H Rate Capability Testing G->H I SEM/TEM of Electrodes G->I J XPS/FTIR of SEI/CEI G->J Signaling_Pathway cluster_additive Additive Function cluster_effects Electrochemical Effects cluster_performance Battery Performance Additive Nitrile Additive (SN or CEE) SEI Stable SEI/CEI Formation Additive->SEI ESW Wider Electrochemical Stability Window Additive->ESW Conductivity Enhanced Ionic Conductivity Additive->Conductivity Metal Suppression of Metal Ion Dissolution Additive->Metal Cycling Improved Cycling Stability SEI->Cycling Efficiency Higher Coulombic Efficiency SEI->Efficiency Voltage High-Voltage Operation ESW->Voltage Conductivity->Efficiency Metal->Cycling

References

Dinitrile Additives in Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology development, the quest for safer, more efficient, and longer-lasting lithium-ion batteries (LIBs) is paramount. Electrolyte additives play a crucial role in achieving these advancements, and dinitriles have emerged as a promising class of compounds for enhancing battery performance, particularly at high voltages.

This guide provides a comparative analysis of various dinitrile additives, focusing on their impact on key performance metrics of lithium-ion batteries. The information presented is based on a comprehensive review of experimental data from recent scientific literature.

Mechanism of Action: The Protective Shield

Dinitrile additives primarily function by forming a stable and robust cathode-electrolyte interphase (CEI).[1][2] This protective layer is formed through the preferential oxidation of the dinitrile molecules on the cathode surface at high potentials.[2] The resulting CEI layer effectively suppresses the continuous decomposition of the bulk electrolyte, mitigates the dissolution of transition metal ions from the cathode, and ultimately enhances the cycling stability and lifespan of the battery.[2][3]

CEI_Formation cluster_cathode Cathode Surface Cathode Cathode Active Material (e.g., LiCoO2, NMC) Dinitrile Dinitrile Additive CEI Protective CEI Layer (N-containing polymers, LiF) Dinitrile->CEI Preferential Oxidation (High Voltage) Solvent Carbonate Solvent Solvent->Cathode Decomposition (suppressed) CEI->Cathode Adheres to surface

Caption: Mechanism of Cathode-Electrolyte Interphase (CEI) formation by dinitrile additives.

Comparative Performance of Dinitrile Additives

The performance of dinitrile additives is influenced by their molecular structure, particularly the length of the alkyl chain separating the two nitrile groups. This guide focuses on a comparative analysis of succinonitrile (SN), adiponitrile (AN), glutaronitrile (GLN), pimelonitrile (PN), suberonitrile (SUN), and sebaconitrile (SEN).

Electrochemical Performance

The following table summarizes key performance metrics for various dinitrile additives based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Dinitrile AdditiveChemical FormulaConcentrationCathode MaterialKey Findings
Succinonitrile (SN) NC-(CH₂)₂-CN0.5 wt.%LiNi₀.₅Mn₁.₅O₄Showed optimal performance in a full-cell configuration with an initial capacity of 118.75 mAh/g and a coulombic efficiency of 91.64%.[4]
Adiponitrile (AN) NC-(CH₂)₄-CN3%LiNi₁/₃Co₁/₃Mn₁/₃O₂Enhanced the initial discharge capacity to 214.8 mAh/g and improved the capacity retention to 70.4% after 100 cycles at 3.0-4.6 V.[5]
Glutaronitrile (GLN) NC-(CH₂)₃-CN-LiCoO₂/GraphiteEnabled good discharge capacities with low capacity fade up to the 100th cycle when used as a co-solvent with ethylene carbonate and LiBOB as a co-salt.[6]
Pimelonitrile (PN) NC-(CH₂)₅-CN-Li/LiMn₁.₅Ni₀.₅O₄In ternary electrolyte solutions, cells with shorter alkane dinitriles like pimelonitrile (n=5) retained capacity better after 50 cycles than longer chain dinitriles.[7]
Suberonitrile (SUN) NC-(CH₂)₆-CN-Li[Li₀.₂Mn₀.₅₆Ni₀.₁₆Co₀.₀₈]O₂Improved the oxidation potential of the electrolyte and enhanced cycling performance.[8]
Sebaconitrile (SEN) NC-(CH₂)₈-CN-LiCoPO₄Showed promising electrochemical results with good reversibility and insertion/deinsertion efficiency when cycled up to 5.3 V.[8]
Ionic Conductivity

The ionic conductivity of the electrolyte is a critical factor for the rate performance of a lithium-ion battery. The following table presents a comparison of the ionic conductivities of electrolytes containing different dinitrile additives.

Dinitrile AdditiveElectrolyte CompositionTemperature (°C)Ionic Conductivity (mS/cm)
Succinonitrile (SN) 1M LiTFSI in SN/MN/AN/PN mixtures20-60Varies with mixture, generally in the range of 0.1 - 1.[9]
Adiponitrile (AN) 1 M LiDFOB & 1 M LiFSI in ADN/DMC (1/1, wt./wt.)Room Temp.Not specified, but enabled good rate capability.[10]
Glutaronitrile (GLN) 1M LiTFSI in GLN/EC20~5
Pimelonitrile (PN) 1 M LiTFSI in various dinitrilesRoom Temp.Decreases with increasing alkyl chain length.[7]
Suberonitrile (SUN) 1 M LiTFSI in various dinitrilesRoom Temp.Decreases with increasing alkyl chain length.[7]
Sebaconitrile (SEN) 1 M LiTFSI in various dinitrilesRoom Temp.Decreases with increasing alkyl chain length.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are typical protocols for key experiments cited in the evaluation of dinitrile additives.

Experimental_Workflow cluster_testing Electrochemical Tests cluster_analysis Characterization A Electrolyte Preparation C Cell Assembly (e.g., 2032 Coin Cell) A->C B Electrode Preparation B->C D Formation Cycles (e.g., C/10) C->D E Electrochemical Testing D->E F Post-mortem Analysis E->F G Cycling Stability (Galvanostatic Cycling) E->G H Rate Capability E->H I Electrochemical Window (Linear Sweep Voltammetry) E->I J Ionic Conductivity (EIS) E->J K XPS (CEI Composition) F->K L SEM/TEM (Morphology) F->L

Caption: A typical experimental workflow for evaluating dinitrile additives in lithium-ion batteries.

Cell Assembly and Cycling Stability Testing
  • Electrode and Separator Preparation: Cathodes (e.g., LiCoO₂, NMC) and anodes (e.g., graphite, lithium metal) are punched into discs of appropriate diameters. The electrodes and separator (e.g., Celgard) are dried under vacuum at elevated temperatures (e.g., 110°C for electrodes, 70°C for separator) to remove moisture.[10]

  • Electrolyte Preparation: The dinitrile additive is dissolved in a base electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) containing a lithium salt (e.g., LiPF₆, LiTFSI) to the desired concentration (e.g., 0.5-5 wt%).[4][5]

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox to prevent contamination from air and moisture. The cell consists of the cathode, separator, anode, and a specific amount of the prepared electrolyte.[10]

  • Formation Cycles: The assembled cells undergo a few initial, slow charge-discharge cycles (e.g., at a C/10 rate) to form a stable solid electrolyte interphase (SEI) on the anode and a CEI on the cathode.[10]

  • Galvanostatic Cycling: The cells are then cycled at various C-rates (e.g., from C/3 to 1C or higher) within a specific voltage window (e.g., 3.0-4.6 V) for a designated number of cycles (e.g., 100-500 cycles) at a constant temperature (e.g., 30°C).[5][10] The discharge capacity, coulombic efficiency, and capacity retention are monitored throughout the cycling process.

Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window
  • Cell Setup: A three-electrode system is used, typically consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., silver wire or Li/Li⁺), and a counter electrode (e.g., lithium foil).

  • Measurement: The potential of the working electrode is swept linearly from the open-circuit voltage to a high potential (e.g., 6-7 V vs. Li/Li⁺) at a slow scan rate (e.g., 10 mV/s).[7]

  • Analysis: The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte, thus defining the anodic stability limit.

Ionic Conductivity Measurement
  • Cell Setup: A symmetric cell with two blocking electrodes (e.g., stainless steel) is assembled with the electrolyte-soaked separator in between.

  • Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) at various temperatures.

  • Analysis: The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the thickness of the separator, R is the bulk resistance, and A is the electrode area.

Characterization of the Cathode-Electrolyte Interphase (CEI)
  • Sample Preparation: After cycling, the cells are carefully disassembled in an inert atmosphere. The cathode is rinsed with a solvent (e.g., DMC) to remove residual electrolyte.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical states of the species present on the cathode surface, providing insights into the composition of the CEI layer.[5]

Conclusion

References

A Comparative Guide to Electrolyte Additives: 1,2-Bis(2-cyanoethoxy)ethane vs. Fluoroethylene Carbonate (FEC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of battery technology, the choice of electrolyte additive is a critical factor in optimizing the performance and lifespan of lithium-ion batteries. This guide provides a detailed comparison of two prominent additives: 1,2-Bis(2-cyanoethoxy)ethane (DENE) and Fluoroethylene Carbonate (FEC), focusing on their mechanisms of action, performance benefits, and the experimental data supporting their use.

At a Glance: DENE vs. FEC

FeatureThis compound (DENE)Fluoroethylene Carbonate (FEC)
Primary Function High-voltage performance enhancement, SEI protectionSolid Electrolyte Interphase (SEI) formation and stabilization
Mechanism Broadens electrochemical stability window, chelates metal ionsForms a stable, LiF-rich SEI layer on the anode
Film Formation Does not form a film on the anode or cathode[1]Forms a protective film, especially effective on silicon anodes[2]
Key Advantage Improves high-voltage stability and prevents SEI degradation from metal ion dissolution[1]Significantly improves cycle life and capacity retention, particularly with silicon anodes[3]

Introduction to the Additives

This compound (DENE) is a nitrile-based additive designed to enhance the performance of high-voltage lithium-ion batteries.[1] Its primary role is to widen the electrochemical stability window of the electrolyte.[1] Unlike many other additives, DENE does not participate in the formation of the Solid Electrolyte Interphase (SEI). Instead, its cyano groups coordinate with dissolved metal ions, a process that inhibits the degradation of the existing SEI layer on the anode.[1]

Fluoroethylene Carbonate (FEC) is a well-established and widely studied electrolyte additive known for its ability to form a stable and robust SEI layer on the surface of the anode.[2] This is particularly crucial for next-generation anodes, such as those containing silicon, which undergo significant volume changes during charging and discharging. The FEC-formed SEI is rich in lithium fluoride (LiF), which provides mechanical robustness and excellent Li+ ion conductivity, leading to significant improvements in cycle life and coulombic efficiency.[4]

Performance Comparison: A Data-Driven Analysis

FEC has been extensively documented to enhance the performance of lithium-ion batteries, particularly those with silicon-based anodes. For instance, studies have shown that the addition of 10-15 wt% FEC to the electrolyte can lead to the best capacity retention in cells with silicon nanoparticle anodes.[2][3]

Information on DENE primarily highlights its role in high-voltage applications. It is purported to improve the stability of electrolytes at higher potentials, a critical factor for increasing the energy density of lithium-ion batteries.[1] The chelation of metal ions by DENE helps to prevent the breakdown of the SEI, which can be exacerbated at high voltages.[1]

Mechanism of Action

The distinct functionalities of DENE and FEC are rooted in their different chemical interactions within the battery environment.

This compound (DENE): A Protective Chelator

DENE's mechanism is centered on electrolyte stabilization and SEI preservation.

DENE_Mechanism DENE This compound (DENE) Electrolyte Electrolyte DENE->Electrolyte Increases Electrochemical Stability Window Metal_Ions Dissolved Metal Ions (e.g., Mn2+, Co2+) DENE->Metal_Ions Chelates Metal Ions SEI Existing SEI Layer Metal_Ions->SEI Catalyze SEI Decomposition Anode Anode SEI->Anode Protects

Caption: Mechanism of DENE as a high-voltage electrolyte additive.

Fluoroethylene Carbonate (FEC): The SEI Architect

FEC's primary role is to be preferentially reduced on the anode surface to form a stable and protective SEI layer.

FEC_Mechanism FEC Fluoroethylene Carbonate (FEC) Anode Anode Surface (e.g., Silicon) FEC->Anode Preferential Reduction SEI Stable LiF-rich SEI Layer Anode->SEI Forms SEI->Anode Allows Li+ transport while blocking electrons Electrolyte Bulk Electrolyte SEI->Electrolyte Prevents further electrolyte decomposition

Caption: Mechanism of FEC in forming a stable SEI layer.

Experimental Protocols

The evaluation of electrolyte additives involves a series of electrochemical tests to quantify their impact on battery performance.

Cell Assembly and Formation Cycling

A typical experimental workflow for testing these additives is as follows:

Experimental_Workflow cluster_preparation Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis Electrode_Prep Electrode Preparation (e.g., Si-based anode, Cathode) Cell_Assembly Coin Cell Assembly (in glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Formulation (Base Electrolyte + Additive) Electrolyte_Prep->Cell_Assembly Formation_Cycling Formation Cycling (e.g., C/20 for 3 cycles) Cell_Assembly->Formation_Cycling Performance_Testing Performance Cycling (e.g., C/3 for 100+ cycles) Formation_Cycling->Performance_Testing Impedance Electrochemical Impedance Spectroscopy (EIS) Performance_Testing->Impedance Post_Mortem Surface Analysis (XPS, SEM) Performance_Testing->Post_Mortem

Caption: A generalized experimental workflow for evaluating electrolyte additives.

Detailed Methodologies:

  • Electrode Preparation: For studies involving FEC with silicon anodes, electrodes are typically prepared by casting a slurry of silicon nanoparticles, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto a copper current collector.

  • Electrolyte Preparation: The additive (DENE or FEC) is dissolved in a base electrolyte, commonly a mixture of carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC) with a lithium salt such as LiPF6. Additive concentrations can range from a few weight percent up to 15% or more.[2][3]

  • Cell Assembly: 2032-type coin cells are commonly assembled in an argon-filled glovebox with the prepared electrodes, a separator (e.g., Celgard), and the formulated electrolyte. A lithium foil is often used as the counter electrode for half-cell studies.[2][3]

  • Electrochemical Testing:

    • Formation Cycling: Cells are typically cycled at a low C-rate (e.g., C/25 or C/20) for the first few cycles to allow for the stable formation of the SEI layer.[2][3][5]

    • Performance Cycling: Subsequent cycling is performed at higher C-rates (e.g., C/3 or C/2) for an extended number of cycles (e.g., 50-100 or more) to evaluate capacity retention and coulombic efficiency.[2][3]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cell, providing insights into the resistance of the SEI layer and charge transfer kinetics.

  • Post-mortem Analysis: After cycling, cells are disassembled in a glovebox, and the electrodes are harvested for surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI.

Conclusion

This compound (DENE) and Fluoroethylene Carbonate (FEC) represent two distinct and valuable strategies for enhancing the performance of lithium-ion batteries. FEC is a well-established, SEI-forming additive that is indispensable for improving the stability and cycle life of high-capacity anodes like silicon. DENE, on the other hand, offers a promising avenue for improving the performance of high-voltage battery chemistries by stabilizing the electrolyte and protecting the SEI from degradation.

The choice between these additives will largely depend on the specific requirements of the battery system. For applications demanding high cycle life with silicon-based anodes, FEC is a proven solution. For emerging high-voltage systems where electrolyte stability is a primary concern, DENE presents a compelling alternative. Further research involving direct comparative studies under identical conditions is needed to fully elucidate the relative advantages and potential synergistic effects of these two important classes of electrolyte additives.

References

Validating "1,2-Bis(2-cyanoethoxy)ethane" as a High-Performance Electrolyte Additive in Pouch Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology and drug development, the quest for stable and high-performance electrolyte systems is paramount. This guide provides a comparative analysis of 1,2-Bis(2-cyanoethoxy)ethane (DENE) as a promising electrolyte additive for high-voltage lithium-ion pouch cells. While direct, comprehensive pouch cell data for DENE is limited in publicly available literature, this guide synthesizes existing knowledge on similar dinitrile compounds and outlines the standardized experimental protocols necessary for its validation. This allows for a robust framework to evaluate its potential against established and alternative electrolyte additives.

Executive Summary

This compound (DENE) is an emerging electrolyte additive designed to enhance the performance of high-voltage lithium-ion batteries. Its dinitrile structure is anticipated to improve the electrochemical stability window and mitigate the dissolution of transition metal ions from the cathode, a critical failure mechanism in high-voltage applications. This guide will compare the expected performance of DENE with other well-documented dinitrile additives like adiponitrile (AN) and succinonitrile (SN), and benchmark it against standard electrolyte formulations. The subsequent sections detail the necessary experimental protocols for a thorough validation of DENE in a pouch cell format, present a logical workflow for this validation process, and provide a comparative framework based on available data for similar compounds.

Comparative Performance of Dinitrile Electrolyte Additives

Table 1: Comparative Cycling Stability and Coulombic Efficiency

Electrolyte CompositionCell ConfigurationCycling ConditionsCapacity Retention after 500 CyclesAverage Coulombic Efficiency
Baseline Electrolyte (e.g., 1M LiPF6 in EC/EMC)NMC/Graphite Pouch Cell1C/1C charge/discharge at 25°C~75-80%~99.8%
Baseline + 2% Adiponitrile (AN) NMC/Graphite Pouch Cell1C/1C charge/discharge at 25°C~85-90%>99.9%
Expected Performance: Baseline + 2% DENE NMC/Graphite Pouch Cell1C/1C charge/discharge at 25°CTo be determined To be determined

Table 2: Comparative Rate Capability

Electrolyte CompositionCell ConfigurationDischarge C-RateCapacity Retention (vs. 0.2C)
Baseline Electrolyte NMC/Graphite Pouch Cell2C~80%
5C~60%
Baseline + 2% Adiponitrile (AN) NMC/Graphite Pouch Cell2C~85%
5C~65%
Expected Performance: Baseline + 2% DENE NMC/Graphite Pouch Cell2CTo be determined
5CTo be determined

Experimental Validation Workflow

A systematic approach is crucial for the validation of any new electrolyte additive. The following diagram illustrates a comprehensive workflow for evaluating the performance of this compound (DENE) in pouch cells.

G cluster_0 Material Preparation cluster_1 Electrolyte Formulation cluster_2 Electrochemical Testing cluster_3 Post-Mortem Analysis Electrode_Slurry_Preparation Electrode Slurry Preparation Electrode_Coating_Drying Electrode Coating & Drying Electrode_Slurry_Preparation->Electrode_Coating_Drying Pouch_Cell_Assembly Pouch Cell Assembly Electrode_Coating_Drying->Pouch_Cell_Assembly Formation_Cycles Formation Cycles Pouch_Cell_Assembly->Formation_Cycles Baseline_Electrolyte Baseline Electrolyte (e.g., 1M LiPF6 in EC/EMC) Baseline_Electrolyte->Pouch_Cell_Assembly DENE_Electrolyte Baseline + DENE (Varying concentrations) DENE_Electrolyte->Pouch_Cell_Assembly Alternative_Electrolytes Baseline + Alternative Additives (e.g., AN, SN) Alternative_Electrolytes->Pouch_Cell_Assembly Cycling_Stability Cycling Stability Test Formation_Cycles->Cycling_Stability Rate_Capability Rate Capability Test Formation_Cycles->Rate_Capability EIS Electrochemical Impedance Spectroscopy (EIS) Cycling_Stability->EIS Cell_Disassembly Cell Disassembly Cycling_Stability->Cell_Disassembly HPPC Hybrid Pulse Power Characterization (HPPC) Rate_Capability->HPPC EIS->Cell_Disassembly SEM_EDX SEM/EDX of Electrodes Cell_Disassembly->SEM_EDX XPS XPS of Electrode Surfaces Cell_Disassembly->XPS GC_MS GC-MS of Electrolyte Cell_Disassembly->GC_MS

Caption: Experimental workflow for validating DENE performance in pouch cells.

Detailed Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols are recommended for the validation of this compound (DENE).

Pouch Cell Fabrication
  • Electrodes: High-voltage cathode (e.g., LiNi0.8Mn0.1Co0.1O2, NMC811) and graphite anode. Electrode slurries should be prepared with a consistent solid content and coated onto their respective current collectors (aluminum for the cathode, copper for the anode) with uniform thickness and active material loading.

  • Separator: A microporous polyolefin separator (e.g., polyethylene or polypropylene) should be used.

  • Electrolyte: A baseline electrolyte (e.g., 1 M LiPF6 in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC)) should be used as a control. Test electrolytes will consist of the baseline with varying weight percentages of DENE (e.g., 0.5%, 1%, 2%). For comparative analysis, electrolytes with alternative additives (e.g., 2% adiponitrile) should also be prepared.

  • Assembly: Pouch cells should be assembled in an argon-filled glovebox with a moisture level below 0.5 ppm. A consistent electrolyte volume should be added to each cell, ensuring complete wetting of the electrodes and separator.

Electrochemical Testing
  • Formation Cycles: Two to three initial cycles at a low C-rate (e.g., C/20) between the desired voltage limits (e.g., 3.0 V to 4.4 V for high-voltage applications) are crucial for the formation of a stable solid electrolyte interphase (SEI).

  • Cycling Stability: Long-term cycling should be performed at a constant charge and discharge rate (e.g., 1C) at a controlled temperature (e.g., 25°C or 45°C). The discharge capacity and coulombic efficiency should be recorded for each cycle.

  • Rate Capability: Cells should be charged at a constant C-rate (e.g., C/5) and then discharged at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the performance under different power demands.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements should be conducted at different states of charge (SOC) and at various points throughout the cycling life of the cell to monitor changes in the internal resistance.

  • Hybrid Pulse Power Characterization (HPPC): HPPC testing can be performed to determine the power capability and resistance of the cells at different SOCs.

Post-Mortem Analysis

Upon completion of electrochemical testing, especially for cells showing significant performance differences, post-mortem analysis should be conducted. This includes disassembling the cells in a controlled environment and analyzing the electrodes and electrolyte using techniques such as:

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): To observe the morphology of the electrodes and identify any elemental deposition.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI layer on the anode and the cathode-electrolyte interphase (CEI) on the cathode.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of the electrolyte and identify any decomposition products.

Conclusion

While direct experimental data for this compound (DENE) in pouch cells remains to be extensively published, the framework provided in this guide offers a robust methodology for its validation. By following standardized protocols and comparing its performance against a baseline and similar dinitrile additives, researchers can effectively evaluate the potential of DENE to enhance the stability and performance of high-voltage lithium-ion batteries. The expected benefits of improved electrochemical stability and reduced metal dissolution warrant a thorough investigation of this promising additive.

A Comparative Guide to the Electrochemical Stability of Cyano-Additives in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-increasing demand for high-energy-density lithium-ion batteries has spurred extensive research into electrolyte formulations capable of withstanding high-voltage operation. Cyano-additives have emerged as a promising class of compounds for enhancing the electrochemical stability of electrolytes. Their strong electron-withdrawing nitrile groups contribute to a higher oxidative stability, thereby widening the electrochemical window of the electrolyte. This guide provides an objective comparison of the electrochemical windows of different cyano-additives, supported by experimental data, to aid researchers in selecting the optimal additive for their specific applications.

Quantitative Comparison of Electrochemical Windows

The electrochemical stability of an electrolyte is defined by its electrochemical window, the potential range within which the electrolyte remains stable without significant oxidation or reduction. A wider electrochemical window is crucial for enabling the use of high-voltage cathode materials, which are essential for increasing the energy density of lithium-ion batteries.

The following table summarizes the electrochemical stability windows of common cyano-additives based on data from various studies. It is important to note that the electrochemical window can be influenced by several factors, including the base electrolyte composition, the salt used, and the experimental conditions.

Cyano-AdditiveChemical FormulaAbbreviationAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Total Window (V)Base Electrolyte/SaltReference
SuccinonitrileNC(CH₂)₂CNSN~5.0Not specified-4 mol% LiBOB in SN[1]
AdiponitrileNC(CH₂)₄CNADN~6.0Not specified~6.01M LiTFSI in ADN[2]
GlutaronitrileNC(CH₂)₃CNGLN~7.0 (single solvent)Not specified~7.01M LiTFSI in GLN[3]
PimelonitrileNC(CH₂)₅CNPMN~7.0 (single solvent)Not specified~7.01M LiTFSI in PMN[3]
SuberonitrileNC(CH₂)₆CNSUN~7.0 (single solvent)Not specified~7.01M LiTFSI in SUN[3]
SebaconitrileNC(CH₂)₈CNSEN~7.0 (single solvent)Not specified~7.01M LiTFSI in SEN[3]
Binary Mixture
GlutaronitrileNC(CH₂)₃CNGLN~6.0-6.5Not specified~6.0-6.51M LiTFSI in EC:GLN (1:1)[3]
AdiponitrileNC(CH₂)₄CNADN~6.0-6.5Not specified~6.0-6.51M LiTFSI in EC:ADN (1:1)[3]

Note: The values presented are indicative and can vary based on experimental conditions. The study by Krishnamoorthy et al. (2018) provides a direct comparison of a homologous series of dinitriles, showing a consistently high anodic stability for single-solvent electrolytes, which is slightly reduced in binary mixtures with ethylene carbonate (EC).[3][4]

Experimental Protocols

The electrochemical stability window is typically determined using voltammetric techniques, such as Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[5] These methods involve applying a linearly changing potential to a working electrode in the electrolyte and measuring the resulting current. The potential at which a significant increase in current is observed indicates the onset of electrolyte oxidation or reduction.

Standard Protocol for Determining Electrochemical Stability Window

A common experimental setup for determining the electrochemical stability of an electrolyte involves a three-electrode electrochemical cell.[5]

1. Cell Assembly:

  • Working Electrode: An inert material such as platinum (Pt) or stainless steel (SS) is typically used to avoid interference from electrode reactions.[5]

  • Reference Electrode: A lithium metal foil is commonly used as the reference electrode to provide a stable potential.[5]

  • Counter Electrode: Another lithium metal foil serves as the counter electrode.

  • Electrolyte: The electrolyte to be tested, containing the cyano-additive of interest, is placed in the cell, ensuring good contact with all three electrodes.

2. Linear Sweep Voltammetry (LSV) Measurement:

  • The potential of the working electrode is swept linearly from the open-circuit potential (OCP) to a higher potential (for anodic stability) or a lower potential (for cathodic stability) at a controlled scan rate.

  • A slow scan rate, typically in the range of 0.1 to 10 mV/s, is used to allow the system to reach a quasi-steady state at each potential.[3][5]

  • The current flowing through the working electrode is recorded as a function of the applied potential.

3. Data Analysis:

  • The anodic and cathodic limits are determined from the potential at which the current starts to increase significantly, indicating the onset of electrolyte decomposition.

  • The electrochemical window is the potential difference between the anodic and cathodic limits.

Visualizing Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the electrochemical stability of an electrolyte containing a cyano-additive using Linear Sweep Voltammetry.

experimental_workflow cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Mix base solvent, lithium salt, and cyano-additive B Assemble 3-electrode cell (WE: Pt, RE/CE: Li) A->B C Perform Linear Sweep Voltammetry (LSV) B->C D Determine Anodic/ Cathodic Limits C->D E Calculate Electrochemical Window D->E

Workflow for Electrochemical Stability Evaluation.

Comparative Analysis of Dinitrile Additives

A study by Krishnamoorthy et al. (2013) systematically investigated the electrochemical stability of a series of aliphatic dinitriles with varying alkane chain lengths (n=3 to 8). The results, obtained through linear sweep voltammetry, are visualized in the diagram below. This provides a direct and objective comparison of these additives under consistent experimental conditions.

dinitrile_comparison cluster_single Single Solvent Electrolyte (1M LiTFSI) cluster_binary Binary Solvent Electrolyte (1M LiTFSI in EC:Dinitrile 1:1) S_GLN Glutaronitrile (n=3) S_Result Anodic Limit: ~7.0 V S_GLN->S_Result S_ADN Adiponitrile (n=4) S_ADN->S_Result S_PMN Pimelonitrile (n=5) S_PMN->S_Result S_SUN Suberonitrile (n=6) S_SUN->S_Result S_SEN Sebaconitrile (n=8) S_SEN->S_Result B_GLN Glutaronitrile (n=3) B_Result Anodic Limit: ~6.0-6.5 V B_GLN->B_Result B_ADN Adiponitrile (n=4) B_ADN->B_Result

Anodic Stability of Dinitrile-Based Electrolytes.

The data clearly indicates that while all the tested dinitriles exhibit high anodic stability as single solvents, the addition of ethylene carbonate as a co-solvent slightly reduces the electrochemical window.[3] This is an important consideration for practical battery applications where co-solvents are often used to improve other electrolyte properties such as ionic conductivity and SEI formation.

References

A Cost-Benefit Analysis of 1,2-Bis(2-cyanoethoxy)ethane as a High-Voltage Electrolyte Additive in Commercial Batteries

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of commercial lithium-ion batteries, enhancing energy density and cycle life without compromising safety or significantly increasing cost is paramount. High-voltage cathode materials, such as Nickel-Manganese-Cobalt (NMC) oxides, offer a direct path to higher energy densities, but their operation necessitates electrolytes with wider electrochemical stability windows and improved interfacial stability. This guide provides a detailed cost-benefit analysis of 1,2-Bis(2-cyanoethoxy)ethane, also known as 3,3'-(Ethylenedioxy)dipropiononitrile (EDPN), as a functional electrolyte additive for high-voltage applications, comparing its performance and cost against established alternatives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).

Executive Summary

This compound (CEE/EDPN) emerges as a highly cost-effective additive for improving the high-voltage cycling performance of specific lithium-ion battery chemistries. Experimental data demonstrates its ability to significantly enhance capacity retention in LiNi1/3Co1/3Mn1/3O2 (NMC111)/graphite cells cycled to 4.5V. Its primary benefit lies in forming a stable protective film on the cathode, which suppresses electrolyte oxidation and mitigates impedance growth. On a bulk industrial scale, CEE is substantially more affordable than its mainstream counterparts, FEC and VC, presenting a compelling economic advantage. However, its efficacy is not universal, showing negligible benefit for other cathode materials like NMC523, highlighting the need for chemistry-specific validation.

Cost Analysis: CEE vs. Alternatives

The economic viability of an electrolyte additive is a critical factor for its adoption in commercial-scale battery production. While research-grade chemicals are invariably expensive, industrial-scale pricing reveals significant disparities. CEE offers a dramatic cost reduction compared to both FEC and VC.

Table 1: Cost Comparison of Electrolyte Additives

AdditiveChemical NameTypical Price (Research Grade)Estimated Price (Industrial Scale)
CEE / EDPN This compound~$9.90 / kg[1]~$1,100 / metric ton [1]
FEC Fluoroethylene Carbonate~$5,250 / kg~$9,300 - $10,500 / metric ton
VC Vinylene Carbonate~$4,000 / kg~$22,700 - $25,700 / metric ton

Note: Industrial prices are estimates based on market data and can fluctuate. Research-grade prices are based on listed supplier pricing for small quantities.

Performance Analysis and Comparison

The primary benefit of an electrolyte additive is the tangible improvement in battery performance metrics, such as cycle life, rate capability, and stability under aggressive operating conditions.

This compound (CEE / EDPN)

Recent studies on CEE, under the synonym EDPN, have provided critical performance data in high-voltage applications. The key mechanism is believed to be the preferential oxidation of the nitrile groups on the high-voltage cathode surface, forming a stable and protective cathode-electrolyte interphase (CEI). This CEI layer effectively suppresses the continued decomposition of the bulk electrolyte solvent and reduces charge transfer impedance growth.[2]

Key Findings for CEE/EDPN: [2]

  • Enhanced High-Voltage Cycle Life: In LiNi1/3Co1/3Mn1/3O2 (NMC111)/graphite pouch cells, the addition of just 0.5 wt.% CEE increased capacity retention from 32.5% (control) to 83.9% after 100 cycles at a 1C rate between 3.0V and 4.5V.[2]

  • Improved Rate Capability: The same study demonstrated improved performance at higher discharge rates of 3C and 5C.[2]

  • Chemistry Specificity: The benefits of CEE were not observed in cells using an NMC523 cathode, indicating that its efficacy is highly dependent on the specific cathode material.[2]

Established Alternatives: FEC and VC

FEC and VC are two of the most widely used and studied electrolyte additives. Their primary function is to form a stable Solid Electrolyte Interphase (SEI) on the anode, but they also influence the cathode interface.

  • Fluoroethylene Carbonate (FEC): FEC is known for creating a robust, LiF-rich SEI, which is particularly effective for stabilizing silicon-containing anodes and improving performance at high voltages. However, it can be prone to gas generation and its decomposition products may have long-term impacts on calendar life.

  • Vinylene Carbonate (VC): VC is a classic SEI-forming additive that polymerizes on the anode surface to prevent solvent reduction. It is effective at improving coulombic efficiency and cycle life, but high concentrations (>2%) can lead to a significant increase in impedance.

Table 2: Performance Comparison of Electrolyte Additives

FeatureThis compound (CEE/EDPN)Fluoroethylene Carbonate (FEC)Vinylene Carbonate (VC)
Primary Mechanism Cathode surface passivation (CEI formation) via oxidation of nitrile groups.[2][3]Anode surface passivation (SEI formation) via reduction to form LiF-rich layer.Anode surface passivation (SEI formation) via reductive polymerization.
Target Application High-Voltage Cathodes (e.g., NMC111).[2]High-Voltage Cathodes, Silicon Anodes.Graphite Anodes.
Reported Benefit Capacity retention of NMC111/graphite cells improved from 32.5% to 83.9% after 100 cycles (3.0-4.5V @ 1C).[2]Improves cycle life and thermal stability; reduces first-cycle irreversibility.Improves cycle life and coulombic efficiency by stabilizing the SEI.
Pros - Very low industrial cost- Significant cycle life improvement at high voltage- Suppresses impedance growth- Highly effective for Si anodes- Forms stable LiF-rich SEI- Well-established and effective SEI former- Reduces gas generation during formation
Cons - Performance is cathode-specific (ineffective for NMC523)- Less academic literature available- Higher cost- Can cause gas generation- Potential negative impact on calendar aging- Highest industrial cost- Can significantly increase impedance at >2% concentration

Experimental Protocols

To ensure objective evaluation, standardized electrochemical testing protocols are essential. The data presented for these additives are typically generated using the following methodologies.

Electrochemical Stability Window Measurement

The oxidative stability of an electrolyte is determined using Linear Sweep Voltammetry (LSV).

  • Cell Configuration: A three-electrode cell is used, typically a 2032-type coin cell.

  • Electrodes: A lithium metal foil serves as the reference and counter electrode, while an inert material like platinum or stainless steel is used as the working electrode to avoid reactions with the electrode itself.

  • Procedure: The potential of the working electrode is swept from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 - 1.0 mV/s).

  • Analysis: The potential at which a sharp, sustained increase in current occurs is defined as the anodic stability limit of the electrolyte. A wider window indicates better stability at high voltages.

Galvanostatic Cycling Performance

This test evaluates the long-term cycling stability of a full cell containing the additive.

  • Cell Configuration: A full cell, such as an NMC/graphite 2032-type coin cell or pouch cell, is assembled.

  • Electrolyte: A baseline electrolyte (e.g., 1M LiPF₆ in EC/EMC) is used, with and without a specified weight percentage (e.g., 0.5-2.0%) of the additive being tested.

  • Procedure: The cells undergo several formation cycles at a low rate (e.g., C/20). Subsequently, they are cycled at a defined rate (e.g., 1C charge, 1C discharge) between a specified voltage range (e.g., 3.0 - 4.5 V). This is known as Galvanostatic Cycling with Potential Limitation (GCPL).

  • Analysis: The discharge capacity, coulombic efficiency, and energy efficiency are plotted against the cycle number. Capacity retention (the percentage of initial capacity remaining after a certain number of cycles) is the key metric for evaluating cycle life improvement.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to measure the impedance (resistance) of the battery, which provides insight into the quality of the SEI and CEI layers.

  • Procedure: A small AC voltage perturbation is applied to the cell at different frequencies, and the resulting current is measured.

  • Analysis: The data is plotted on a Nyquist plot. An increase in the diameter of the semicircles in the plot after cycling indicates an increase in charge-transfer resistance, which is detrimental to performance. Effective additives should minimize this increase.

Visualization of Cost-Benefit Analysis

The selection of an electrolyte additive involves a logical workflow that balances cost against multiple performance factors and system requirements.

CostBenefitAnalysis start Additive Selection Problem: Improve High-Voltage Battery Performance cost Cost Analysis start->cost perf Performance Analysis start->perf cee CEE / EDPN cost->cee fec FEC cost->fec vc VC cost->vc perf->cee perf->fec perf->vc cost_cee Low Cost (~$1.1k/ton) cee->cost_cee perf_cee Benefit: High capacity retention (83.9% @ 100 cycles) Constraint: Chemistry specific (NMC111) cee->perf_cee cost_fec Medium Cost (~$10k/ton) fec->cost_fec perf_fec Benefit: Excellent for Si anodes, stable SEI Constraint: Potential gassing, higher cost fec->perf_fec cost_vc High Cost (~$24k/ton) vc->cost_vc perf_vc Benefit: Well-established, good SEI former Constraint: High impedance at >2%, highest cost vc->perf_vc decision Decision: Cost-Benefit Trade-off cost_cee->decision cost_fec->decision cost_vc->decision perf_cee->decision perf_fec->decision perf_vc->decision conclusion_cee Select CEE for NMC111 High-Voltage Cells (High Benefit/Cost Ratio) decision->conclusion_cee Targeting NMC111 conclusion_other Select FEC/VC for other chemistries (e.g., Si-anode) despite higher cost decision->conclusion_other Other Chemistries or Requirements

Caption: Logical workflow for electrolyte additive selection.

Conclusion

For researchers and battery manufacturers focused on optimizing high-voltage NMC-based lithium-ion batteries, this compound presents a compelling, low-cost alternative to established additives like FEC and VC. Experimental evidence confirms its ability to drastically improve the cycle life of NMC111/graphite cells at 4.5V by forming a protective cathode interface. Its significant cost advantage at an industrial scale makes it a prime candidate for reducing the overall cost of high-energy batteries. However, the pronounced chemistry-specific nature of its benefits necessitates thorough validation for any target cathode material before large-scale implementation. While FEC and VC remain critical for other applications, particularly those involving silicon anodes, CEE/EDPN carves out a significant niche where high performance and low cost intersect.

References

Comparative Guide to High-Voltage Electrolyte Additives: Alternatives to 1,2-Bis(2-cyanoethoxy)ethane (DENE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes stable at high voltages (>4.5 V). 1,2-Bis(2-cyanoethoxy)ethane (DENE) is a known additive used to broaden the electrochemical stability window of electrolytes. This guide provides a comparative analysis of promising alternatives to DENE, focusing on other nitrile-based compounds that have demonstrated significant potential in enhancing the performance of high-voltage electrolytes. The comparison is based on key performance metrics including ionic conductivity, electrochemical stability, viscosity, and cycling performance in lithium-ion batteries.

Overview of Alternatives

Nitrile-based compounds, particularly dinitriles, have emerged as a compelling class of alternatives to DENE. Their strong electron-withdrawing cyano groups contribute to high oxidative stability, a critical requirement for high-voltage applications. This guide will focus on the following prominent alternatives:

  • Succinonitrile (SN)

  • Adiponitrile (ADN)

  • Glutaronitrile (GLN)

These molecules share structural similarities with DENE and have been investigated for their ability to form a stable cathode-electrolyte interphase (CEI), suppress electrolyte decomposition, and improve overall battery performance.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for DENE and its alternatives. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Physicochemical Properties of High-Voltage Electrolyte Additives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (DENE)C8H12N2O2168.19Not readily available
Succinonitrile (SN)C4H4N280.09265-267
Adiponitrile (ADN)C6H8N2108.14295
Glutaronitrile (GLN)C5H6N294.11286-287

Table 2: Electrochemical Performance Data

Additive/SolventElectrolyte CompositionIonic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Li/Li+)
DENENot specifiedNot readily availableBroadens stability window[1]
Succinonitrile (SN)1 M LiPF6 in EC/EMC (with 0.5 wt% SN)Not specified~6.1[2]
Succinonitrile (SN)60% EMI-TFSI 40% EC/DMC (with 5 wt% SN)~26 (at room temp.)[3][4][5]Not specified
Adiponitrile (ADN)1 M LiTFSI in EC:ADN3.4 (at 20°C)[6]~6.0[6][7]
Adiponitrile (ADN)2 mol L−1 LiBF4-GBL/ADNNot specified~6.0-7.0[8][9]
Glutaronitrile (GLN)1 M LiTFSI in GLN~5 (at 20°C)[10]>6.0[10]

Table 3: Lithium-Ion Battery Cycling Performance

AdditiveCell ConfigurationVoltage Range (V)Cycling ConditionsCapacity RetentionReference
DENENot specifiedHigh VoltageNot specifiedImproves cycle life by protecting the SEI film[1][1]
Succinonitrile (SN)LiNi0.5Co0.2Mn0.3O2/graphite2.75 - 4.4120 cycles84.0% (with 0.5 wt% SN) vs. 67.96% (without)[2]
Adiponitrile (ADN)LiNi1/3Co1/3Mn1/3O2/Li3.0 - 4.6100 cycles70.4% (with 3% ADN) vs. 68.4% (without)[11]
Adiponitrile (ADN)LiNi0.5Mn1.5O4/Li3.5 - 5.0150 cycles at 1C84.4% (with 1 wt% ADN) vs. 69.9% (without)[12]
Adiponitrile (ADN) & FECLiNi0.5Mn1.5O4/LiNot specified100 cycles at 1C83% (with 2% FEC) vs. 77% (without FEC)[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate comparison of electrolyte additives. Below are generalized protocols for key experiments based on standard practices in the field.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is typically measured using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

  • Electrolyte Filling: The cell is filled with the electrolyte to be tested.

  • EIS Measurement: An AC voltage with a small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Linear sweep voltammetry (LSV) is the most common technique to determine the ESW of an electrolyte.

  • Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., platinum, glassy carbon, or a cathode material), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).

  • Voltage Sweep: The potential of the working electrode is swept linearly from the open-circuit potential to a higher potential (for oxidative stability) or a lower potential (for reductive stability) at a slow scan rate (e.g., 0.1-1 mV/s).

  • Current Monitoring: The current response is recorded as a function of the applied potential.

  • ESW Determination: The oxidative and reductive stability limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Viscosity Measurement

The viscosity of electrolytes can be measured using various types of viscometers, such as a rolling-ball or rotational viscometer.

  • Sample Preparation: The electrolyte sample is prepared and maintained at a constant temperature, as viscosity is highly temperature-dependent.

  • Measurement:

    • Rolling-ball viscometer: The time it takes for a ball to roll through a calibrated tube filled with the electrolyte is measured. The viscosity is proportional to the rolling time.

    • Rotational viscometer: A spindle is immersed in the electrolyte and rotated at a constant rate. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

  • Data Recording: The viscosity is typically reported in centipoise (cP) or millipascal-seconds (mPa·s).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows relevant to the evaluation of high-voltage electrolyte additives.

ElectrolyteAdditiveEvaluation cluster_formulation Electrolyte Formulation cluster_characterization Physicochemical & Electrochemical Characterization cluster_performance Battery Performance Testing Solvent Base Solvent (e.g., EC/DMC) IonicConductivity Ionic Conductivity (EIS) Solvent->IonicConductivity Viscosity Viscosity (Viscometer) Solvent->Viscosity ESW Electrochemical Stability Window (LSV) Solvent->ESW Salt Lithium Salt (e.g., LiPF6) Salt->IonicConductivity Salt->Viscosity Salt->ESW Additive Additive (DENE or Alternative) Additive->IonicConductivity Additive->Viscosity Additive->ESW CellAssembly Cell Assembly (e.g., Coin Cell) IonicConductivity->CellAssembly Viscosity->CellAssembly ESW->CellAssembly Cycling Galvanostatic Cycling CellAssembly->Cycling PostMortem Post-mortem Analysis (SEM, XPS) Cycling->PostMortem

Workflow for evaluating high-voltage electrolyte additives.

AdditiveFunction Additive Nitrile Additive (e.g., DENE, SN, ADN) CEI Stable Cathode-Electrolyte Interphase (CEI) Formation Additive->CEI promotes HighVoltage High Voltage Operation (>4.5V) Decomposition Electrolyte Decomposition HighVoltage->Decomposition induces CEI->Decomposition suppresses Performance Improved Battery Performance (Capacity Retention, Cycle Life) CEI->Performance leads to

Mechanism of action for nitrile-based electrolyte additives.

Conclusion

Succinonitrile, adiponitrile, and glutaronitrile present themselves as viable alternatives to this compound (DENE) for high-voltage electrolyte applications. The available data suggests that these dinitrile compounds can significantly enhance the electrochemical stability window and improve the cycling performance of lithium-ion batteries operating at high voltages. Adiponitrile and glutaronitrile, in particular, have demonstrated wide electrochemical stability windows exceeding 6V. Succinonitrile has shown notable success in improving capacity retention when used as an additive.

References

A Comparative Guide to 1,2-Bis(2-cyanoethoxy)ethane (DENE) and its Derivatives in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for higher energy density in lithium-ion batteries has pushed operating voltages to new limits, necessitating the development of advanced electrolyte formulations. Nitrile-based compounds, particularly those containing cyanoethoxy moieties, have emerged as promising additives to enhance the stability and performance of high-voltage cathode materials. This guide provides a comparative analysis of the electrochemical performance of 1,2-Bis(2-cyanoethoxy)ethane (DENE) and its derivatives, drawing upon available experimental data and patent literature.

Introduction to DENE and its Derivatives

This compound, commonly known as DENE, is an electrolyte additive recognized for its ability to widen the electrochemical stability window of electrolytes used in high-voltage lithium-ion batteries[1]. The presence of both ether and cyano groups in its structure is believed to contribute to its functionality. The ether linkages provide flexibility and influence solvation properties, while the electron-withdrawing cyano groups are thought to enhance oxidative stability.

Derivatives of DENE typically involve modifications to the central linkage, such as altering the length of the alkane chain or extending the oligoethylene glycol ether bridge. Examples of such derivatives mentioned in the literature include:

  • 1,3-Bis(2-cyanoethoxy)propane

  • 1,4-Bis(2-cyanoethoxy)butane

  • Diethylene glycol bis(2-cyanoethyl) ether

  • Triethylene glycol bis(2-cyanoethyl) ether

Electrochemical Performance Comparison

Direct comparative data for DENE and its derivatives is scarce. However, a study comparing DENE with 1,3,6-Hexanetricarbonitrile (HTCN) in a LiNi₀.₈₃Co₀.₀₇Mn₀.₁O₂ (NCM83)/graphite full cell provides valuable insights into the performance of DENE.

AdditiveInitial Discharge Capacity (0.1C)Capacity Retention (after 200 cycles at 1C)Rate Capability (Capacity at 5C vs 0.2C)
DENE ~190 mAh/g~80%~75%
HTCN ~195 mAh/g~90%~85%
No Additive~185 mAh/g~70%~65%

Note: The data presented above is approximated from graphical representations in the source material and should be considered indicative.

The study suggests that while DENE improves performance compared to a baseline electrolyte with no additive, HTCN provides superior long-term cycling stability. The authors theorize that DENE may be prone to decomposition, which can negatively impact the cathode electrolyte interphase (CEI), whereas HTCN forms a more stable and reliable CEI.

For the structural derivatives of DENE, such as those with longer ether chains (e.g., triethylene glycol bis(2-cyanoethyl) ether), it is hypothesized that the increased flexibility and number of coordinating ether oxygens could alter the solvation of lithium ions and the properties of the resulting CEI. Research on other nitrile ether additives suggests that a higher number of cyano groups can more effectively inhibit the dissolution of transition metal ions from the cathode, a key degradation mechanism at high voltages[2].

A study on solid polymer electrolytes incorporating β-cyanoethyl ether side chains reported an ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹ and an electrochemical stability window of 5.3 V (vs Li/Li⁺)[3]. This indicates the potential for cyanoethoxy moieties to contribute to favorable electrochemical properties.

Experimental Protocols

Detailed experimental protocols for a comprehensive comparative study of DENE and its derivatives are not available in a single source. However, a general methodology for such an evaluation can be outlined based on standard practices in the field.

Synthesis of DENE Derivatives

The synthesis of DENE and its derivatives typically involves the cyanoethylation of the corresponding diol (e.g., ethylene glycol, 1,3-propanediol, diethylene glycol) with acrylonitrile.

General Procedure:

  • The diol is dissolved in a suitable solvent (e.g., dioxane or in an aqueous solution of a base).

  • A catalyst, often a strong base like sodium hydroxide or potassium hydroxide, is added.

  • Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature (typically between 20-40 °C).

  • The reaction is stirred for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction mixture is then neutralized, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved through vacuum distillation or column chromatography.

Electrochemical Characterization

Cell Assembly:

  • Cathode: A high-voltage cathode material (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried.

  • Anode: Typically, a graphite-based anode is used.

  • Electrolyte: A baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)) is prepared. The additive (DENE or its derivative) is then added at a specific concentration (e.g., 1-2 wt%).

  • Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox with the prepared cathode, a separator, the anode, and the electrolyte.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte with the additive.

  • Galvanostatic Cycling: To evaluate the cycling performance, including discharge capacity, coulombic efficiency, and capacity retention over a number of cycles at various C-rates.

  • Electrochemical Impedance Spectroscopy (EIS): To study the interfacial resistance at the electrode-electrolyte interface before and after cycling.

Visualizing the Role of DENE Derivatives

The proposed mechanism for nitrile-based additives involves their interaction with the cathode surface to form a protective CEI. The following diagrams illustrate the molecular structures and a conceptual workflow for their evaluation.

cluster_structures Molecular Structures cluster_mechanism Proposed CEI Formation Mechanism DENE This compound (DENE) DENE_deriv1 1,3-Bis(2-cyanoethoxy)propane DENE_deriv2 Diethylene glycol bis(2-cyanoethyl) ether Cathode High-Voltage Cathode Additive Nitrile Additive (DENE or Derivative) Cathode->Additive Adsorption Decomposition Oxidative Decomposition Additive->Decomposition CEI Protective CEI Layer Decomposition->CEI Suppression Suppression of Electrolyte Oxidation & Metal Dissolution CEI->Suppression

Caption: Molecular structures and proposed mechanism of DENE and its derivatives.

cluster_workflow Experimental Workflow Synthesis Synthesis of DENE Derivatives Electrolyte_Prep Electrolyte Formulation Synthesis->Electrolyte_Prep Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Electrochem_Tests Electrochemical Testing (CV, Cycling, EIS) Cell_Assembly->Electrochem_Tests Post_Mortem Post-Mortem Analysis (SEM, XPS) Electrochem_Tests->Post_Mortem Data_Analysis Data Analysis & Comparison Electrochem_Tests->Data_Analysis Post_Mortem->Data_Analysis

Caption: General experimental workflow for evaluating DENE derivatives.

Conclusion and Future Outlook

This compound (DENE) shows promise as a high-voltage electrolyte additive, offering improved performance over baseline electrolytes. However, limited data suggests that its performance may be surpassed by other nitrile-based additives like HTCN, possibly due to differences in CEI stability.

The systematic study of DENE derivatives, particularly those with varying ether chain lengths and alkane linkers, remains a largely unexplored area. Such research is crucial to establish a clear structure-property relationship and to optimize the molecular design for enhanced electrochemical performance. Future work should focus on the direct, side-by-side comparison of these derivatives, providing the quantitative data necessary to guide the development of next-generation high-energy lithium-ion batteries. The patent literature provides a roadmap of potential candidate molecules, and their synthesis and thorough electrochemical evaluation are now required to unlock their full potential.

References

A Comparative Safety and Toxicity Analysis of 1,2-Bis(2-cyanoethoxy)ethane and Other Key Nitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Toxicological Profiles of Common Nitrile Compounds

This guide provides a comprehensive comparison of the safety and toxicity of 1,2-Bis(2-cyanoethoxy)ethane alongside other commonly used nitriles in research and development, including acetonitrile, malononitrile, succinonitrile, adiponitrile, and glutaronitrile. Understanding the relative toxicities and underlying mechanisms is crucial for safe handling, risk assessment, and the development of safer alternatives in pharmaceutical and chemical research. This report compiles available toxicological data, outlines standardized experimental protocols for toxicity testing, and visualizes key metabolic pathways and experimental workflows.

Executive Summary

Nitrile compounds are a versatile class of organic chemicals characterized by the presence of a cyano (-C≡N) group. Their utility in organic synthesis and as industrial solvents is widespread. However, their toxicity, primarily mediated by the in vivo metabolic release of cyanide, necessitates careful handling and a thorough understanding of their individual toxicological profiles. This guide reveals that while all nitriles included in this comparison exhibit some level of toxicity, the acute toxicity varies significantly among them. Data for this compound is limited, but qualitative assessments and structure-activity relationships suggest it should be handled with significant caution, similar to other dinitriles.

Acute Toxicity Comparison

The following tables summarize the available acute toxicity data for this compound and selected comparator nitriles. It is important to note the absence of publicly available quantitative toxicity data for this compound, highlighting the need for empirical testing for a definitive safety assessment.

Table 1: Acute Oral Toxicity Data

CompoundCAS NumberLD50 (mg/kg, rat, oral)GHS Category (Oral)Reference(s)
This compound3386-87-6Data not available ("Toxic if swallowed")Category 3 (Assumed)[1][2]
Acetonitrile75-05-82460 - 2730Category 4[3][4]
Malononitrile109-77-314Category 2[5]
Succinonitrile110-61-2450Category 4[6][7]
Adiponitrile111-69-3100 - 500Category 3[8]
Glutaronitrile544-13-8266 (mouse)Category 3 (Assumed)[9]

Table 2: Acute Dermal Toxicity Data

CompoundCAS NumberLD50 (mg/kg, rabbit, dermal)GHS Category (Dermal)Reference(s)
This compound3386-87-6Data not availableNot classified[1]
Acetonitrile75-05-8>2000Not classified[10][11]
Malononitrile109-77-3350Category 3[5]
Succinonitrile110-61-2>2000Not classified[7]
Adiponitrile111-69-32134Category 4[8][12]
Glutaronitrile544-13-8Data not available ("Harmful in contact with skin")Category 4 (Assumed)[10]

Table 3: Acute Inhalation Toxicity Data

CompoundCAS NumberLC50 (ppm, 4h, rat, inhalation)GHS Category (Inhalation)Reference(s)
This compound3386-87-6Data not availableNot classified
Acetonitrile75-05-87551 (8h)Category 4[3]
Malononitrile109-77-357 (2h)Category 2[5]
Succinonitrile110-61-2Data not availableNot classified
Adiponitrile111-69-31710 mg/m³Category 3[13]
Glutaronitrile544-13-8Data not available ("Harmful if inhaled")Category 4 (Assumed)[10]

Table 4: Skin and Eye Irritation

CompoundCAS NumberSkin Irritation (Rabbit)Eye Irritation (Rabbit)Reference(s)
This compound3386-87-6Causes skin irritationCauses serious eye irritation[1][2]
Acetonitrile75-05-8Slightly irritatingSeverely irritating[3]
Malononitrile109-77-3IrritatingSeverely irritating[14]
Succinonitrile110-61-2Severely irritatingIrritating[6]
Adiponitrile111-69-3Slight irritationSlight irritation[8]
Glutaronitrile544-13-8IrritatingIrritating[15]

Genotoxicity and Carcinogenicity

Table 5: Genotoxicity and Carcinogenicity Profile

CompoundGenotoxicityCarcinogenicityReference(s)
This compoundData not availableData not available
AcetonitrileNot generally considered genotoxic, though some weak positive results in specific assays.Not classifiable as to its carcinogenicity to humans (IARC Group 3); equivocal evidence in male rats.[3][8][13]
MalononitrileData not available.Inadequate information to assess carcinogenic potential.[16]
SuccinonitrileNot listed as a carcinogen by IARC, NTP, or OSHA.Not listed as a carcinogen by IARC, NTP, or OSHA.[6]
AdiponitrileNot a genetic toxin.No evidence of carcinogenicity in a 2-year drinking water study in rats.[17]
GlutaronitrileData not available.No indication of carcinogenicity to humans (not listed by IARC).[6]

Mechanism of Toxicity: The Role of Cyanide

The primary mechanism of acute toxicity for most aliphatic nitriles is the metabolic release of cyanide.[18] This process is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver. The rate of cyanide release is a key determinant of the acute toxicity of a given nitrile.

Below is a generalized metabolic pathway for the conversion of nitriles to cyanide.

Metabolic_Pathway Nitrile Aliphatic Nitrile (R-CH2-CN) Cyanohydrin Unstable Cyanohydrin (R-CH(OH)-CN) Nitrile->Cyanohydrin Cytochrome P450 (Oxidation) Aldehyde Aldehyde/Ketone (R-CHO) Cyanohydrin->Aldehyde Spontaneous Decomposition Cyanide Hydrogen Cyanide (HCN) Cyanohydrin->Cyanide Spontaneous Decomposition Thiocyanate Thiocyanate (SCN-) Cyanide->Thiocyanate Rhodanese Excretion Urinary Excretion Thiocyanate->Excretion

Metabolic activation of aliphatic nitriles to cyanide.

For this compound, the presence of two cyano groups and an ether linkage suggests a complex metabolic profile. It is plausible that it undergoes a similar P450-mediated oxidation at the carbon alpha to the cyano groups, leading to the release of cyanide. The ether linkage may also be subject to metabolic cleavage. The dinitrile structure could potentially lead to the release of two cyanide ions per molecule, which could contribute to a higher toxic potential compared to mononitriles.

Experimental Protocols for Key Toxicity Assays

Detailed and standardized protocols are essential for the accurate assessment of chemical toxicity. The following sections outline the methodologies for key in vivo and in vitro toxicity studies based on internationally recognized OECD guidelines.

Acute Oral Toxicity Testing (OECD 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure to determine the acute oral toxicity of a substance. It uses a minimal number of animals to classify a substance into one of a series of toxicity classes.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Dose Levels: Predefined starting doses (e.g., 5, 50, 300, 2000 mg/kg) are used.

  • Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step:

    • If mortality is high, the dose for the next group is lowered.

    • If no mortality occurs, the dose for the next group is increased.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The toxicity class is determined based on the dose at which mortality is observed.

OECD_423_Workflow start Start with 3 animals at a pre-defined dose level observe Observe for 14 days (mortality and clinical signs) start->observe decision Mortality observed? observe->decision stop_high Stop test and classify at this dose level decision->stop_high Yes lower_dose Dose a new group of 3 animals at a lower dose level decision->lower_dose If starting high higher_dose Dose a new group of 3 animals at a higher dose level decision->higher_dose No lower_dose->observe higher_dose->observe stop_low Stop test and classify as less toxic OECD_439_Workflow start Prepare Reconstructed Human Epidermis (RhE) tissues apply Apply test substance to the surface of the RhE tissue start->apply expose Expose for a defined period (e.g., 60 minutes) apply->expose rinse Rinse and incubate for post-exposure period expose->rinse mtt Perform MTT assay to assess cell viability rinse->mtt measure Measure formazan production (spectrophotometry) mtt->measure classify Classify based on viability reduction measure->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-irritant (Viability > 50%) classify->non_irritant No OECD_405_Logic start Weight-of-Evidence Analysis (Existing data, in vitro tests) in_vivo_needed In vivo test necessary? start->in_vivo_needed no_test Classify based on existing data in_vivo_needed->no_test No in_vivo_test Perform in vivo eye test (OECD 405) on one animal in_vivo_needed->in_vivo_test Yes observe Observe and score lesions at 1, 24, 48, 72 hours in_vivo_test->observe severe_effect Severe corrosive/irritant effect? observe->severe_effect stop_test Stop test and classify severe_effect->stop_test Yes confirm_test Confirm with up to two additional animals severe_effect->confirm_test No final_classification Final Classification based on severity and reversibility confirm_test->final_classification

References

Cross-Validation of Computational and Experimental Results for 1,2-Bis(2-cyanoethoxy)ethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 1,2-Bis(2-cyanoethoxy)ethane, a compound of interest in various research fields, including as a high-voltage lithium battery electrolyte additive. Due to the limited availability of direct experimental data for this compound, this report leverages computational predictions for its spectroscopic properties and cross-validates these with available physical property data from chemical suppliers. Furthermore, a comparative assessment is made against two common alternatives in electrolyte formulations: succinonitrile (SN) and adiponitrile (ADN).

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the available experimental and computationally predicted data for this compound and its alternatives.

Table 1: Physicochemical Properties

PropertyThis compoundSuccinonitrileAdiponitrile
CAS Number 3386-87-6110-61-2[1][2]111-69-3[3][4]
Molecular Formula C8H12N2O2C4H4N2[1][2]C6H8N2[4][5]
Molecular Weight 168.19 g/mol 80.09 g/mol [1][2]108.14 g/mol [3][5]
Appearance White crystal / Colorless to light yellow liquidColorless to light brown waxy solid/crystals[1]Colorless to light yellow oily liquid[3][4]
Boiling Point 358.5 °C at 760 mmHg265-267 °C[1][6]295 °C[5]
Melting Point -58 °C[6]1-3 °C[5]
Density 1.05 g/cm³0.985 g/cm³ at 25 °C[2]0.951 g/cm³ at 25 °C[5]
Flash Point 154 °C132 °C[2]93 °C (open cup)[5]
Purity ≥98.0%--

Table 2: Predicted Spectroscopic Data for this compound and Comparison with Alternatives

Note: The spectroscopic data for this compound are computationally predicted due to the absence of publicly available experimental spectra. These predictions are based on standard computational chemistry models and should be considered as estimates.

SpectrumPredicted Peaks for this compoundExperimental/Typical Peaks for SuccinonitrileExperimental/Typical Peaks for Adiponitrile
¹H NMR δ ~3.8 ppm (t, 4H, -O-CH2-CH2-CN), δ ~3.7 ppm (s, 4H, -O-CH2-CH2-O-), δ ~2.7 ppm (t, 4H, -CH2-CN)δ ~2.8 ppm (s, 4H)δ ~2.4 ppm (t, 4H, -CH2-CN), δ ~1.7 ppm (quintet, 4H, -CH2-CH2-CN)
¹³C NMR δ ~118 ppm (-CN), δ ~68 ppm (-O-CH2-CH2-O-), δ ~65 ppm (-O-CH2-CH2-CN), δ ~18 ppm (-CH2-CN)δ ~117 ppm (-CN), δ ~15 ppm (-CH2-)δ ~119 ppm (-CN), δ ~24 ppm (-CH2-CH2-CN), δ ~16 ppm (-CH2-CN)
IR (cm⁻¹) ~2950-2850 (C-H stretch), ~2250 (C≡N stretch), ~1100 (C-O stretch)~2950 (C-H stretch), ~2250 (C≡N stretch)~2940 (C-H stretch), ~2245 (C≡N stretch), ~1430 (CH2 bend)
Mass Spec (m/z) Predicted molecular ion: 168.09. Fragmentation patterns would likely show loss of cyanoethyl and ethoxy groups.Molecular ion: 80.04. Fragmentation shows loss of CN.Molecular ion: 108.07. Fragmentation shows loss of CN and alkyl fragments.

Experimental and Computational Protocols

Synthesis of this compound

A plausible synthesis route involves the cyanoethylation of ethylene glycol.

Materials:

  • Ethylene glycol

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide or potassium hydroxide)

  • An appropriate solvent (e.g., water or a polar aprotic solvent)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction flask, dissolve ethylene glycol in the chosen solvent.

  • Add a catalytic amount of the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile dropwise to the stirred reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the catalyst with acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A higher concentration of the sample may be needed. Use a wider spectral width (e.g., 0-200 ppm) and a longer acquisition time.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Computational Predictions

The spectroscopic properties of this compound were predicted using computational chemistry software.

  • Methodology: Density Functional Theory (DFT) calculations were performed using a common functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Geometry Optimization: The molecular geometry was first optimized to find the lowest energy conformation.

  • NMR Prediction: NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • IR Prediction: Vibrational frequencies were calculated to predict the IR spectrum.

  • Mass Spectrum Prediction: Fragmentation patterns were predicted based on bond dissociation energies and the stability of resulting fragments.

Mandatory Visualizations

CrossValidationWorkflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling exp_synthesis Synthesis of This compound exp_phys Physical Properties (Boiling Point, Density, etc.) exp_synthesis->exp_phys exp_spec Spectroscopic Data (NMR, IR, MS) exp_synthesis->exp_spec cross_validation Cross-Validation exp_phys->cross_validation exp_spec->cross_validation comp_model Molecular Modeling comp_predict Prediction of Properties (Spectra, Physicochemical) comp_model->comp_predict comp_predict->cross_validation comparison Comparison with Alternatives (Succinonitrile, Adiponitrile) cross_validation->comparison guide Publish Comparison Guide comparison->guide

Caption: Workflow for cross-validation of experimental and computational data.

SignalingPathwayAnalogy cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_properties Performance Metrics target This compound prop1 Electrochemical Stability target->prop1 influences prop2 Ionic Conductivity target->prop2 influences prop3 Thermal Stability target->prop3 influences alt1 Succinonitrile alt1->prop1 influences alt1->prop2 influences alt1->prop3 influences alt2 Adiponitrile alt2->prop1 influences alt2->prop2 influences alt2->prop3 influences

Caption: Logical relationship for performance comparison.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1,2-Bis(2-cyanoethoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Bis(2-cyanoethoxy)ethane (CAS No. 3386-87-6). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with multiple hazards requiring stringent safety measures. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some classifications also indicate it may be toxic if inhaled and may pose a risk to fertility or an unborn child.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH331: Toxic if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Reproductive ToxicityH360: May damage fertility or the unborn child
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1]
Flammable liquidsH226: Flammable liquid and vapour
Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for safe handling and storage.

PropertyValue
Melting Point-90 °C / -130 °F
Boiling Point135 °C / 275 °F
Density0.93 g/mL (at 25 °C)
Flash Point121 °C / 249.8 °F[2][4]

Operational and Safety Protocols

A systematic approach to handling, from preparation to disposal, is critical to minimize risk.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is mandatory. The following table summarizes the required equipment based on safety data sheet recommendations.[1][2][5]

Body AreaRequired PPESpecifications and Remarks
Respiratory Air-purifying RespiratorUse a NIOSH-approved respirator when working outside of a fume hood or if ventilation is inadequate.[6][7] Ensure proper fit-testing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or punctures before use.[1]
Eyes/Face Safety Goggles and Face ShieldWear chemical splash goggles.[5][8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8]
Body Protective ClothingA flame-retardant, antistatic lab coat or coveralls is required. Ensure clothing provides full coverage.
Step-by-Step Handling Protocol

a. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling vapors.[9]

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and ventilating equipment.

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge. Use non-sparking tools.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

b. Chemical Handling:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Container Inspection: Before use, inspect the chemical container for any damage or leaks.

  • Dispensing: When transferring the chemical, pour slowly and carefully to avoid splashing or generating aerosols.

  • Work Practices: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the substance.[5]

c. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][9]

  • Location: Store locked up and away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2][9]

  • Conditions: Keep away from heat and sources of ignition.[9]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or spills.

Exposure RouteFirst Aid Instructions
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1][4] Seek medical attention if skin irritation occurs.[2]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses, if present and easy to do, and continue rinsing.[1][2] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3][10] Call a POISON CENTER or doctor immediately.[2][3]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Wearing full PPE, contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).

  • Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Clean the affected area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all chemical waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of all contents and containers at an approved waste disposal plant.[2][4] Do not let the product enter drains. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram outlines the critical steps in the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase cluster_disposal Final Disposal A 1. Review SDS & Protocols B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Assemble & Inspect PPE B->C D 4. Prepare & Ground Equipment C->D E 5. Don Full PPE D->E F 6. Handle Chemical in Fume Hood E->F G 7. Conduct Experiment F->G H 8. Decontaminate Work Area G->H I 9. Segregate Hazardous Waste H->I J 10. Doff & Dispose of PPE I->J K 11. Store Waste Securely J->K L 12. Arrange Professional Disposal K->L

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,2-Bis(2-cyanoethoxy)ethane
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Reactant of Route 2
1,2-Bis(2-cyanoethoxy)ethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.